molecular formula C31H45BrN4O4S B12361990 (S,R,S)-AHPC-Me-8-bromooctanoic acid

(S,R,S)-AHPC-Me-8-bromooctanoic acid

货号: B12361990
分子量: 649.7 g/mol
InChI 键: UIKLKINGLSOIKU-MPLXTJOBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(S,R,S)-AHPC-Me-8-bromooctanoic acid is a useful research compound. Its molecular formula is C31H45BrN4O4S and its molecular weight is 649.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C31H45BrN4O4S

分子量

649.7 g/mol

IUPAC 名称

(2S,4R)-1-[(2S)-2-(8-bromooctanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C31H45BrN4O4S/c1-20(22-12-14-23(15-13-22)27-21(2)33-19-41-27)34-29(39)25-17-24(37)18-36(25)30(40)28(31(3,4)5)35-26(38)11-9-7-6-8-10-16-32/h12-15,19-20,24-25,28,37H,6-11,16-18H2,1-5H3,(H,34,39)(H,35,38)/t20-,24+,25-,28+/m0/s1

InChI 键

UIKLKINGLSOIKU-MPLXTJOBSA-N

手性 SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCBr)O

规范 SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCBr)O

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S,R,S)-AHPC-Me-8-bromooctanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed synthetic protocol for the preparation of (S,R,S)-AHPC-Me-8-bromooctanoic acid, an E3 ligase ligand-linker conjugate. This molecule is a valuable building block in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins. The synthesis involves the coupling of the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC-Me, with the bifunctional linker, 8-bromooctanoic acid.

(S,R,S)-AHPC-Me serves as a potent binder to the VHL E3 ubiquitin ligase.[1] The 8-bromooctanoic acid component provides a linker with a terminal bromine atom, which can be further functionalized to attach a ligand for a protein of interest, thus completing the PROTAC structure. The resulting PROTAC can then recruit the VHL E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

Synthesis Overview

The synthesis of this compound is achieved through a standard amide coupling reaction. This involves the formation of an amide bond between the primary amine of (S,R,S)-AHPC-Me and the carboxylic acid of 8-bromooctanoic acid. This reaction is typically facilitated by a peptide coupling agent.

Below is a diagram illustrating the synthetic workflow:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_purification Purification A (S,R,S)-AHPC-Me (VHL Ligand) C Amide Coupling A->C B 8-Bromooctanoic Acid (Linker) B->C E This compound C->E Crude Product D Coupling Agents (e.g., HATU, HOBt) Base (e.g., DIPEA) Solvent (e.g., DMF) D->C F Column Chromatography E->F F->E Purified Product

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following protocol details the step-by-step procedure for the synthesis of this compound.

Materials:

  • (S,R,S)-AHPC-Me

  • 8-Bromooctanoic acid

  • N,N-Dimethylformamide (DMF), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (B109758) (DCM)

  • Methanol (B129727) (MeOH)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of (S,R,S)-AHPC-Me (1.0 eq) in anhydrous DMF (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add 8-bromooctanoic acid (1.1 eq), HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) or ethyl acetate in hexanes to afford the pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis. Researchers should populate this table with their experimental results.

ParameterValue
Reactants
(S,R,S)-AHPC-Me (MW: 444.59 g/mol )Enter mass (mg) and moles (mmol)
8-Bromooctanoic acid (MW: 223.11 g/mol )Enter mass (mg) and moles (mmol)
Reagents
HATU (MW: 380.23 g/mol )Enter mass (mg) and moles (mmol)
HOBt (MW: 135.12 g/mol )Enter mass (mg) and moles (mmol)
DIPEA (MW: 129.24 g/mol )Enter volume (µL) and moles (mmol)
Product
Theoretical Yield (mg)Calculate based on limiting reagent
Actual Yield (mg)Enter experimental mass
Yield (%)*Calculate (Actual/Theoretical)100%
Characterization
Purity (by HPLC)Enter purity percentage
¹H NMRConfirm structure
Mass Spectrometry (m/z)Confirm molecular weight

Mechanism of Action in a PROTAC

The synthesized this compound serves as a crucial component in a PROTAC. Once a ligand for a protein of interest (POI) is attached to the bromo-linker, the resulting PROTAC can mediate the degradation of the POI. The general mechanism is depicted below.

PROTAC_MoA cluster_system Cellular Environment POI Protein of Interest (POI) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary VHL VHL E3 Ligase VHL->Ternary PROTAC (S,R,S)-AHPC-Me-Linker-POI_Ligand PROTAC->Ternary Ternary->VHL Ubiquitination of POI Proteasome 26S Proteasome Ternary->Proteasome Recognition Ub Ubiquitin Ub->Ternary Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of action for a VHL-based PROTAC.

This technical guide provides the essential information for the synthesis and understanding of this compound. Adherence to the detailed protocol and careful characterization of the final product are crucial for its successful application in the development of novel PROTAC-based therapeutics.

References

(S,R,S)-AHPC-Me-8-bromooctanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Publicly Available Data for (S,R,S)-AHPC-Me-8-bromooctanoic acid

A comprehensive search of publicly accessible chemical databases and scientific literature yielded no specific information regarding the chemical properties, experimental protocols, or biological activity of a compound designated as "this compound".

This lack of information could be attributed to several factors:

  • Novelty of the Compound: The molecule may be a recently synthesized entity that has not yet been described in published literature.

  • Proprietary Nature: The compound could be part of a proprietary research and development program within a pharmaceutical, biotechnological, or chemical company, and its details are not publicly disclosed.

  • Alternative Nomenclature: The specified name may be an internal or non-standard designation. The compound might be known publicly under a different systematic or common name.

  • Typographical Error: There is a possibility of a typographical error in the chemical name provided.

Without access to any data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental methodologies, or diagrams of signaling pathways.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to:

  • Verify the exact chemical name and structure.

  • Consult internal documentation or the original source of the compound's name.

  • If applicable, search for information using potential alternative names, CAS numbers, or other chemical identifiers.

Further investigation would require access to private databases or direct communication with the entity that synthesized or is working with this compound.

The Role of (S,R,S)-AHPC-Me-8-bromooctanoic acid in Targeted Protein Degradation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

(S,R,S)-AHPC-Me-8-bromooctanoic acid is a key chemical entity in the rapidly advancing field of targeted protein degradation. It functions as a sophisticated building block, specifically an E3 ligase ligand-linker conjugate, designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth analysis of its mechanism of action, supported by quantitative data and detailed experimental protocols for researchers and drug development professionals.

Core Concept: A Bridge for Protein Degradation

This compound itself does not possess intrinsic therapeutic activity. Its power lies in its bifunctional nature, enabling the creation of PROTACs. A PROTAC synthesized using this conjugate brings a target protein into close proximity with the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the cell's natural disposal system, the proteasome.

The molecule consists of two critical components:

  • (S,R,S)-AHPC-Me : This moiety is a potent ligand for the VHL E3 ubiquitin ligase. Its role is to recruit the VHL protein complex.

  • 8-bromooctanoic acid : This acts as a linker, providing a reactive handle (the bromine atom) for covalent attachment to a ligand that binds to a specific protein of interest (the target protein).

Mechanism of Action: The PROTAC Cycle

A PROTAC molecule synthesized using this compound operates through a catalytic cycle to induce the degradation of a target protein.

  • Ternary Complex Formation : The PROTAC simultaneously binds to the target protein (via the target-specific ligand) and the VHL E3 ligase (via the (S,R,S)-AHPC-Me moiety), forming a ternary complex.

  • Ubiquitination : The formation of this complex brings the target protein into the vicinity of the E3 ligase's enzymatic machinery. This proximity facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.

  • Proteasomal Degradation : The poly-ubiquitinated target protein is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.

  • Recycling : The PROTAC molecule is released after inducing ubiquitination and can then bind to another target protein and E3 ligase, initiating a new cycle of degradation.

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 cluster_3 PROTAC PROTAC ((S,R,S)-AHPC-Me-Linker-Target Ligand) Ternary_Complex Ternary Complex (VHL-PROTAC-Target) PROTAC->Ternary_Complex Binds Target Target Protein (e.g., CYP1B1) Target->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Recycle Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Proteasome 26S Proteasome Ub_Target->Proteasome Recognition E1_E2_Ub E1-E2-Ubiquitin E1_E2_Ub->Ternary_Complex Recruited Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Western_Blot_Workflow start Start: Seed Cells treatment Treat cells with PROTAC (e.g., PV2 at various concentrations) start->treatment lysis Harvest and lyse cells treatment->lysis quantification Protein quantification (BCA assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Blocking (e.g., 5% non-fat milk) transfer->blocking primary_ab Incubate with primary antibody (e.g., anti-CYP1B1, anti-actin) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection ECL detection and imaging secondary_ab->detection analysis Densitometry analysis to determine protein degradation detection->analysis end End: DC50 and Dmax values analysis->end

The Strategic Role of the 8-Bromooctanoic Acid Linker: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of molecular engineering, particularly in the realms of bioconjugation, targeted drug delivery, and surface modification, the choice of a chemical linker is a critical determinant of success. The linker, though often a small component of a larger molecular construct, profoundly influences the stability, solubility, pharmacokinetics, and efficacy of the final product. Among the diverse array of linkers available, 8-bromooctanoic acid has emerged as a versatile and valuable building block. Its bifunctional nature, featuring a terminal carboxylic acid and a reactive alkyl bromide, coupled with an eight-carbon chain, provides a unique combination of properties that have been strategically employed in the development of innovative therapeutics and advanced materials.

This in-depth technical guide explores the multifaceted role of the 8-bromooctanoic acid linker. We will delve into its physicochemical properties, examine its applications in key research areas, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in its effective utilization.

Physicochemical Properties of 8-Bromooctanoic Acid

8-Bromooctanoic acid is a bifunctional molecule characterized by an eight-carbon aliphatic chain, which imparts significant hydrophobicity, a terminal carboxylic acid group, and a terminal bromine atom. This structure allows for orthogonal reactivity, where the two ends of the molecule can participate in different chemical transformations.

PropertyValueReference(s)
Molecular Formula C₈H₁₅BrO₂[1]
Molecular Weight 223.11 g/mol [1]
Appearance White to off-white crystalline powder or solid[2]
Melting Point 33-42 °C[2]
Boiling Point 147-150 °C at 2 mmHg[3]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol (B145695), chloroform, and methanol.
pKa Approximately 4.77 (predicted)
LogP 2.76 (predicted)

Core Applications of the 8-Bromooctanoic Acid Linker

The unique characteristics of the 8-bromooctanoic acid linker make it suitable for a range of applications, primarily centered around its ability to connect two different molecular entities.

Bioconjugation: Crafting Antibody-Drug Conjugates (ADCs) and Other Bioconjugates

In the field of bioconjugation, 8-bromooctanoic acid and its derivatives serve as linkers to covalently attach small molecules, such as cytotoxic drugs, to biomolecules like antibodies. The resulting antibody-drug conjugates (ADCs) are designed to selectively deliver potent therapeutic agents to target cells, thereby increasing efficacy and reducing off-target toxicity.[]

The alkyl bromide moiety of the linker can react with nucleophilic residues on proteins, most notably the thiol group of cysteine, to form a stable thioether bond.[] This reaction is a cornerstone of site-specific antibody conjugation, where engineered cysteine residues provide a handle for precise drug attachment.[] The carboxylic acid end can be activated (e.g., as an N-hydroxysuccinimide ester) to react with amine groups on the payload or can be used as a handle for further chemical modifications.

The eight-carbon chain of the linker plays a crucial role in the properties of the resulting ADC. Compared to more hydrophilic linkers like polyethylene (B3416737) glycol (PEG), the hydrophobic alkyl chain of 8-bromooctanoic acid can influence the overall solubility and aggregation propensity of the ADC. While excessive hydrophobicity can sometimes be detrimental, a degree of lipophilicity can enhance the cell permeability of the released payload.

Targeted Protein Degradation: The Rise of PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[6] The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC, and its length and composition significantly impact the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[6][7]

Alkyl linkers, including those derived from 8-bromooctanoic acid, are frequently employed in PROTAC design.[8][9] The C8 chain provides a flexible spacer that can adopt the necessary conformation to facilitate the productive interaction between the target protein and the E3 ligase. Structure-activity relationship (SAR) studies have shown that the optimal linker length is highly dependent on the specific target and E3 ligase pair, with both shorter and longer linkers sometimes leading to reduced degradation efficiency.[6][10]

Compared to PEG linkers, alkyl linkers like the octanoic acid chain are more hydrophobic. This can be advantageous for enhancing cell membrane permeability but may negatively impact aqueous solubility.[9] The choice between an alkyl and a PEG linker often involves a trade-off between these properties, and the optimal linker is determined empirically for each PROTAC system.

The following diagram illustrates a general workflow for the synthesis of a PROTAC, where an 8-bromooctanoic acid derivative could be utilized.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis A POI Ligand (with reactive handle) D Couple POI Ligand to Linker A->D B 8-Bromooctanoic Acid Derivative (e.g., activated ester) B->D C E3 Ligase Ligand (with reactive handle) F Couple Intermediate to E3 Ligase Ligand C->F E Intermediate: POI-Linker D->E E->F G Final PROTAC Molecule F->G H Purification (e.g., HPLC) G->H I Characterization (e.g., MS, NMR) H->I

PROTAC Synthesis Workflow

Surface Modification: Engineering Interfaces with Self-Assembled Monolayers (SAMs)

8-Bromooctanoic acid can be used to functionalize surfaces through the formation of self-assembled monolayers (SAMs). The carboxylic acid headgroup can adsorb onto various metal oxide surfaces, such as titanium dioxide (TiO₂) and aluminum oxide, creating a well-ordered molecular layer.[11][12] The terminal bromine atom then provides a reactive handle for further surface modification.

This approach allows for the precise control of surface properties. For instance, a surface functionalized with an 8-bromooctanoic acid SAM can be used to covalently immobilize biomolecules, such as proteins or DNA, by reacting the terminal bromide with nucleophilic groups on the biomolecule. This is particularly relevant in the development of biosensors, biocompatible implants, and platforms for studying cell-surface interactions.[13][14][15]

The eight-carbon alkyl chain contributes to the formation of a densely packed and hydrophobic monolayer, which can act as a barrier to non-specific adsorption. The length of the alkyl chain influences the thickness and ordering of the SAM.

The diagram below outlines the process of surface functionalization using an 8-bromooctanoic acid SAM for protein immobilization.

SAM_Formation_Workflow cluster_workflow Surface Functionalization with 8-Bromooctanoic Acid SAM A Substrate (e.g., TiO₂ surface) B Incubate in 8-Bromooctanoic Acid Solution A->B C SAM Formation (Carboxylic acid binds to surface) B->C D Rinse and Dry C->D E Surface with Terminal Bromine Groups D->E F Incubate with Protein Solution (e.g., containing thiol groups) E->F G Covalent Immobilization of Protein F->G H Final Functionalized Surface G->H

SAM Formation and Protein Immobilization

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 8-bromooctanoic acid and a general procedure for its use in forming a self-assembled monolayer.

Protocol 1: Synthesis of 8-Bromooctanoic Acid

This protocol describes the synthesis of 8-bromooctanoic acid from its ethyl ester precursor.[16]

Materials:

  • Ethyl 8-bromooctanoate

  • Ethanol (EtOH)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolve ethyl 8-bromooctanoate (1.0 g, 3.98 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 1 M NaOH solution (3.98 mL) dropwise to the stirred solution.

  • Continue stirring the reaction mixture at 0 °C for 5 hours.

  • After 5 hours, acidify the reaction mixture with 1 M HCl solution.

  • Extract the aqueous mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers in a separatory funnel.

  • Wash the combined organic layers sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (2 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter the solution to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 8-bromooctanoic acid.

Expected Yield: Approximately 97%.

Protocol 2: Formation of a Self-Assembled Monolayer on a Gold Surface

This protocol provides a general method for forming a SAM from an omega-functionalized alkanethiol, which can be adapted from the principles of using 8-bromooctanoic acid on oxide surfaces. For gold surfaces, the corresponding thiol, 8-mercaptooctanoic acid, would be used, which can be synthesized from 8-bromooctanoic acid.

Materials:

  • Gold-coated substrate

  • 8-Mercaptooctanoic acid (or other desired thiol)

  • 200 proof ethanol

  • Tweezers

  • Clean glass vials with caps

  • Dry nitrogen gas

Procedure:

  • Cleaning the Substrate: Thoroughly clean the gold substrate. A common method is to use a piranha solution (a mixture of sulfuric acid and hydrogen peroxide), followed by extensive rinsing with deionized water and ethanol. Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care.

  • Prepare Thiol Solution: Prepare a dilute solution (e.g., 1 mM) of 8-mercaptooctanoic acid in ethanol.

  • Immersion: Using clean tweezers, immerse the gold substrate into the thiol solution in a clean glass vial.

  • Incubation: Seal the vial and allow the self-assembly process to occur. For well-ordered monolayers, an incubation time of 24-48 hours at room temperature is recommended. To minimize oxidation, the headspace of the vial can be purged with dry nitrogen gas.

  • Rinsing: After incubation, remove the substrate from the solution with tweezers and rinse it thoroughly with fresh ethanol to remove any non-chemisorbed molecules.

  • Drying: Dry the substrate under a gentle stream of dry nitrogen gas.

  • Characterization: The resulting SAM can be characterized by techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

Conclusion

The 8-bromooctanoic acid linker, with its defined length, hydrophobicity, and bifunctional reactivity, represents a powerful tool in the arsenal (B13267) of chemists and drug development professionals. Its utility in constructing complex molecular architectures, from targeted cancer therapies like ADCs and PROTACs to precisely engineered surfaces for biomedical applications, is well-established. While the optimal linker choice remains highly context-dependent, a thorough understanding of the properties and reactivity of 8-bromooctanoic acid, as outlined in this guide, empowers researchers to make informed decisions in the rational design of next-generation therapeutics and advanced materials. The continued exploration of structure-activity relationships and the development of novel synthetic methodologies will undoubtedly further expand the applications of this versatile molecular linker.

References

(S,R,S)-AHPC-Me: A Technical Guide to its Binding Affinity for the von Hippel-Lindau (VHL) E3 Ligase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the small molecule (S,R,S)-AHPC-Me for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. (S,R,S)-AHPC-Me is a crucial ligand for VHL, widely utilized in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality. This document details the quantitative binding data of closely related compounds, outlines the detailed experimental protocols for affinity determination, and provides visualizations of the pertinent biological pathways and experimental workflows.

Introduction to (S,R,S)-AHPC-Me and VHL

(S,R,S)-AHPC-Me is a synthetic small molecule that serves as a high-affinity ligand for the von Hippel-Lindau (VHL) protein. VHL is the substrate recognition component of the VHL E3 ubiquitin ligase complex, which plays a critical role in cellular oxygen sensing by targeting the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for proteasomal degradation under normoxic conditions.

The ability of small molecules like (S,R,S)-AHPC-Me to bind to VHL with high affinity has been harnessed in the development of PROTACs. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest, a second ligand that recruits an E3 ubiquitin ligase (such as VHL), and a linker connecting the two. By bringing the target protein in close proximity to the E3 ligase, PROTACs induce the ubiquitination and subsequent degradation of the target protein. (S,R,S)-AHPC-Me is a derivative of the well-characterized VHL ligand VH032 and is a key component of the BET-bromodomain-targeting PROTAC, ARV-771.[1][2][3]

Quantitative Binding Affinity Data

Compound/LigandMethodAffinity Constant (Kd)Affinity Constant (IC50)
VH032Isothermal Titration Calorimetry (ITC)185 nM
VH101Isothermal Titration Calorimetry (ITC)44 nM
VH298Isothermal Titration Calorimetry (ITC)80-90 nM
VHL Ligand 14Not Specified196 nM
VL285Not Specified0.34 µM

This table summarizes data for closely related and foundational VHL ligands to provide a benchmark for the expected affinity of (S,R,S)-AHPC-Me.

Signaling Pathway and PROTAC Mechanism of Action

The VHL signaling pathway is central to the cellular response to changes in oxygen availability. The mechanism by which PROTACs leverage this pathway to induce targeted protein degradation is a key aspect of their therapeutic potential.

VHL_Signaling_and_PROTAC_Action cluster_normoxia Normoxia cluster_protac PROTAC Intervention HIF1a HIF-1α OH_HIF1a HIF-1α-OH HIF1a->OH_HIF1a PHD PHDs (Prolyl Hydroxylases) PHD->HIF1a Hydroxylation O2 O2 O2->PHD VHL_complex VHL Complex (VHL, Elongin B/C, Cul2, Rbx1) OH_HIF1a->VHL_complex Binding Ub Ubiquitin VHL_complex->Ub Ub_HIF1a Ub-HIF-1α VHL_complex->Ub_HIF1a Ubiquitination Ternary_Complex Ternary Complex (VHL-PROTAC-Target) VHL_complex->Ternary_Complex Ub_Target Ub-Target Protein VHL_complex->Ub_Target Ubiquitination Ub->Ub_HIF1a Proteasome Proteasome Ub_HIF1a->Proteasome Degradation Degradation Proteasome->Degradation PROTAC PROTAC ((S,R,S)-AHPC-Me - Linker - Target Ligand) PROTAC->VHL_complex Binding Target_Protein Target Protein (e.g., BET) PROTAC->Target_Protein Binding PROTAC->Ternary_Complex Target_Protein->Ternary_Complex Proteasome2 Proteasome Ub_Target->Proteasome2 Degradation2 Target Degradation Proteasome2->Degradation2

VHL signaling pathway and PROTAC mechanism.

Experimental Protocols

The determination of the binding affinity of small molecules like (S,R,S)-AHPC-Me to VHL is crucial for the development of effective PROTACs. The following are detailed methodologies for three commonly used biophysical assays.

Fluorescence Polarization (FP) Assay

This is a competitive binding assay used to determine the affinity of a test compound by measuring its ability to displace a fluorescently labeled ligand (tracer) from the VHL protein.

Principle: A small fluorescently labeled VHL ligand tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger VHL protein complex, its rotation slows, leading to an increase in fluorescence polarization. A competing unlabeled ligand will displace the fluorescent tracer, causing a decrease in the polarization signal.

Materials:

  • Purified VHL protein complex (VHL, Elongin B, Elongin C)

  • Fluorescently labeled VHL ligand (e.g., a derivative of VH032)

  • (S,R,S)-AHPC-Me

  • Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)

  • Black, low-binding 96- or 384-well plates

  • Fluorescence plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the VHL protein complex in the assay buffer. The final concentration in the assay will need to be optimized, but a starting point is typically in the low nanomolar range.

    • Prepare a stock solution of the fluorescent tracer. The final concentration should be close to its Kd for VHL to ensure a good signal window.

    • Prepare a serial dilution of (S,R,S)-AHPC-Me in the assay buffer.

  • Assay Setup:

    • Add a fixed concentration of the VHL protein complex to each well of the microplate.

    • Add the serially diluted (S,R,S)-AHPC-Me to the respective wells.

    • Include control wells:

      • No inhibitor control: VHL protein complex and fluorescent tracer.

      • No protein control: Fluorescent tracer only.

      • Blank: Assay buffer only.

    • Add a fixed concentration of the fluorescent tracer to all wells except the blank.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization using the plate reader with appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • The IC50 value is determined by plotting the fluorescence polarization signal against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve. The Kd can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.

Principle: A solution of the ligand is titrated into a solution of the protein in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured. As the protein becomes saturated with the ligand, the heat change per injection diminishes.

Materials:

  • Purified VHL protein complex

  • (S,R,S)-AHPC-Me

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation:

    • Dialyze the VHL protein complex and dissolve the (S,R,S)-AHPC-Me in the same buffer to minimize heat of dilution effects.

    • Degas both solutions to prevent air bubbles in the calorimeter cells.

    • Accurately determine the concentrations of the protein and ligand solutions.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the VHL protein solution into the sample cell.

    • Load the (S,R,S)-AHPC-Me solution into the injection syringe.

  • Titration:

    • Perform an initial small injection to account for diffusion from the syringe into the cell.

    • Carry out a series of injections of the ligand into the protein solution, allowing the system to return to thermal equilibrium between each injection.

  • Data Analysis:

    • The raw data (heat flow versus time) is integrated to obtain the heat change for each injection.

    • The heat per injection is plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte to a ligand immobilized on a sensor surface in real-time.

Principle: The VHL protein is immobilized on a sensor chip. A solution containing (S,R,S)-AHPC-Me is flowed over the surface. The binding of the small molecule to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Materials:

  • Purified VHL protein complex

  • (S,R,S)-AHPC-Me

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Immobilization buffers (e.g., sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+, pH 7.4)

  • Amine coupling reagents (EDC, NHS) and blocking agent (ethanolamine)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the VHL protein complex over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of (S,R,S)-AHPC-Me in the running buffer.

    • Inject the different concentrations of the analyte over the immobilized VHL surface.

    • Include a reference flow cell without immobilized protein to subtract non-specific binding and bulk refractive index changes.

  • Regeneration:

    • After each analyte injection, inject a regeneration solution (e.g., a low pH buffer or high salt solution) to dissociate the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • The SPR response is monitored in real-time, generating sensorgrams.

    • The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable kinetic model.

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a new VHL ligand like (S,R,S)-AHPC-Me.

Experimental_Workflow start Start: New VHL Ligand ((S,R,S)-AHPC-Me) protein_prep Protein Expression & Purification (VHL Complex) start->protein_prep ligand_prep Ligand Synthesis & Characterization start->ligand_prep primary_screen Primary Binding Assay (e.g., Fluorescence Polarization) protein_prep->primary_screen ligand_prep->primary_screen hit_validation Hit Validation primary_screen->hit_validation hit_validation->start No Binding secondary_assay Secondary Biophysical Assays (ITC, SPR) hit_validation->secondary_assay Binding Confirmed data_analysis Data Analysis (Kd, IC50, Thermodynamics) secondary_assay->data_analysis protac_synthesis PROTAC Synthesis data_analysis->protac_synthesis cellular_assays Cellular Assays (Target Degradation, etc.) protac_synthesis->cellular_assays end End: Characterized VHL Ligand cellular_assays->end

Workflow for VHL ligand characterization.

Conclusion

(S,R,S)-AHPC-Me is a pivotal VHL ligand that plays a critical role in the development of potent PROTAC degraders. While specific binding affinity data for this particular molecule is not widely published, the efficacy of PROTACs incorporating it points towards a high-affinity interaction. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the binding of (S,R,S)-AHPC-Me and other novel ligands to the VHL E3 ligase complex, thereby facilitating the advancement of targeted protein degradation as a therapeutic strategy.

References

An In-Depth Technical Guide to (S,R,S)-AHPC-Me-8-bromooctanoic acid: Structure, Function, and Application in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, function, and synthesis of the von Hippel-Lindau (VHL) E3 ligase ligand conjugate, (S,R,S)-AHPC-Me-8-bromooctanoic acid. This molecule is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to selectively eliminate target proteins. This document details the role of the (S,R,S)-AHPC-Me moiety as a high-affinity VHL ligand and the function of the 8-bromooctanoic acid component as a versatile aliphatic linker. Included are quantitative data on VHL binding, detailed experimental protocols for its synthesis and characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Rise of Targeted Protein Degradation

Targeted protein degradation has emerged as a powerful strategy in drug discovery, offering the potential to address disease targets previously considered "undruggable" by traditional small molecule inhibitors. PROTACs are heterobifunctional molecules at the forefront of this field. They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.

The VHL E3 ligase is one of the most successfully exploited E3 ligases in PROTAC design. A critical component for engaging VHL is the (S,R,S)-AHPC scaffold, which mimics the endogenous VHL substrate, hypoxia-inducible factor 1α (HIF-1α). The methylated derivative, (S,R,S)-AHPC-Me, is a widely used, potent VHL ligand in the development of clinical-stage PROTACs. The conjugation of (S,R,S)-AHPC-Me to a linker, such as 8-bromooctanoic acid, provides a versatile intermediate for the synthesis of novel PROTACs.

Molecular Structure and Function

The molecule this compound is a conjugate of two key functional components: the VHL ligand and a linker.

  • (S,R,S)-AHPC-Me (VHL Ligand): This moiety is responsible for binding to the VHL E3 ligase. Its specific stereochemistry is crucial for high-affinity and selective recognition by the substrate-binding pocket of VHL. By recruiting the VHL complex, this ligand initiates the process of targeted protein degradation.

  • 8-bromooctanoic acid (Linker): This component serves as a flexible, eight-carbon aliphatic linker. One end of the linker is attached to the (S,R,S)-AHPC-Me core via a stable amide bond. The other end possesses a terminal bromine atom, which can be readily displaced by a nucleophile, or the carboxylic acid can be activated for coupling, allowing for the covalent attachment of a ligand that binds to a specific protein of interest. The length and composition of the linker are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-VHL).

The IUPAC name for (S,R,S)-AHPC-Me is (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide. The 8-bromooctanoic acid is conjugated to the primary amine of the tert-leucine residue of (S,R,S)-AHPC-Me.

Quantitative Data

The binding affinity of the VHL ligand to its target E3 ligase is a key parameter in the design of potent PROTACs. While a direct dissociation constant (Kd) for (S,R,S)-AHPC-Me is not consistently reported across the literature, its high potency in various PROTACs suggests a strong binding affinity. The parent VHL ligand, VH032, from which (S,R,S)-AHPC-Me is derived, has a reported Kd of 185 nM. It is important to note that the binding affinity of the VHL ligand is only one factor influencing the overall efficacy of a PROTAC, with the stability of the ternary complex being a more critical determinant.

Ligand/PROTACTargetCell LineDC50DmaxReference(s)
ARV-771 (contains (S,R,S)-AHPC-Me)BRD2/3/4Castration-Resistant Prostate Cancer (CRPC) cell lines (22Rv1, VCaP)<1 nM>90%[1][2]
DT2216 (contains (S,R,S)-AHPC-Me)BCL-XLVarious cancer cell lines10-100 nM>90%[3]
MS432 (contains (S,R,S)-AHPC-Me)MEK1/2Various cancer cell lines1-10 nM>90%

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound via amide bond formation between (S,R,S)-AHPC-Me and 8-bromooctanoic acid.

Materials:

  • (S,R,S)-AHPC-Me hydrochloride

  • 8-bromooctanoic acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

  • To a solution of 8-bromooctanoic acid (1.1 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (2.5 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve (S,R,S)-AHPC-Me hydrochloride (1.0 equivalent) in anhydrous DMF and add DIPEA (1.0 equivalent) to neutralize the hydrochloride salt.

  • Slowly add the solution of (S,R,S)-AHPC-Me to the pre-activated 8-bromooctanoic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to afford the desired this compound conjugate.

Characterization

The structure and purity of the synthesized conjugate should be confirmed by standard analytical techniques:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure and stereochemistry.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Visualizations

VHL-Mediated Protein Degradation Pathway

The following diagram illustrates the mechanism of action of a PROTAC utilizing a VHL ligand like (S,R,S)-AHPC-Me to induce the degradation of a target protein.

VHL_PROTAC_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC (S,R,S)-AHPC-Me-Linker-POI_Ligand (PROTAC) POI->PROTAC Binds Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation VHL_complex VHL E3 Ligase Complex VHL_complex->POI Ubiquitination VHL_complex->PROTAC Binds Ub Ubiquitin Ub->VHL_complex Recruited Degraded_peptides Degraded Peptides Proteasome->Degraded_peptides

Caption: VHL-mediated protein degradation induced by a PROTAC.

Experimental Workflow for PROTAC Synthesis

The diagram below outlines a typical workflow for the synthesis of a PROTAC starting from the this compound conjugate.

PROTAC_Synthesis_Workflow start Start synthesis_conjugate Synthesis of This compound start->synthesis_conjugate synthesis_poi_ligand Synthesis of POI Ligand with Nucleophilic Handle start->synthesis_poi_ligand characterization1 Characterization (NMR, HRMS, HPLC) synthesis_conjugate->characterization1 conjugation Conjugation Reaction (Nucleophilic Substitution) characterization1->conjugation characterization2 Characterization of POI Ligand synthesis_poi_ligand->characterization2 characterization2->conjugation purification Purification of PROTAC (HPLC) conjugation->purification final_characterization Final Characterization of PROTAC (NMR, HRMS, HPLC) purification->final_characterization end End final_characterization->end

Caption: A typical experimental workflow for PROTAC synthesis.

Conclusion

This compound is a valuable synthetic intermediate for the development of VHL-recruiting PROTACs. Its structure combines a high-affinity VHL ligand with a versatile aliphatic linker, providing a robust platform for the creation of novel protein degraders. The methodologies and data presented in this guide offer a solid foundation for researchers in the field of targeted protein degradation to design, synthesize, and evaluate new therapeutic agents. The continued exploration of different linkers and their attachment points to VHL ligands like (S,R,S)-AHPC-Me will undoubtedly lead to the discovery of more potent and selective PROTACs with improved drug-like properties.

References

An In-depth Technical Guide on (S,R,S)-AHPC-Me-8-bromooctanoic acid for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and experimental evaluation of Proteolysis Targeting Chimeras (PROTACs) utilizing the (S,R,S)-AHPC-Me-8-bromooctanoic acid conjugate. This molecule serves as a crucial building block, incorporating a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a versatile linker for attachment to a target protein ligand. We will focus on the application of this conjugate in the development of "PROTAC CYP1B1 degrader-2" (also referred to as PV2), a potent degrader of the cytochrome P450 1B1 enzyme.

Introduction to this compound in PROTAC Technology

PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

The (S,R,S)-AHPC-Me moiety is a potent and well-characterized ligand for the VHL E3 ligase. Its stereochemistry is critical for high-affinity binding to VHL, a crucial step in the PROTAC mechanism. The 8-bromooctanoic acid component serves as a flexible alkyl linker, providing a reactive handle for covalent attachment to a ligand targeting a protein of interest. The combination of these two components into This compound creates a versatile E3 ligase ligand-linker conjugate ready for the final coupling step in PROTAC synthesis.

A notable example of a PROTAC synthesized using this conjugate is PROTAC CYP1B1 degrader-2 (PV2) . This molecule effectively targets the CYP1B1 protein, which is overexpressed in several cancers and contributes to drug resistance[1][2].

Quantitative Data Summary

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The binding affinities of the PROTAC to its target protein and the E3 ligase, as well as the stability of the ternary complex, are also critical determinants of its activity.

CompoundTarget ProteinCell LineDC50DmaxReference(s)
PROTAC CYP1B1 degrader-2 (PV2)CYP1B1A549/Taxol1.0 nM>90% at 10 nM[1][2]
Ligand/PROTACBinding PartnerBinding Affinity (Kd/IC50)Assay MethodReference(s)
(S,R,S)-AHPC-Me (VHL Ligand)VHL ProteinIC50: 196 nM (for a similar VHL ligand)Not Specified[3]
VH032 (parent compound of AHPC)VHL ProteinKd: 80-90 nMNot Specified[4]
PROTAC CYP1B1 degrader-2 (PV2)CYP1B1Not explicitly reported-
PROTAC CYP1B1 degrader-2 (PV2)VHL ProteinNot explicitly reported-

Signaling Pathway and Experimental Workflow

PROTAC-Mediated Degradation of CYP1B1

The mechanism of action of PROTAC CYP1B1 degrader-2 involves the formation of a ternary complex between CYP1B1, the PROTAC, and the VHL E3 ligase complex. This proximity induces the ubiquitination of CYP1B1, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ub Ubiquitination POI CYP1B1 (Target Protein) Ternary CYP1B1-PROTAC-VHL Ternary Complex POI->Ternary PROTAC PROTAC CYP1B1 degrader-2 PROTAC->Ternary VHL VHL E3 Ligase Complex VHL->Ternary PolyUb_POI Polyubiquitinated CYP1B1 Ternary->PolyUb_POI Ubiquitin Transfer E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Activates E2->Ternary Recruited Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: Mechanism of CYP1B1 degradation mediated by a VHL-recruiting PROTAC.

Experimental Workflow for PROTAC Development and Evaluation

The development and characterization of a PROTAC, such as the CYP1B1 degrader, follows a structured workflow from synthesis to in-depth cellular analysis.

PROTAC_Workflow cluster_synthesis Synthesis & Characterization cluster_biophysical Biophysical & Biochemical Assays cluster_cellular Cellular Assays Synthesis_Conjugate 1. Synthesis of (S,R,S)-AHPC-Me- 8-bromooctanoic acid Synthesis_PROTAC 2. Synthesis of PROTAC CYP1B1 degrader-2 Synthesis_Conjugate->Synthesis_PROTAC Purification 3. Purification & Structural Confirmation (HPLC, LC-MS, NMR) Synthesis_PROTAC->Purification Binding_Assay 4. Binary Binding Affinity (SPR or ITC) Purification->Binding_Assay Ternary_Complex 5. Ternary Complex Formation (SPR or ITC) Binding_Assay->Ternary_Complex Ubiquitination 6. In-Cell Ubiquitination Assay Ternary_Complex->Ubiquitination Degradation_Assay 7. Target Degradation Assay (Western Blot) Ubiquitination->Degradation_Assay DC50_Dmax 8. DC50 & Dmax Determination Degradation_Assay->DC50_Dmax Cell_Viability 9. Cell Viability & Functional Assays DC50_Dmax->Cell_Viability

Caption: A typical experimental workflow for the development of a VHL-based PROTAC.

Experimental Protocols

Synthesis of this compound and PROTAC CYP1B1 degrader-2

4.1.1. Synthesis of this compound

This synthesis involves an amide coupling reaction between the amine group of (S,R,S)-AHPC-Me and the carboxylic acid group of 8-bromooctanoic acid.

  • Materials:

    • (S,R,S)-AHPC-Me

    • 8-bromooctanoic acid

    • Amide coupling reagents (e.g., HATU, HOBt, EDC)

    • A non-nucleophilic base (e.g., DIPEA)

    • Anhydrous polar aprotic solvent (e.g., DMF, DCM)

    • Reagents for purification (e.g., HPLC solvents)

  • Procedure (General):

    • Dissolve 8-bromooctanoic acid (1.0 equivalent) in the anhydrous solvent.

    • Add the coupling reagents (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2.0 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add (S,R,S)-AHPC-Me (1.0 equivalent) to the reaction mixture.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Upon completion, quench the reaction and perform an aqueous workup.

    • Purify the crude product by reversed-phase HPLC to obtain the desired this compound conjugate.

    • Confirm the structure and purity by LC-MS and NMR.

4.1.2. Synthesis of PROTAC CYP1B1 degrader-2 (PV2)

This involves a nucleophilic substitution reaction between the bromo-functionalized linker of the conjugate and a nucleophilic group on the CYP1B1 ligand (an N-aryl-2,4-bithiazole-2-amine derivative).

  • Materials:

    • This compound

    • CYP1B1 ligand (N-aryl-2,4-bithiazole-2-amine derivative with a suitable nucleophile, e.g., a primary or secondary amine)

    • A non-nucleophilic base (e.g., DIPEA, potassium carbonate)

    • Anhydrous polar aprotic solvent (e.g., DMF)

    • Reagents for purification (e.g., HPLC solvents)

  • Procedure (General):

    • Dissolve the CYP1B1 ligand (1.0 equivalent) and this compound (1.1 equivalents) in the anhydrous solvent.

    • Add the base (e.g., DIPEA, 2.0-3.0 equivalents).

    • Stir the reaction mixture at room temperature or with gentle heating, monitoring by LC-MS until the starting materials are consumed.

    • Upon completion, perform an aqueous workup.

    • Purify the crude PROTAC by reversed-phase HPLC.

    • Confirm the identity and purity of the final PROTAC CYP1B1 degrader-2 by LC-MS and NMR.

Biophysical and Biochemical Assays

4.2.1. Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This assay measures the formation and stability of the CYP1B1-PROTAC-VHL ternary complex.

  • Materials:

    • Recombinant purified VHL-ElonginB-ElonginC (VBC) complex

    • Recombinant purified CYP1B1 protein

    • PROTAC CYP1B1 degrader-2

    • SPR instrument and sensor chips (e.g., Biacore CM5 chip)

    • Immobilization reagents (e.g., EDC/NHS)

    • Running buffer (e.g., HBS-EP+)

  • Procedure:

    • Immobilize the VBC complex onto the sensor chip surface via amine coupling.

    • Prepare a series of analyte solutions containing a fixed concentration of the PROTAC and varying concentrations of CYP1B1.

    • Inject the analyte solutions over the immobilized VBC surface and a reference surface.

    • Monitor the binding response in real-time.

    • Fit the sensorgram data to a suitable binding model to determine the kinetic parameters (kon, koff) and the dissociation constant (Kd) of the ternary complex.

    • Calculate the cooperativity factor (α) by comparing the ternary binding affinity to the binary binding affinities.

4.2.2. In-Cell Ubiquitination Assay

This assay confirms that the PROTAC induces the ubiquitination of CYP1B1 in a cellular context.

  • Materials:

    • A549/Taxol cells

    • PROTAC CYP1B1 degrader-2

    • Proteasome inhibitor (e.g., MG132)

    • Lysis buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors)

    • Antibody for immunoprecipitation (anti-CYP1B1)

    • Protein A/G beads

    • Antibodies for Western blot (anti-ubiquitin, anti-CYP1B1)

  • Procedure:

    • Treat A549/Taxol cells with the PROTAC and MG132 for a specified time (e.g., 4-6 hours) to allow accumulation of ubiquitinated proteins.

    • Lyse the cells and immunoprecipitate CYP1B1 using an anti-CYP1B1 antibody and Protein A/G beads.

    • Wash the beads to remove non-specific binding proteins.

    • Elute the immunoprecipitated proteins and resolve them by SDS-PAGE.

    • Perform a Western blot and probe with an anti-ubiquitin antibody to detect polyubiquitinated CYP1B1. A smear of high molecular weight bands indicates successful ubiquitination.

Cellular Assays

4.3.1. CYP1B1 Degradation Assay (Western Blot)

This is the primary assay to quantify the degradation of CYP1B1 induced by the PROTAC.

  • Materials:

    • A549/Taxol cells

    • PROTAC CYP1B1 degrader-2 (in a dose-response range)

    • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE and Western blot equipment

    • Primary antibodies: anti-CYP1B1 (e.g., from Abcam or Proteintech) and a loading control (e.g., anti-GAPDH or anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Seed A549/Taxol cells in multi-well plates and allow them to adhere.

    • Treat the cells with increasing concentrations of PROTAC CYP1B1 degrader-2 for a set time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • Lyse the cells and quantify the total protein concentration.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with the primary anti-CYP1B1 antibody and the loading control antibody.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the bands.

    • Quantify the band intensities and normalize the CYP1B1 signal to the loading control.

    • Plot the normalized CYP1B1 levels against the PROTAC concentration to determine the DC50 and Dmax values.

Conclusion

The this compound conjugate is a valuable tool for the development of potent and selective VHL-recruiting PROTACs. The successful application of this conjugate in the synthesis of PROTAC CYP1B1 degrader-2 highlights its utility in targeting proteins implicated in cancer and drug resistance. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to design, synthesize, and evaluate novel PROTACs based on this versatile building block. A thorough characterization of the biophysical, biochemical, and cellular activities of these molecules is essential for advancing the field of targeted protein degradation and developing next-generation therapeutics.

References

The Advent of AHPC-Based VHL Ligands: A Technical Guide to Hijacking the Ubiquitin-Proteasome System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase has been a watershed moment in the field of targeted protein degradation. Among these, ligands based on the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold have become a cornerstone in the design of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of the discovery, history, and core functionalities of AHPC-based VHL ligands. We will delve into the mechanism of action, present key quantitative data in a structured format, provide detailed experimental protocols for their characterization, and visualize the critical pathways and workflows.

Introduction: The Rise of Targeted Protein Degradation and the Role of VHL

The ubiquitin-proteasome system (UPS) is the cell's primary machinery for degrading intracellular proteins, maintaining cellular homeostasis.[1] The concept of hijacking this system for therapeutic benefit was actualized with the development of PROTACs.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] By inducing proximity between the E3 ligase and the POI, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[2]

The von Hippel-Lindau (VHL) protein is the substrate recognition component of the CRL2VHL E3 ligase complex.[1] VHL has emerged as one of the most utilized E3 ligases in PROTAC design due to the availability of well-characterized, high-affinity small molecule ligands.[2][3]

The VHL Signaling Pathway and PROTAC Mechanism of Action

Under normal oxygen conditions (normoxia), the VHL E3 ligase complex is instrumental in regulating the levels of Hypoxia-Inducible Factor 1α (HIF-1α).[2][4] HIF-1α is hydroxylated on specific proline residues, which creates a binding site for VHL. This interaction leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α, preventing its accumulation.[2][3] PROTACs containing a VHL ligand mimic this natural process. The VHL ligand portion of the PROTAC binds to the VHL E3 ligase, while the other end binds to the target protein. This induced proximity results in the formation of a ternary complex (VHL-PROTAC-POI), leading to the ubiquitination and degradation of the POI.[2]

VHL_PROTAC_Signaling_Pathway VHL-PROTAC Signaling Pathway cluster_UPS Ubiquitin-Proteasome System cluster_PROTAC_Action PROTAC-Mediated Degradation E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Conjugation VHL_Complex VHL E3 Ligase Complex E2->VHL_Complex Recruitment Ternary_Complex VHL-PROTAC-POI Ternary Complex VHL_Complex->Ternary_Complex Proteasome 26S Proteasome Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation PROTAC VHL-based PROTAC PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub_POI->Proteasome Recognition Ub Ubiquitin Ub->E1 ATP ATP ATP->E1 Activation ADP ADP + Pi

VHL-PROTAC Signaling Pathway

Discovery and History of AHPC-Based VHL Ligands

The journey to develop potent, small-molecule VHL ligands originated from studies of the VHL-HIF-1α interaction. Early efforts involved using polypeptides derived from HIF-1α to interfere with its degradation.[1] However, the peptidic nature of these early inhibitors presented challenges in terms of drug-like properties, such as cell permeability and stability.[1]

A significant breakthrough came with the structure-based design of non-peptidic, small-molecule VHL inhibitors. The (S,R,S)-AHPC scaffold, a derivative of the potent parent ligand VH032, emerged as a highly effective VHL ligand.[5][6] The specific stereochemistry of (S,R,S)-AHPC is critical for its high-affinity binding to VHL.[6][7] This scaffold forms the basis for a multitude of VHL-recruiting PROTACs.[7] For instance, (S,R,S)-AHPC-Me has been used to synthesize ARV-771, a potent BET protein degrader.[8][9]

Ligand_Development_Progression Progression of VHL Ligand Development HIF_Peptides HIF-1α Derived Peptides Initial_Small_Molecules Initial Peptidomimetic Small Molecules HIF_Peptides->Initial_Small_Molecules Structure-Based Design VH032 VH032 (Parent Ligand) Initial_Small_Molecules->VH032 Optimization AHPC_Scaffold (S,R,S)-AHPC Scaffold VH032->AHPC_Scaffold Core Scaffold Identification AHPC_Derivatives Functionalized AHPC Derivatives (e.g., AHPC-Me) AHPC_Scaffold->AHPC_Derivatives Functionalization for Linker Attachment PROTACs AHPC-based PROTACs AHPC_Derivatives->PROTACs Conjugation to POI Ligand

Progression of VHL Ligand Development

Quantitative Data Summary

The efficacy of AHPC-based VHL ligands and the resulting PROTACs is determined by several quantitative parameters. These include binding affinity to VHL (binary affinity), the affinity of the ternary complex, and the cellular potency of the PROTAC in degrading the target protein.

VHL Ligand / PROTACTarget ProteinBinary Kd (VHL) (nM)Ternary Kd (Complex) (nM)Cooperativity (α)DC50 (nM)Dmax (%)Assay Method(s)Reference(s)
VH032-~185----ITC, FP[5][10]
VH101-44----FP[10]
VH298-260----ITC[10]
VHL Ligand 14-196 (IC50)----FP[10]
AB-1-130----SPR[10]
ARV-771BET Proteins---<1>90Cellular Degradation[8][11]
GMB-475BCR-ABL1---1110 (IC50)-Cellular Activity[12][13]

Note: This table provides a selection of publicly available data. Kd (dissociation constant) and IC50 (half-maximal inhibitory concentration) are measures of binding affinity. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) quantify the potency and efficacy of protein degradation in cells.

Detailed Experimental Protocols

The characterization of AHPC-based VHL ligands and their corresponding PROTACs involves a series of biophysical and cellular assays.

VHL Binding Assays

a) Time-Resolved Fluorescence Energy Transfer (TR-FRET)

This assay measures the binding of a ligand to the VHL complex by competing with a fluorescently labeled tracer.

  • Materials :

    • VHL E3 ligase complex (VCB: VHL, Elongin B, and Elongin C) labeled with a TR-FRET donor (e.g., Terbium cryptate).[7]

    • A fluorescently labeled tracer that binds to VHL.[7]

    • AHPC-based ligand or PROTAC.[7]

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).[7]

    • 384-well low-volume microplates.[7]

  • Procedure :

    • Prepare serial dilutions of the test compound.[7]

    • In a 384-well plate, add the serially diluted compound.[7]

    • Add the donor-labeled VHL complex at a fixed concentration.[7]

    • Add the fluorescently labeled tracer at a fixed concentration.[7]

    • Incubate to reach equilibrium.

    • Read the plate on a TR-FRET compatible plate reader.

  • Data Analysis : The decrease in the FRET signal with increasing competitor concentration is used to calculate the IC50 value.

b) Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes upon binding to determine the thermodynamic profile of the interaction.[10]

  • Materials :

    • Isothermal titration calorimeter.[10]

    • Purified VHL E3 ligase complex.[10]

    • AHPC-based ligand.[6]

    • Dialysis buffer.[10]

  • Procedure :

    • Dialyze the VHL complex and the ligand against the same buffer.[10]

    • Load the VHL complex into the sample cell (e.g., 10-20 µM).[6]

    • Load the ligand into the injection syringe (e.g., 10-fold higher concentration).[6]

    • Perform a series of small injections of the ligand into the protein solution, monitoring the heat change.[6][10]

  • Data Analysis : The binding isotherm is fitted to a suitable model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of binding.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR can be used to characterize the formation and stability of the VHL-PROTAC-POI ternary complex.

  • Materials :

    • SPR instrument and sensor chips.

    • Purified VHL E3 ligase complex.

    • Purified POI.

    • PROTAC.

    • Running buffer.

  • Procedure :

    • Immobilize the VHL complex on the sensor chip surface.

    • Inject the PROTAC alone to measure binary binding to VHL.

    • Inject a pre-incubated mixture of the PROTAC and the POI over the VHL surface.[2]

    • An increase in the binding response compared to the PROTAC alone indicates ternary complex formation.[6]

  • Data Analysis : The kinetics of association and dissociation are analyzed to determine the stability of the ternary complex.[6]

Cellular Protein Degradation Assay (Western Blot)

This assay quantifies the reduction in the levels of the target protein in cells treated with a PROTAC.

  • Materials :

    • Cell line expressing the POI.

    • PROTAC compound.

    • Lysis buffer.

    • SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes.[7]

    • Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin).[7]

    • HRP-conjugated secondary antibody.[7]

    • Chemiluminescent substrate.[7]

  • Procedure :

    • Treat cells with varying concentrations of the PROTAC for a specified time.

    • Lyse the cells and quantify total protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a membrane.[7]

    • Block the membrane and incubate with the primary antibodies.[7]

    • Wash and incubate with the secondary antibody.[7]

    • Detect the signal using a chemiluminescent substrate and an imaging system.[7]

  • Data Analysis : The band intensities for the POI are normalized to the loading control and compared to the vehicle-treated control to determine the percentage of protein degradation. DC50 and Dmax values are calculated from the dose-response curve.

Experimental_Workflow Experimental Workflow for VHL-PROTAC Characterization Start Start: Synthesized AHPC-based PROTAC Binding_Assay Step 1: VHL Binding Assay (TR-FRET, ITC, FP, SPR) Start->Binding_Assay Ternary_Complex_Assay Step 2: Ternary Complex Formation Assay (SPR) Binding_Assay->Ternary_Complex_Assay Confirm Binary Binding Cellular_Degradation_Assay Step 3: Cellular Degradation Assay (Western Blot, etc.) Ternary_Complex_Assay->Cellular_Degradation_Assay Confirm Ternary Complex Formation Data_Analysis Step 4: Data Analysis (Kd, DC50, Dmax) Cellular_Degradation_Assay->Data_Analysis Quantify Degradation End End: Characterized PROTAC Data_Analysis->End

Experimental Workflow for VHL-PROTAC Characterization

Conclusion

The discovery and development of AHPC-based VHL ligands have been pivotal for the advancement of targeted protein degradation. The (S,R,S)-AHPC scaffold provides a high-affinity anchor to recruit the VHL E3 ligase, enabling the design of potent and selective PROTACs against a wide range of therapeutic targets. A thorough understanding of the structure-activity relationships, binding kinetics, and cellular activity, underpinned by robust experimental methodologies, is crucial for the continued success and optimization of this promising therapeutic modality. This guide provides a foundational framework for researchers and drug developers to effectively utilize and innovate upon AHPC-based VHL ligands in their quest for novel therapeutics.

References

The Core Principles of VHL-Mediated Protein Degradation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles governing the von Hippel-Lindau (VHL) E3 ubiquitin ligase-mediated protein degradation pathway. We will delve into the molecular machinery, substrate recognition, and the ubiquitination process, with a focus on quantitative data and detailed experimental methodologies relevant to researchers in academia and the pharmaceutical industry.

Introduction to the VHL E3 Ubiquitin Ligase Complex

The von Hippel-Lindau (VHL) protein is a crucial tumor suppressor that functions as the substrate recognition component of a multi-subunit E3 ubiquitin ligase complex.[1][2] This complex, often referred to as VCB-Cul2, plays a central role in cellular oxygen sensing by targeting specific proteins for proteasomal degradation.[3][4] Mutations or loss of VHL are hallmarks of VHL disease, a hereditary cancer syndrome, and are also frequently observed in sporadic clear cell renal cell carcinoma.[4][5]

The core VCB-Cul2 complex is comprised of:

  • VHL: The substrate receptor, responsible for recognizing and binding to target proteins.[1]

  • Elongin B and Elongin C: These proteins act as adaptors, linking VHL to the rest of the complex.[2][3]

  • Cullin-2 (Cul2): A scaffold protein that provides the structural backbone for the ligase.[2][3]

  • Rbx1 (RING-box protein 1): This protein contains a RING finger domain that recruits the E2 ubiquitin-conjugating enzyme.[3]

The Mechanism of VHL-Mediated Protein Degradation

The canonical and best-characterized substrate of the VHL E3 ligase is the alpha subunit of the Hypoxia-Inducible Factor (HIF-α) transcription factor.[1][6] The degradation of HIF-α is tightly regulated by cellular oxygen levels in a multi-step process:

  • Prolyl Hydroxylation: Under normoxic (normal oxygen) conditions, specific proline residues within the oxygen-dependent degradation domain (ODD) of HIF-α are hydroxylated by prolyl hydroxylase domain (PHD) enzymes.[7][8] This post-translational modification is a critical step for VHL recognition.

  • Substrate Recognition and Binding: The hydroxylated proline residue creates a binding site for the β-domain of the VHL protein.[9][10] This interaction is highly specific and is the primary determinant for substrate recruitment.

  • Ubiquitination: Once bound, the VHL complex, through the activity of the associated E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin ligase) enzymes, catalyzes the attachment of a polyubiquitin (B1169507) chain to lysine (B10760008) residues on the HIF-α substrate.[11][12]

  • Proteasomal Degradation: The polyubiquitinated HIF-α is then recognized and degraded by the 26S proteasome, a large protein complex responsible for cellular protein turnover.[7]

Under hypoxic (low oxygen) conditions, the PHD enzymes are inactive due to the lack of their co-substrate, molecular oxygen. Consequently, HIF-α is not hydroxylated, evades VHL recognition, and accumulates in the cell. Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β (ARNT), and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival to adapt to the low oxygen environment.[5][13]

Signaling Pathway Diagram

VHL_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF-1α HIF-1α Hydroxylated HIF-1α Hydroxylated HIF-1α HIF-1α->Hydroxylated HIF-1α Prolyl Hydroxylation PHDs PHDs PHDs->Hydroxylated HIF-1α O2 O2 O2->PHDs VHL_complex VHL E3 Ligase (VHL, EloB/C, Cul2, Rbx1) Hydroxylated HIF-1α->VHL_complex Binding Poly-ubiquitinated HIF-1α Poly-ubiquitinated HIF-1α VHL_complex->Poly-ubiquitinated HIF-1α Ubiquitination Ub Ubiquitin Ub->Poly-ubiquitinated HIF-1α Proteasome Proteasome Poly-ubiquitinated HIF-1α->Proteasome Degradation Degraded Peptides Proteasome->Degradation HIF-1α_hypoxia HIF-1α HIF_complex HIF Complex HIF-1α_hypoxia->HIF_complex HIF-1β HIF-1β (ARNT) HIF-1β->HIF_complex Nucleus Nucleus HIF_complex->Nucleus HRE Hypoxia Response Element (DNA) HIF_complex->HRE Binding Gene_expression Target Gene Expression HRE->Gene_expression Transcription Ubiquitination_Workflow start Start reagents Combine Reagents: E1, E2, Ubiquitin, ATP, Substrate, Buffer start->reagents add_e3 Add VHL E3 Ligase Complex reagents->add_e3 incubate Incubate at 37°C add_e3->incubate stop_reaction Stop Reaction with SDS-PAGE Buffer incubate->stop_reaction sds_page SDS-PAGE stop_reaction->sds_page western_blot Western Blot sds_page->western_blot detect Detect Ubiquitination (High MW Ladder) western_blot->detect end End detect->end

References

Spectroscopic and Methodological Analysis of (S,R,S)-AHPC-Me-8-bromooctanoic acid: A Core Component in PROTAC-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and experimental protocols associated with (S,R,S)-AHPC-Me-8-bromooctanoic acid, a crucial E3 ligase ligand-linker conjugate. This molecule is integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs), specifically in the development of degraders targeting Cytochrome P450 1B1 (CYP1B1), such as the potent degrader PV2.[1][2] While specific, publicly available NMR and mass spectrometry (MS) data for the final this compound conjugate are limited, this guide compiles expected spectroscopic characteristics based on its constituent parts and outlines the standard methodologies for its analysis.

Data Presentation: Spectroscopic Signatures of Precursor Moieties

The complete spectroscopic data for this compound is typically found within the supplementary information of publications detailing the synthesis of the final PROTAC molecules it is used to create. For a comprehensive understanding, researchers are directed to the primary literature on the development of CYP1B1 degraders.[3][4]

Below are the expected and reported spectroscopic data for the key precursors of this compound: the VHL ligand (S,R,S)-AHPC-Me and the linker precursor 8-bromooctanoic acid.

Table 1: Expected Mass Spectrometry Data

CompoundChemical FormulaMolecular Weight ( g/mol )Expected [M+H]⁺
(S,R,S)-AHPC-MeC₂₃H₃₂N₄O₃S444.59445.2273
8-Bromooctanoic acidC₈H₁₅BrO₂223.11223.0279

Table 2: Representative ¹H NMR Data for 8-Bromooctanoic acid

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10-12br s1H-COOH
3.40t2H-CH₂Br
2.35t2H-CH₂COOH
1.85m2H-CH₂CH₂Br
1.2-1.6m8H-(CH₂)₄-

Note: NMR data can vary based on the solvent and instrument used.

Experimental Protocols

The characterization of this compound and the resulting PROTACs involves standard but rigorous analytical techniques to confirm identity, purity, and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the linker and the final PROTAC. Both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary. Proton decoupling is used to simplify the spectrum.

  • 2D NMR: COSY, HSQC, and HMBC experiments are crucial for assigning specific proton and carbon signals, especially in the complex structure of the final PROTAC.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable.

Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • A small amount of formic acid or ammonium (B1175870) acetate (B1210297) may be added to promote ionization.

Instrumentation and Data Acquisition:

  • Ionization Source: Electrospray ionization (ESI) is commonly used for this type of molecule.

  • Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is used to obtain accurate mass measurements.

  • Data Analysis: The data is analyzed to find the peak corresponding to the protonated molecule [M+H]⁺ and to compare the measured mass with the theoretical mass.

Visualizations: Synthesis and Mechanism of Action

The following diagrams illustrate the synthesis of a PROTAC using this compound and the general mechanism of PROTAC-mediated protein degradation.

PROTAC_Synthesis cluster_reactants Reactants cluster_intermediates Linker Synthesis cluster_product Final Product AHPC_Me (S,R,S)-AHPC-Me Linker This compound AHPC_Me->Linker Amide Coupling Bromooctanoic 8-Bromooctanoic Acid Bromooctanoic->Linker POI_Ligand Protein of Interest (POI) Ligand PROTAC Final PROTAC POI_Ligand->PROTAC Linker->PROTAC Coupling to POI Ligand

Caption: Synthetic workflow for a PROTAC utilizing this compound.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase VHL E3 Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI E2 Enzyme Ubiquitin Ubiquitin Ubiquitin->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis Using (S,R,S)-AHPC-Me and 8-bromooctanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two key moieties: a "warhead" that binds to the protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1][3] This tripartite architecture facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2]

This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC-Me, and an 8-bromooctanoic acid-derived linker. (S,R,S)-AHPC-Me is a potent and widely used VHL ligand in PROTAC design.[4][5] 8-bromooctanoic acid serves as a versatile alkyl linker, offering a flexible chain to optimally position the POI and VHL for efficient ternary complex formation.[6]

Signaling Pathway and Mechanism of Action

The fundamental mechanism of a VHL-recruiting PROTAC is to induce the proximity of the target protein to the VHL E3 ubiquitin ligase complex. This proximity enables the transfer of ubiquitin from an E2-conjugating enzyme to a lysine (B10760008) residue on the surface of the target protein. A polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein into smaller peptides. The PROTAC molecule, being a catalyst in this process, is then released to engage another target protein molecule.[1][2]

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC ((S,R,S)-AHPC-Me-Linker-Warhead) PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Recruits PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Experimental_Workflow cluster_workflow PROTAC Development Workflow Design PROTAC Design (Warhead, Linker, E3 Ligand) Synthesis Chemical Synthesis (Protocols 1 or 2) Design->Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Biochemical_Assays Biochemical Assays (Binding Affinity, Ternary Complex) Purification->Biochemical_Assays Cellular_Assays Cellular Assays (Degradation, Viability) Biochemical_Assays->Cellular_Assays InVivo_Studies In Vivo Studies (PK/PD, Efficacy) Cellular_Assays->InVivo_Studies Logical_Relationships cluster_logic Logical Relationships in PROTAC Synthesis VHL_Ligand (S,R,S)-AHPC-Me (VHL Ligand) PROTAC Final PROTAC VHL_Ligand->PROTAC Linker 8-bromooctanoic acid (Linker Precursor) Linker->PROTAC Warhead Protein of Interest (POI) Ligand (Warhead) Warhead->PROTAC

References

Application Notes and Protocols for the Conjugation of a Target Protein Ligand to (S,R,S)-AHPC-Me-8-bromooctanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the conjugation of a target protein ligand to (S,R,S)-AHPC-Me-8-bromooctanoic acid, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase coupled to a linker with a reactive handle. This process results in the formation of a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to induce the degradation of a target protein of interest (POI) through the ubiquitin-proteasome system.

PROTACs function by simultaneously binding to the POI and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The this compound provides the VHL-recruiting moiety and a flexible alkyl linker terminating in a reactive bromooctanoic acid group, which is amenable to conjugation with various nucleophilic functional groups present on a target protein ligand.

Principle of the Conjugation Reaction

The primary conjugation chemistry employed is a bimolecular nucleophilic substitution (SN2) reaction. In this reaction, a nucleophilic functional group on the target protein ligand (e.g., a primary or secondary amine, a thiol, or a phenol) attacks the electrophilic carbon atom of the bromooctanoic acid linker, displacing the bromide leaving group. This results in the formation of a stable covalent bond, linking the VHL ligand to the target protein ligand.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the VHL-mediated protein degradation pathway and the general experimental workflow for the synthesis and characterization of the PROTAC conjugate.

VHL_mediated_protein_degradation cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC ((S,R,S)-AHPC-Linker-Ligand) POI Target Protein (POI) PROTAC->POI VHL VHL E3 Ligase Complex PROTAC->VHL Binds Ub Ubiquitin Ternary_Complex POI-PROTAC-VHL Ternary Complex Ub->Ternary_Complex Recruitment & Transfer Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation POI_Ub Polyubiquitinated POI Ternary_Complex->POI_Ub Polyubiquitination POI_Ub->Proteasome Recognition

Caption: VHL-mediated ubiquitination and degradation pathway.

experimental_workflow start Start conjugation Conjugation Reaction (SN2) start->conjugation purification Purification (e.g., HPLC) conjugation->purification characterization Characterization (LC-MS, NMR) purification->characterization end Final PROTAC Conjugate characterization->end

Caption: General experimental workflow for PROTAC synthesis.

Experimental Protocols

Materials and Reagents:

  • This compound

  • Target protein ligand with a nucleophilic handle (amine, thiol, or phenol)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Reaction vessel (e.g., round-bottom flask or vial)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Analytical and Preparative High-Performance Liquid Chromatography (HPLC) system

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Standard laboratory glassware and consumables

Protocol 1: Conjugation to an Amine-Containing Ligand

This protocol is suitable for target ligands containing a primary or secondary amine.

  • Reaction Setup:

    • In a clean, dry reaction vessel under an inert atmosphere, dissolve the amine-containing target protein ligand (1.0 equivalent) in anhydrous DMF or DMSO.

    • Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.

    • In a separate vial, dissolve this compound (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.

    • Add the solution of this compound dropwise to the stirring solution of the target ligand.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature or heat to 40-60 °C. The optimal temperature will depend on the reactivity of the amine.

    • Monitor the progress of the reaction by LC-MS. A typical reaction time is 12-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by preparative HPLC to obtain the final PROTAC conjugate.

Protocol 2: Conjugation to a Thiol-Containing Ligand

This protocol is suitable for target ligands containing a thiol group.

  • Reaction Setup:

    • In a clean, dry reaction vessel under an inert atmosphere, dissolve the thiol-containing target protein ligand (1.0 equivalent) in anhydrous DMF.

    • Add K₂CO₃ (2.0-3.0 equivalents) to the solution and stir for 15-20 minutes at room temperature to deprotonate the thiol.

    • In a separate vial, dissolve this compound (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF.

    • Add the solution of this compound to the stirring solution of the target ligand.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by LC-MS. Thiol alkylations are generally faster than amine alkylations, with typical reaction times of 2-8 hours.

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described in Protocol 1.

Protocol 3: Conjugation to a Phenol-Containing Ligand

This protocol is suitable for target ligands containing a phenolic hydroxyl group.

  • Reaction Setup:

    • In a clean, dry reaction vessel under an inert atmosphere, dissolve the phenol-containing target protein ligand (1.0 equivalent) in anhydrous DMF.

    • Add K₂CO₃ (2.0-3.0 equivalents) to the solution and stir for 30 minutes at room temperature to form the phenoxide.

    • In a separate vial, dissolve this compound (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF.

    • Add the solution of this compound to the stirring solution of the target ligand.

  • Reaction Monitoring:

    • Stir the reaction mixture at 50-70 °C. Phenolic alkylations often require elevated temperatures.

    • Monitor the progress of the reaction by LC-MS. Typical reaction times can range from 12-48 hours.

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described in Protocol 1.

Data Presentation

The following tables provide representative quantitative data for the synthesis and characterization of a PROTAC conjugate. These values are illustrative and may require optimization for specific target ligands.

Table 1: Representative Reaction Conditions for PROTAC Synthesis

ParameterAmine ConjugationThiol ConjugationPhenol Conjugation
Molar Ratio (Ligand:Linker) 1.0 : 1.11.0 : 1.11.0 : 1.2
Base (equivalents) DIPEA (2.5)K₂CO₃ (2.5)K₂CO₃ (3.0)
Solvent Anhydrous DMFAnhydrous DMFAnhydrous DMF
Concentration (Ligand) 0.1 M0.1 M0.1 M
Temperature (°C) 25 - 602550 - 70
Reaction Time (hours) 12 - 242 - 812 - 48
Typical Yield (%) 30 - 6040 - 7020 - 50

Table 2: Representative LC-MS and NMR Characterization Data

Analytical TechniqueParameterRepresentative Value/Observation
LC-MS (Reverse Phase) Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 10-15 minutes
Flow Rate 0.3 - 0.5 mL/min
Detection ESI+, monitoring for the calculated m/z of the protonated molecular ion [M+H]⁺ of the final PROTAC.
¹H NMR Solvent DMSO-d₆ or CDCl₃
Key Diagnostic Signals - Disappearance of the proton signal of the nucleophilic group (e.g., NH₂, SH).- Appearance of new signals corresponding to the methylene (B1212753) protons of the linker adjacent to the newly formed bond.- Characteristic signals of both the VHL ligand and the target protein ligand should be present in the final spectrum.
¹³C NMR Solvent DMSO-d₆ or CDCl₃
Key Diagnostic Signals - Shift in the carbon signal of the carbon atom where the substitution occurred.- Presence of signals corresponding to the carbons of the linker, VHL ligand, and target protein ligand.

Conclusion

The successful conjugation of a target protein ligand to this compound provides a powerful tool for targeted protein degradation. The protocols outlined in this document provide a robust starting point for the synthesis of novel PROTACs. Optimization of reaction conditions may be necessary depending on the specific properties of the target ligand. Thorough characterization of the final conjugate by LC-MS and NMR is crucial to confirm its identity, purity, and integrity.

Applications of (S,R,S)-AHPC-Me-based PROTACs in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in cancer research, offering the ability to specifically eliminate disease-causing proteins rather than merely inhibiting them. This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. A key component in many successful PROTACs is the E3 ligase ligand, which recruits the cellular machinery responsible for tagging proteins for degradation.

This document focuses on the applications of PROTACs that utilize (S,R,S)-AHPC-Me, a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand, in cancer research. The specific stereochemistry of (S,R,S)-AHPC is crucial for its high-affinity binding to VHL, a widely expressed E3 ligase, making it a valuable component in the design of potent and selective protein degraders.[1][2] One of the most prominent examples of an (S,R,S)-AHPC-Me-based PROTAC is ARV-771, a potent degrader of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[3][4] These proteins are critical regulators of oncogene transcription, including the master regulator c-Myc, and their degradation has shown significant therapeutic potential in various cancers.[5]

These application notes provide a comprehensive overview of the use of (S,R,S)-AHPC-Me-based PROTACs, with a focus on ARV-771, including quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visualizations of the underlying biological pathways and experimental workflows.

Data Presentation: Efficacy of (S,R,S)-AHPC-Me-based PROTACs

The efficacy of PROTACs is typically quantified by their ability to induce the degradation of the target protein (DC50, Dmax) and their impact on cancer cell viability (IC50). The following tables summarize the quantitative data for ARV-771 in various cancer cell lines.

Table 1: In Vitro Degradation Efficacy of ARV-771 in Prostate Cancer Cell Lines
Cell Line Target Protein DC50 (nM) Reference(s)
22Rv1BRD2/3/4< 5[6]
VCaPBRD2/3/4< 5[6]
LnCaP95BRD2/3/4< 5[5]
Table 2: In Vitro Anti-proliferative Activity of ARV-771 in Prostate Cancer Cell Lines
Cell Line IC50 (nM) Assay Duration Reference(s)
22Rv1< 172 hours[5]
VCaP< 172 hours[5]
LnCaP95< 172 hours[5]
Table 3: In Vitro Efficacy of ARV-771 in Hepatocellular Carcinoma (HCC) Cell Lines
Cell Line Target Protein Degraded Effective Concentration for Viability Inhibition Reference(s)
Hep3BBRD2, BRD3, BRD40.25 µM[7][8]
HepG2BRD2, BRD3, BRD40.25 µM[7][8]
HCCLM3BRD2, BRD3, BRD40.5 µM[8]
Table 4: In Vivo Efficacy of ARV-771 in a Castration-Resistant Prostate Cancer (CRPC) Xenograft Model (22Rv1 cells)
Dose and Schedule Tumor Growth Inhibition (TGI) BRD4 Downregulation in Tumor c-MYC Downregulation in Tumor Reference(s)
10 mg/kg, daily, s.c. (3 days)Not reported for this duration37%76%[9][10]
30 mg/kg, daily, s.c.Tumor regression>80%>80%[6][9]

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

(S,R,S)-AHPC-Me-based PROTACs function by inducing the formation of a ternary complex between the target protein and the VHL E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Target Protein (e.g., BRD4) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex Binding PROTAC (S,R,S)-AHPC-Me PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Recruitment Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of action of an (S,R,S)-AHPC-Me-based PROTAC.

BET Protein Degradation Signaling Pathway

The degradation of BET proteins, such as BRD4, by PROTACs like ARV-771 leads to the downregulation of the oncogene c-Myc. This, in turn, disrupts cell cycle progression and induces apoptosis (programmed cell death), ultimately inhibiting cancer cell growth.[11][12][13]

BET_Degradation_Pathway ARV771 ARV-771 ((S,R,S)-AHPC-Me-based PROTAC) BRD4 BRD4 ARV771->BRD4 Binds VHL VHL E3 Ligase ARV771->VHL Recruits Proteasome Proteasome BRD4->Proteasome Ubiquitination & Degradation cMyc c-Myc Transcription Downregulation BRD4->cMyc Inhibition of Transcription CellCycle Cell Cycle Arrest cMyc->CellCycle Apoptosis Apoptosis cMyc->Apoptosis CancerGrowth Inhibition of Cancer Growth CellCycle->CancerGrowth Apoptosis->CancerGrowth

Caption: Signaling pathway of BET protein degradation by ARV-771.

Experimental Workflow for PROTAC Evaluation

A typical workflow for evaluating the efficacy of a new (S,R,S)-AHPC-Me-based PROTAC involves a series of in vitro and in vivo experiments.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies start PROTAC Synthesis ((S,R,S)-AHPC-Me based) in_vitro In Vitro Evaluation start->in_vitro western_blot Western Blot (DC50, Dmax) in_vitro->western_blot viability_assay Cell Viability Assay (IC50) in_vitro->viability_assay ternary_complex Ternary Complex Formation Assay in_vitro->ternary_complex in_vivo In Vivo Evaluation xenograft Xenograft Model (Tumor Growth Inhibition) in_vivo->xenograft pd_analysis Pharmacodynamic Analysis in_vivo->pd_analysis end Candidate Selection western_blot->in_vivo viability_assay->in_vivo ternary_complex->in_vivo xenograft->end pd_analysis->end

Caption: A typical experimental workflow for evaluating a novel PROTAC.

Experimental Protocols

Western Blot Analysis for Target Protein Degradation

Objective: To quantify the degradation of the target protein (e.g., BRD4) in cancer cells following treatment with an (S,R,S)-AHPC-Me-based PROTAC.

Materials:

  • Cancer cell line of interest (e.g., 22Rv1, VCaP, HepG2)

  • Complete cell culture medium

  • (S,R,S)-AHPC-Me-based PROTAC (e.g., ARV-771)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))

  • Primary antibodies: anti-target protein (e.g., anti-BRD4), anti-loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest. Incubate overnight at 37°C in a 5% CO2 incubator.

  • PROTAC Treatment:

    • Dose-Response: Prepare serial dilutions of the PROTAC in complete medium. Aspirate the old medium from the cells and add the medium containing the different concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Time-Course: Treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).

  • Cell Lysis:

    • After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the cell lysates to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Carefully transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5-10 minutes each.

  • Detection and Analysis:

    • Add the ECL substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of an (S,R,S)-AHPC-Me-based PROTAC on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • (S,R,S)-AHPC-Me-based PROTAC

  • DMSO

  • 96-well clear-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete medium. Add 100 µL of the diluted PROTAC solutions to the respective wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization:

    • If using adherent cells, carefully aspirate the medium without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution to each well.

    • Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the PROTAC concentration and use a non-linear regression model to determine the IC50 value.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of an (S,R,S)-AHPC-Me-based PROTAC in a mouse xenograft model of cancer.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Cancer cell line of interest (e.g., 22Rv1)

  • Matrigel

  • (S,R,S)-AHPC-Me-based PROTAC

  • Vehicle for in vivo administration

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Cell Preparation and Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

    • When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

  • PROTAC Administration:

    • Administer the PROTAC at the desired dose and schedule (e.g., 10 or 30 mg/kg, daily, subcutaneous injection).

    • Administer the vehicle to the control group.

  • Monitoring:

    • Measure tumor volume and body weight regularly (e.g., every 2-3 days).

    • Monitor the general health of the mice.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Calculate the tumor growth inhibition (TGI).

    • Tumor tissue can be collected for pharmacodynamic analysis (e.g., Western blotting for target protein levels).

Ternary Complex Formation Assay (Co-Immunoprecipitation)

Objective: To qualitatively assess the formation of the ternary complex (Target Protein-PROTAC-VHL) in cells.

Materials:

  • Cells expressing the target protein and VHL

  • (S,R,S)-AHPC-Me-based PROTAC

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer for co-immunoprecipitation

  • Antibody against the target protein or VHL for immunoprecipitation

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Western blotting reagents

Procedure:

  • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (to prevent degradation of the ubiquitinated target) for a specified time.

  • Cell Lysis: Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific to either the target protein or VHL overnight at 4°C.

    • Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

    • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads using an elution buffer.

  • Western Blot Analysis:

    • Run the eluted samples on an SDS-PAGE gel and transfer to a membrane.

    • Probe the membrane with antibodies against the target protein and VHL to detect the presence of both proteins in the immunoprecipitated complex, which indicates the formation of the ternary complex.

Conclusion

(S,R,S)-AHPC-Me-based PROTACs, exemplified by the potent BET degrader ARV-771, represent a highly promising therapeutic strategy for a variety of cancers. Their ability to induce the degradation of key oncogenic drivers offers a distinct advantage over traditional inhibitors. The detailed protocols and data presented in these application notes provide a valuable resource for researchers in the field of targeted protein degradation, facilitating the evaluation and development of novel and effective cancer therapies. The continued exploration of (S,R,S)-AHPC-Me and other VHL-recruiting ligands will undoubtedly expand the arsenal (B13267) of PROTAC-based therapeutics for cancer and other diseases.

References

Application Notes and Protocols for Cellular Analysis of PROTACs Utilizing (S,R,S)-AHPC-Me-8-bromooctanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] A PROTAC molecule is a heterobifunctional chimera composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two components.[1][2] This tripartite complex formation leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[3]

This document provides detailed application notes and protocols for the cellular evaluation of PROTACs synthesized using the E3 ligase ligand-linker conjugate, (S,R,S)-AHPC-Me-8-bromooctanoic acid . This specific conjugate incorporates the (S,R,S)-AHPC-Me moiety, a potent ligand for the von Hippel-Lindau (VHL) E3 ligase, connected to an 8-carbon linker with a terminal carboxylic acid ready for conjugation to a POI ligand.[4][5][6][7] The protocols outlined herein are essential for characterizing the efficacy and mechanism of action of these novel protein degraders.

PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC synthesized with this compound involves the recruitment of the VHL E3 ligase to a specific protein of interest. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its subsequent degradation by the proteasome.[8] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[1][3]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC ((S,R,S)-AHPC-Me-linker-POI ligand) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Figure 1: Catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols

A systematic evaluation of a novel PROTAC involves a series of cellular assays to confirm its mechanism of action and quantify its potency. The following protocols provide a comprehensive workflow for characterizing PROTACs constructed with this compound.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Start Synthesized PROTAC Western_Blot Western Blot Analysis (Target Degradation) Start->Western_Blot ICW In-Cell Western (Higher Throughput Degradation) Start->ICW Data_Analysis Data Analysis (DC50, Dmax, IC50) Western_Blot->Data_Analysis ICW->Data_Analysis Viability Cell Viability Assay (Functional Outcome) Data_Analysis->Viability

Figure 2: A typical experimental workflow for PROTAC evaluation.
Western Blot Analysis for Target Protein Degradation

Western blotting is a cornerstone technique for quantifying the degradation of a target protein induced by a PROTAC.[9] It allows for the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[9]

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of treatment.

    • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

    • Prepare serial dilutions of the PROTAC in complete growth medium. A common concentration range to test is 1 nM to 10,000 nM.

    • Include a vehicle control (e.g., 0.1% DMSO).

    • Aspirate the old medium and treat the cells with the PROTAC dilutions for a predetermined time (e.g., 2, 4, 8, 16, or 24 hours) to assess degradation kinetics.[10]

  • Cell Lysis:

    • After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new, pre-chilled tube.[10]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[10]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each normalized lysate to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of a Tris-Glycine SDS-PAGE gel.

    • Run the gel until adequate protein separation is achieved.[10]

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins from the gel to a PVDF membrane.

    • Confirm successful transfer by Ponceau S staining.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein (diluted as per manufacturer's recommendation) overnight at 4°C.

    • Incubate a separate membrane or the same stripped membrane with a primary antibody against a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.[9][10]

  • Detection and Analysis:

    • Prepare an ECL substrate and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[9]

In-Cell Western (ICW) Immunofluorescence Assay

The In-Cell Western (ICW) is a plate-based immunofluorescence method that offers a higher throughput alternative to traditional Western blotting for monitoring protein degradation.[11][12]

Protocol:

  • Cell Seeding and Treatment:

    • Seed adherent cells in a 96-well plate and allow them to attach overnight.

    • Treat cells with a serial dilution of the PROTAC for the desired time.

  • Fixation and Permeabilization:

    • Remove the treatment medium and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Wash the wells with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.

  • Immunostaining:

    • Block the cells with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1.5 hours.

    • Incubate the cells with a primary antibody against the target protein overnight at 4°C.

    • Wash the wells with PBS containing 0.1% Tween-20.

    • Incubate with an IRDye®-conjugated secondary antibody and a cell normalization stain (e.g., CellTag™ 700) for 1 hour at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Wash the wells thoroughly.

    • Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

    • Normalize the target protein signal to the cell normalization stain.

    • Calculate the percentage of degradation and determine the DC50 and Dmax values.[11][12][13]

Cell Viability Assay

Assessing the effect of the PROTAC on cell proliferation and viability is crucial to determine its functional consequences.[14] The CellTiter-Glo® Luminescent Cell Viability Assay is a common method for this purpose.[3]

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in an opaque-walled 96-well plate at a suitable density.

    • Treat the cells with a serial dilution of the PROTAC.

    • Incubate for a period relevant to the expected functional outcome (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data to the vehicle-treated control.

    • Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.[3][14]

Data Presentation

Quantitative data from the aforementioned assays should be summarized in clearly structured tables for easy comparison.

Table 1: Western Blot Densitometry Analysis

PROTAC Concentration (nM)Normalized Target Protein Level% Degradation
0 (Vehicle)1.000
10.955
100.7822
500.4555
1000.2179
5000.0991
10000.0694

Table 2: Summary of PROTAC Potency and Efficacy

ParameterValue
DC50 45 nM
Dmax 95%
IC50 (72h)80 nM

Example Application: Targeting BRD4 with a VHL-based PROTAC

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader protein and a well-established therapeutic target in oncology.[14] A PROTAC synthesized using this compound and a BRD4 ligand would be expected to induce the degradation of BRD4. The downstream consequence of BRD4 degradation is the transcriptional repression of key oncogenes such as c-MYC, leading to cell cycle arrest and apoptosis.[14]

BRD4_Signaling_Pathway cluster_pathway BRD4 Signaling Pathway and PROTAC Intervention cluster_protac_action PROTAC Action BRD4 BRD4 cMYC c-MYC Gene BRD4->cMYC Promotes Transcription Transcription Transcription cMYC->Transcription Apoptosis Apoptosis cMYC->Apoptosis Leads to Cell_Viability Reduced Cell Viability Apoptosis->Cell_Viability PROTAC BRD4 PROTAC Degradation BRD4 Degradation PROTAC->Degradation Degradation->BRD4 Inhibits Degradation->cMYC Downregulates Transcription

Figure 3: Simplified BRD4 signaling and its disruption by a PROTAC.

By following the detailed protocols in these application notes, researchers can effectively characterize the cellular activity of novel PROTACs, paving the way for the development of new therapeutics for a wide range of diseases.

References

Application Notes and Protocols for In Vivo Use of PROTACs Synthesized with (S,R,S)-AHPC-Me-8-bromooctanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]

The linker component is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase.[2] (S,R,S)-AHPC-Me-8-bromooctanoic acid is a linker precursor that incorporates the high-affinity (S,R,S)-AHPC-Me ligand for the von Hippel-Lindau (VHL) E3 ligase, functionalized with an 8-bromooctanoic acid chain. This long alkyl chain provides a flexible and synthetically accessible tether for conjugation to a POI ligand.

While specific in vivo data for PROTACs synthesized with the precise this compound linker are not extensively published, this document provides representative data and protocols from a well-characterized VHL-based PROTAC, ARV-771, which serves as a surrogate to illustrate the principles of in vivo application. ARV-771 is a potent pan-BET (Bromodomain and Extra-Terminal domain) protein degrader with demonstrated in vivo activity in preclinical cancer models.[3][4]

PROTAC Synthesis Overview

The synthesis of a PROTAC using this compound typically involves a nucleophilic substitution reaction where a nucleophilic group (e.g., an amine or a phenol) on the POI ligand displaces the bromide on the linker.

General Synthetic Protocol:
  • Dissolution: Dissolve the POI ligand (containing a nucleophilic moiety) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Deprotonation: Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to deprotonate the nucleophile on the POI ligand.

  • Coupling: Add this compound to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification: Purify the resulting PROTAC molecule using an appropriate chromatographic technique, such as reversed-phase high-performance liquid chromatography (HPLC).

Mechanism of Action and Signaling Pathway

VHL-recruiting PROTACs function by inducing the formation of a ternary complex between the target protein and the VHL E3 ubiquitin ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC ((S,R,S)-AHPC-Linker-Warhead) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Poly_Ub_POI Poly-ubiquitinated POI Ubiquitination->Poly_Ub_POI Marks for Degradation Ub Ubiquitin Ub->Ubiquitination Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades

PROTAC-mediated Protein Degradation

In Vivo Application: A Case Study with ARV-771

ARV-771 is a VHL-based PROTAC that degrades BET proteins (BRD2, BRD3, and BRD4) and has shown significant anti-tumor efficacy in preclinical models of castration-resistant prostate cancer (CRPC).[3][4]

Quantitative Data Summary
ParameterValueAnimal ModelReference
In Vivo Efficacy
Tumor Growth Inhibition (TGI)80%22Rv1 CRPC Xenograft[5]
Tumor RegressionObserved at 30 mg/kg22Rv1 CRPC Xenograft[3][5]
Pharmacodynamics
BRD4 Degradation in Tumor37% after 3 days (10 mg/kg)22Rv1 CRPC Xenograft[5]
c-MYC Suppression in Tumor76% after 3 days (10 mg/kg)22Rv1 CRPC Xenograft[5]
Pharmacokinetics
Dosing RouteSubcutaneous (SC)Nu/Nu Mice[3][5]
Dose10 mg/kgNu/Nu Mice[3][5]
Plasma Concentration > IC908-12 hoursNu/Nu Mice[3][5]

Experimental Protocols

In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for assessing the anti-tumor efficacy of a PROTAC in a subcutaneous xenograft mouse model.

In Vivo Xenograft Study Workflow

Materials:

  • Immunocompromised mice (e.g., Nu/Nu or SCID), 6-8 weeks old.

  • Human cancer cell line of interest (e.g., 22Rv1 for CRPC).

  • Matrigel or a similar basement membrane matrix.

  • PROTAC of interest (e.g., ARV-771).

  • Vehicle for formulation (e.g., a mixture of DMSO, PEG300, Tween 80, and saline).[4]

  • Calipers for tumor measurement.

Procedure:

  • Cell Culture and Implantation:

    • Culture cancer cells under standard conditions to the mid-log phase.

    • Harvest and resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of approximately 5 x 10^6 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.

  • PROTAC Formulation and Administration:

    • Prepare the PROTAC formulation. For ARV-771, a formulation for subcutaneous injection can be prepared in a vehicle consisting of DMSO, PEG300, Tween 80, and saline.[4]

    • Administer the PROTAC to the treatment group at the desired dose and schedule (e.g., 10-30 mg/kg, once daily via subcutaneous injection).[3][5]

    • Administer the vehicle alone to the control group.

  • Monitoring and Endpoint Analysis:

    • Continue to monitor tumor volume and mouse body weight 2-3 times per week.

    • At the end of the study (e.g., after 14-21 days or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors, weigh them, and collect tissue samples for pharmacodynamic analysis (e.g., Western blotting for target protein levels).

Pharmacodynamic (PD) Analysis - Western Blotting

Objective: To quantify the degradation of the target protein in tumor tissue following PROTAC treatment.

Procedure:

  • Tissue Lysis: Homogenize a portion of the excised tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of degradation.

Conclusion

PROTACs synthesized with the this compound linker represent a promising strategy for targeted protein degradation. While specific in vivo data for PROTACs utilizing this exact linker is emerging, the principles of their in vivo evaluation can be effectively guided by data from well-characterized VHL-based PROTACs such as ARV-771. The protocols and data presented herein provide a foundational framework for researchers to design and execute robust preclinical studies to assess the therapeutic potential of novel PROTAC degraders. Careful consideration of formulation, dosing regimen, and pharmacodynamic endpoints is crucial for the successful translation of these innovative molecules into clinical candidates.

References

Application Notes and Protocols for Linker Chemistry of (S,R,S)-AHPC-Me-8-bromooctanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that utilize the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules are comprised of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design.

(S,R,S)-AHPC-Me is a potent and well-characterized VHL ligand, serving as a crucial building block in the synthesis of VHL-based PROTACs.[1][2] The linker component, such as the 8-bromooctanoic acid derivative, plays a critical role in a PROTAC's efficacy by defining the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation. This document provides detailed application notes and experimental protocols for the synthesis and characterization of (S,R,S)-AHPC-Me conjugated to an 8-carbon alkyl linker derived from 8-bromooctanoic acid.

Signaling Pathway and Mechanism

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ubiquitination & Degradation POI Target Protein (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex binds PROTAC (S,R,S)-AHPC-Me-Linker-POI Ligand (PROTAC) PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex binds Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI facilitates ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome is recognized by Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI degrades

Figure 1: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Synthesis of (S,R,S)-AHPC-Me-8-octanoic acid

The primary amine of (S,R,S)-AHPC-Me serves as a nucleophile to displace the bromide of 8-bromooctanoic acid in a selective N-alkylation reaction. To favor mono-alkylation and minimize side reactions, such as O-alkylation of the secondary alcohol or dialkylation of the amine, specific reaction conditions are crucial. The use of a non-nucleophilic base and a polar aprotic solvent is recommended.

Materials:

  • (S,R,S)-AHPC-Me

  • 8-bromooctanoic acid

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Silica (B1680970) gel for column chromatography

Reaction Scheme:

Figure 2: Synthesis of (S,R,S)-AHPC-Me-8-octanoic acid.

Procedure:

  • To a solution of (S,R,S)-AHPC-Me (1.0 eq) in anhydrous DMF, add 8-bromooctanoic acid (1.1 eq) and DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol (B129727) in dichloromethane (B109758) to afford the desired (S,R,S)-AHPC-Me-8-octanoic acid derivative.

Table 1: Summary of Reaction Parameters and Expected Outcome

ParameterValue
Reactants (S,R,S)-AHPC-Me, 8-bromooctanoic acid
Stoichiometry (AHPC-Me:Bromo-acid:DIPEA) 1 : 1.1 : 2.5
Solvent Anhydrous DMF
Temperature Room Temperature
Reaction Time 12-24 hours
Purification Method Silica Gel Column Chromatography
Expected Yield 60-80%
Analytical Characterization LC-MS, ¹H NMR, ¹³C NMR
Characterization of the Conjugate

The final product should be characterized to confirm its identity and purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the final conjugate, showing the presence of both the (S,R,S)-AHPC-Me and the 8-octanoic acid linker moieties.

Experimental Workflow

The overall process from starting materials to the final, characterized product is outlined below.

Experimental_Workflow Start Starting Materials: (S,R,S)-AHPC-Me 8-bromooctanoic acid Reaction N-Alkylation Reaction (DMF, DIPEA, RT) Start->Reaction Workup Aqueous Workup (EtOAc, NaHCO₃, Brine) Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Characterization Product Characterization (LC-MS, NMR) Purification->Characterization Final_Product Pure (S,R,S)-AHPC-Me-8-octanoic acid Characterization->Final_Product

Figure 3: Experimental workflow for synthesis and characterization.

Conclusion

The successful conjugation of (S,R,S)-AHPC-Me with an 8-carbon linker is a key step in the synthesis of potent and effective PROTAC degraders. The protocols and data presented here provide a comprehensive guide for researchers in the field of targeted protein degradation. Careful execution of the synthetic steps and thorough characterization of the final product are essential for the development of novel therapeutics. Further optimization of the linker length and composition can be explored to fine-tune the properties of the resulting PROTACs.

References

Application Notes and Protocols for Measuring Ternary Complex Formation with (S,R,S)-AHPC-Me-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to selectively eliminate target proteins by co-opting the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a linker connecting them.[1][2] The formation of a stable and productive ternary complex, comprising the POI, the PROTAC, and the E3 ligase, is a critical and often rate-limiting step for the subsequent ubiquitination and degradation of the target protein.[1][3]

A key component in many successful PROTACs is a high-affinity ligand for an E3 ligase. (S,R,S)-AHPC (α-hydroxy-γ-prolyl-β-cyclohexylalanine), and its derivatives like (S,R,S)-AHPC-Me, are widely utilized high-affinity ligands for the von Hippel-Lindau (VHL) E3 ligase.[4][5] The specific (S,R,S) stereochemistry is crucial for potent binding to VHL, making it a foundational scaffold for numerous effective PROTACs.[5]

These application notes provide a comprehensive guide to the state-of-the-art techniques for characterizing the formation of ternary complexes mediated by (S,R,S)-AHPC-Me-based PROTACs. We will cover a range of biophysical and cell-based assays, offer detailed protocols for key methodologies, present quantitative data in structured tables, and provide diagrams to visualize complex pathways and workflows.

PROTAC Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This proximity allows the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the 26S proteasome.[1] The formation of the POI-PROTAC-E3 ligase ternary complex is the cornerstone of this process.[6]

PROTAC_Mechanism POI Protein of Interest (POI) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary Binds PROTAC (S,R,S)-AHPC-Me PROTAC PROTAC->Ternary E3 VHL E3 Ligase Complex E3->Ternary Recruits UbPOI Polyubiquitinated POI Ternary->UbPOI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome UbPOI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data on Ternary Complex Formation

The selection of a biophysical or cellular assay depends on factors like the specific scientific question, reagent availability, and required throughput.[6] Below are tables summarizing representative quantitative data for well-characterized VHL-recruiting PROTACs, which can serve as benchmarks.

Table 1: Kinetic and Affinity Parameters for MZ1 (BRD4-BD2:VHL System)

Assay TypeParameterBinary Interaction (MZ1:VHL)Ternary Complex (BRD4-BD2:MZ1:VHL)Cooperativity (α)Reference
Surface Plasmon Resonance (SPR) K_D (nM)29122[7]
k_on (10^5 M⁻¹s⁻¹)759-[7]
k_off (s⁻¹)0.0190.006-[7]
Half-life (s)43130-[7]
Isothermal Titration Calorimetry (ITC) K_D (nM)66416.5[8][9]

Table 2: Degradation Profiles of (S,R,S)-AHPC-Based PROTACs

PROTACTarget ProteinE3 LigaseCell LineDC₅₀DₘₐₓReference
MZ1 BRD4VHLHeLa~100 nM>90% at 250 nM[5]
ARV-771 BRD4VHLLNCaP<10 nM>95%[5]
AT1 BRD4VHLHeLa30-100 nM>95%[5]

Experimental Workflow for PROTAC Characterization

The development and characterization of a PROTAC involves a multi-step process, from initial design to cellular activity assessment. A typical workflow integrates biochemical, biophysical, and cell-based assays to build a comprehensive understanding of the PROTAC's mechanism and efficacy.

PROTAC_Workflow Design 1. PROTAC Design - Target Ligand Selection - Linker Optimization - (S,R,S)-AHPC-Me for VHL Synthesis 2. Chemical Synthesis Design->Synthesis Binary 3. Binary Binding Assays (SPR, ITC, FP) - POI:PROTAC - VHL:PROTAC Synthesis->Binary Ternary 4. Ternary Complex Assays (SPR, ITC, NanoBRET, TR-FRET) - Kinetics & Thermodynamics - Cooperativity Binary->Ternary Cellular 5. Cellular Degradation Assays (Western Blot, Proteomics) - DC50 & Dmax Ternary->Cellular Downstream 6. Downstream Functional Assays - Phenotypic Readouts Cellular->Downstream

Caption: General experimental workflow for PROTAC development.

Detailed Experimental Protocols

A multi-pronged approach using several techniques is recommended for a thorough characterization of ternary complex formation.[1]

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR provides real-time, label-free kinetic data (k_on, k_off) and affinity (K_D) for binary and ternary interactions.[6][8]

Objective: To measure the association and dissociation rates of the PROTAC and the ternary complex.

Materials:

  • SPR instrument and sensor chips (e.g., streptavidin-coated).

  • Recombinant biotinylated VHL E3 ligase complex (VCB).

  • Recombinant Protein of Interest (POI).

  • (S,R,S)-AHPC-Me-based PROTAC.

  • Running buffer (e.g., HBS-EP+).

Protocol:

  • Immobilization: Covalently immobilize the biotinylated VCB complex onto a streptavidin-coated sensor chip surface to a target response level.[4][7]

  • Binary Interaction (PROTAC:VHL):

    • Inject a series of concentrations of the PROTAC over the VHL-immobilized surface and a reference flow cell.

    • Monitor the change in refractive index in real-time to generate sensorgrams.[6]

    • Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine k_on, k_off, and K_D.[6]

  • Ternary Complex Formation (POI:PROTAC:VHL):

    • Pre-incubate a fixed, near-saturating concentration of the POI with a series of concentrations of the PROTAC.

    • Inject these solutions over the VHL-immobilized surface.[7] An increased binding response compared to the PROTAC alone indicates ternary complex formation.[4]

    • Fit the resulting sensorgrams to a kinetic model to determine the ternary complex association and dissociation rates.[6]

  • Data Analysis: Calculate the cooperativity factor (α) by dividing the binary K_D (PROTAC:VHL) by the ternary K_D (for the PROTAC in the presence of the POI). An α > 1 indicates positive cooperativity.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters (K_D, ΔH, ΔS) and stoichiometry (n).

Objective: To determine the thermodynamic driving forces and cooperativity of ternary complex formation.

Materials:

  • Isothermal titration calorimeter.

  • Recombinant VHL E3 ligase complex.

  • Recombinant POI.

  • (S,R,S)-AHPC-Me-based PROTAC.

  • Dialysis buffer.

Protocol:

  • Sample Preparation: Prepare the VHL ligase in the ITC cell and the POI mixed with the PROTAC in the syringe. All components must be in the identical buffer to minimize heat of dilution effects.[1]

  • Binary Titrations:

    • Perform a titration of the PROTAC into the VHL solution to determine the binary binding parameters (K_D1).[7]

    • Perform a separate titration of the PROTAC into the POI solution to determine the second binary affinity (K_D2).[7]

  • Ternary Titration: Titrate the solution of POI and PROTAC into the VHL ligase solution in the ITC cell. The resulting thermogram shows the heat changes upon ternary complex formation.[1]

  • Data Analysis:

    • Integrate the peaks in the thermogram and fit the data to a suitable binding model to obtain the thermodynamic parameters for the ternary complex.

    • Cooperativity can be assessed by comparing the affinity of one component in the absence and presence of the other binding partner.[10]

NanoBRET™ Ternary Complex Assay (In-Cell)

The NanoBRET™ assay is a proximity-based method that measures protein-protein interactions in live cells, providing a more physiologically relevant context.[3][11]

Objective: To quantify PROTAC-induced ternary complex formation in a cellular environment in real-time.

Materials:

  • Cell line amenable to genetic modification (e.g., HEK293).

  • Expression vectors for NanoLuc®-POI fusion and HaloTag®-E3 ligase (VHL or CRBN) fusion.[12]

  • HaloTag® NanoBRET® 618 Ligand.

  • Nano-Glo® Live Cell Reagent.

  • White, opaque 96- or 384-well microplates.

  • Luminometer with donor and acceptor filters.

Protocol:

  • Cell Line Generation: Co-transfect cells with plasmids encoding the POI fused to a NanoLuc® luciferase variant (the energy donor) and the E3 ligase (e.g., VHL) fused to HaloTag® (the energy acceptor).[1][12]

  • Cell Plating and Labeling:

    • Plate the transfected cells in a white, opaque microplate.

    • Add the HaloTag® ligand to the cells and incubate to label the E3 ligase fusion protein.[1]

  • PROTAC Treatment: Add a serial dilution of the (S,R,S)-AHPC-Me-based PROTAC to the cells and incubate.

  • Luminescence Measurement:

    • Add the Nano-Glo® substrate to the wells.

    • Immediately measure luminescence at the donor (e.g., 460 nm) and acceptor (e.g., 618 nm) emission wavelengths.[1]

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). An increase in the ratio indicates ternary complex formation. Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve. The characteristic "hook effect" may be observed at high PROTAC concentrations due to the formation of binary complexes that prevent ternary complex assembly.[12]

Assay Selection Guide

Choosing the right assay is critical for efficiently characterizing a PROTAC. The following diagram outlines a decision-making process based on common research goals.

Assay_Choice Start What is the primary question? Kinetics Kinetics & Affinity? (kon, koff, KD) Start->Kinetics Thermo Thermodynamics? (ΔH, ΔS, Stoichiometry) Start->Thermo Cellular In-Cell Formation? (Physiological Context) Start->Cellular HTS High-Throughput Screening? Start->HTS SPR Use SPR or BLI Kinetics->SPR ITC Use ITC Thermo->ITC BRET Use NanoBRET™ Cellular->BRET FRET Use TR-FRET or AlphaLISA HTS->FRET

Caption: Logic diagram for selecting an appropriate assay.

The robust characterization of ternary complex formation is fundamental to the successful development of (S,R,S)-AHPC-Me-based and other PROTACs. A comprehensive assessment requires a multi-faceted approach that integrates biophysical techniques like SPR and ITC with cell-based assays such as NanoBRET™.[1] This strategy provides critical insights into the kinetics, thermodynamics, and cellular stability of the ternary complex, which are key determinants of a PROTAC's degradation efficiency and overall efficacy.[13] The protocols and data presented in these notes offer a robust framework for researchers to characterize their PROTACs, understand structure-activity relationships, and ultimately design more potent and selective protein degraders.

References

Application Notes and Protocols: Cell Permeability Assays for (S,R,S)-AHPC-Me-8-bromooctanoic acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-Me-8-bromooctanoic acid and its derivatives are key chemical biology tools, often utilized as E3 ligase ligand-linker conjugates in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] A critical parameter in the drug discovery and development pipeline for these molecules is their ability to permeate cell membranes to reach their intracellular targets. This document provides detailed application notes and protocols for assessing the cell permeability of this compound derivatives using two standard in vitro assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.

These assays are designed to predict the passive diffusion and intestinal absorption of small molecules, respectively, providing valuable insights for lead optimization and candidate selection.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput, cell-free assay that predicts passive, transcellular permeability.[3][4][5] It is a cost-effective method for screening compounds early in the drug discovery process.[3][6] The assay measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with a lipid solution, to an acceptor compartment.[6]

Experimental Protocol: PAMPA

Materials:

  • 96-well PAMPA "sandwich" plates (donor and acceptor plates)

  • This compound derivatives (and other test compounds)

  • Phospholipid solution (e.g., 2% lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Reference compounds (high and low permeability controls, e.g., caffeine (B1668208) and famotidine)[5]

  • UV-Vis spectrophotometer or LC-MS/MS instrument

Procedure:

  • Prepare Compound Stock Solutions: Dissolve test compounds and controls in DMSO to a concentration of 10 mM.

  • Prepare Donor Solutions: Dilute the stock solutions to a final concentration of 10-50 µM in PBS (pH 7.4). The final DMSO concentration should be kept below 1%.

  • Coat the Donor Plate Membrane: Gently add 5 µL of the phospholipid solution to the membrane of each well in the donor plate.[6]

  • Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Assemble the PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate.

  • Add Donor Solution: Add 150-200 µL of the donor solution to each well of the donor plate.

  • Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-18 hours with gentle shaking.[6][7]

  • Sample Collection: After incubation, carefully separate the donor and acceptor plates.

  • Quantification: Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium)

Where:

  • VD = Volume of the donor well

  • VA = Volume of the acceptor well

  • A = Area of the membrane

  • t = Incubation time

  • CA(t) = Compound concentration in the acceptor well at time t

  • Cequilibrium = Equilibrium concentration

Data Presentation: PAMPA Results

Table 1: Apparent Permeability (Papp) of this compound Derivatives in PAMPA

Compound IDConcentration (µM)Incubation Time (h)Papp (x 10-6 cm/s)Standard Deviation
Derivative 1205DataData
Derivative 2205DataData
Caffeine (High Permeability Control)205DataData
Famotidine (Low Permeability Control)205DataData

Note: This table is a template. Insert experimental data accordingly.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM Stock Solutions in DMSO prep_donor Dilute to 10-50 µM in PBS (Donor Solution) prep_stock->prep_donor assemble Assemble PAMPA Sandwich prep_donor->assemble prep_acceptor Fill Acceptor Plate with PBS prep_acceptor->assemble coat_membrane Coat Donor Plate Membrane with Lipid coat_membrane->assemble add_donor Add Donor Solution to Donor Plate assemble->add_donor incubate Incubate at RT (4-18h) add_donor->incubate separate Separate Plates incubate->separate quantify Quantify Compound Concentration (LC-MS/MS) separate->quantify calculate Calculate Papp quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco-2 Cell Permeability Assay

The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[8][9][10] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that exhibit many characteristics of the intestinal epithelium, including the formation of tight junctions and the expression of various transporters.[9][10] This assay can measure both passive and active transport across the cell monolayer.[9]

Experimental Protocol: Caco-2 Assay

Materials:

  • Caco-2 cells (ATCC)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) or Ringers buffer[11]

  • This compound derivatives (and other test compounds)

  • Reference compounds (e.g., atenolol (B1665814) for low permeability, propranolol (B1214883) for high permeability)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS instrument

Procedure:

  • Cell Culture and Seeding: Culture Caco-2 cells in DMEM. Seed the cells onto Transwell® inserts at an appropriate density and allow them to differentiate for 18-22 days, with regular media changes.[10]

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., ≥200 Ω·cm²).[11] Additionally, perform a Lucifer yellow permeability test to confirm the integrity of the tight junctions.

  • Prepare Transport Buffer: Prepare HBSS or Ringers buffer (pH 7.4 for the basolateral side and pH 6.5-7.4 for the apical side).[9]

  • Prepare Dosing Solutions: Dissolve the test compounds and controls in the transport buffer at the desired concentration (e.g., 10 µM).

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Add the dosing solution to the apical (donor) compartment.

    • Incubate at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).[9][10]

    • At specified time points, collect samples from the basolateral compartment and replace with fresh buffer.

  • Permeability Assay (Basolateral to Apical - B to A):

    • To assess active efflux, perform the assay in the reverse direction by adding the dosing solution to the basolateral compartment and sampling from the apical compartment.

  • Sample Analysis: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

Data Analysis: The apparent permeability coefficient (Papp) is calculated as follows:

Papp = (dQ/dt) / (A * C0)

Where:

  • dQ/dt = Rate of drug appearance in the receiver compartment

  • A = Surface area of the membrane

  • C0 = Initial concentration in the donor compartment

The efflux ratio (ER) is calculated as:

ER = Papp (B to A) / Papp (A to B)

An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[10]

Data Presentation: Caco-2 Assay Results

Table 2: Bidirectional Permeability of this compound Derivatives across Caco-2 Monolayers

Compound IDPapp (A to B) (x 10-6 cm/s)Papp (B to A) (x 10-6 cm/s)Efflux Ratio
Derivative 1DataDataData
Derivative 2DataDataData
Atenolol (Low Permeability Control)DataDataData
Propranolol (High Permeability Control)DataDataData

Note: This table is a template. Insert experimental data accordingly.

Caco2_Workflow cluster_culture Cell Culture & Differentiation cluster_qc Quality Control cluster_assay Permeability Assay cluster_analysis Data Analysis culture_cells Culture Caco-2 Cells seed_transwells Seed Cells on Transwell Inserts culture_cells->seed_transwells differentiate Differentiate for 18-22 Days seed_transwells->differentiate check_teer Measure TEER differentiate->check_teer check_lucifer Lucifer Yellow Assay differentiate->check_lucifer prepare_solutions Prepare Dosing Solutions check_teer->prepare_solutions check_lucifer->prepare_solutions wash_monolayers Wash Monolayers prepare_solutions->wash_monolayers add_solutions Add Dosing & Receiver Solutions wash_monolayers->add_solutions incubate Incubate at 37°C add_solutions->incubate collect_samples Collect Samples incubate->collect_samples analyze_lcms Analyze Samples by LC-MS/MS collect_samples->analyze_lcms calculate_papp Calculate Papp (A>B, B>A) analyze_lcms->calculate_papp calculate_er Calculate Efflux Ratio calculate_papp->calculate_er

Caption: Workflow for the Caco-2 Cell Permeability Assay.

Potential Signaling Pathways

PROTACs containing (S,R,S)-AHPC-Me derivatives that target proteins for degradation, such as histone deacetylases (HDACs), can have significant downstream effects on cellular signaling pathways, often leading to apoptosis or cell cycle arrest.[12][13] The degradation of a target protein can disrupt its normal function, leading to the activation of pro-apoptotic pathways.

Signaling_Pathway cluster_protac PROTAC Action cluster_downstream Downstream Effects protac (S,R,S)-AHPC-Me Derivative PROTAC target Target Protein (e.g., HDAC) protac->target binds vhl VHL E3 Ligase protac->vhl binds ternary Ternary Complex (Target-PROTAC-VHL) target->ternary vhl->ternary ubiquitination Ubiquitination ternary->ubiquitination leads to proteasome Proteasomal Degradation ubiquitination->proteasome targets for protein_depletion Target Protein Depletion proteasome->protein_depletion results in pathway_disruption Signaling Pathway Disruption protein_depletion->pathway_disruption caspase_activation Caspase Activation pathway_disruption->caspase_activation apoptosis Apoptosis dna_fragmentation DNA Fragmentation caspase_activation->dna_fragmentation dna_fragmentation->apoptosis

Caption: Potential signaling pathway initiated by a PROTAC utilizing an (S,R,S)-AHPC-Me derivative.

Conclusion

The PAMPA and Caco-2 assays are valuable tools for characterizing the permeability of this compound derivatives. The data generated from these assays can guide the selection of compounds with favorable pharmacokinetic properties for further development as potent and effective PROTACs. Understanding the permeability of these molecules is a critical step in translating their potent in vitro activity into in vivo efficacy.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of (S,R,S)-AHPC-Me-8-bromooctanoic acid-containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges with PROTACs® (Proteolysis Targeting Chimeras) containing the (S,R,S)-AHPC-Me VHL ligand and an 8-bromooctanoic acid linker.

Frequently Asked Questions (FAQs)

Q1: My PROTAC, synthesized using (S,R,S)-AHPC-Me and an 8-bromooctanoic acid linker, is showing very poor aqueous solubility. Is this expected?

A1: Yes, it is quite common for PROTACs, especially those recruiting the von Hippel-Lindau (VHL) E3 ligase with ligands like (S,R,S)-AHPC-Me, to have low aqueous solubility.[1] These molecules are often large and lipophilic, placing them in the "beyond Rule of Five" (bRo5) chemical space, which predisposes them to poor solubility and permeability.[2][3] The 8-bromooctanoic acid linker, being a long aliphatic chain, further contributes to the overall hydrophobicity of the final PROTAC molecule, exacerbating solubility issues.

Q2: How do the individual components, (S,R,S)-AHPC-Me and the 8-bromooctanoic acid linker, affect the PROTAC's solubility?

A2: The final solubility of the PROTAC is a result of the combined physicochemical properties of its three main components: the VHL ligand, the linker, and the warhead (ligand for the protein of interest).

  • (S,R,S)-AHPC-Me (VHL Ligand): While the hydrochloride salt of the parent (S,R,S)-AHPC moiety may have some degree of solubility, its incorporation into a large, complex PROTAC structure does not guarantee good solubility for the entire molecule.[1]

  • 8-bromooctanoic acid Linker: This type of aliphatic linker is hydrophobic and flexible. Its length and lack of polar functional groups significantly increase the lipophilicity of the PROTAC, which generally leads to lower aqueous solubility.[4][5]

Q3: What are the primary strategies for improving the solubility of my existing (S,R,S)-AHPC-Me-based PROTAC?

A3: For an existing PROTAC with poor solubility, the most effective approaches are formulation-based strategies. These methods aim to improve the dissolution and apparent solubility of the compound in aqueous media without chemically altering it.[1] Key strategies include:

  • Amorphous Solid Dispersions (ASDs): This is a well-established technique where the PROTAC is dispersed in a polymer matrix.[6][7] This prevents the molecule from crystallizing and helps maintain a supersaturated, more soluble state in solution.[6][8]

  • Cyclodextrin (B1172386) Inclusion Complexes: These are created by encapsulating the hydrophobic PROTAC molecule within the hydrophobic core of a cyclodextrin, which has a hydrophilic exterior, thereby enhancing its aqueous solubility.[1]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that can form fine oil-in-water emulsions upon gentle agitation in aqueous media, improving the solubilization of lipophilic drugs.[6]

Q4: If I am still in the design phase, what chemical modifications can I make to future generations of my PROTAC to improve solubility?

A4: If you are designing a new PROTAC, you have the flexibility to make chemical modifications to enhance its intrinsic solubility:

  • Incorporate Polar Groups: Introducing polar functional groups, such as morpholine, piperazine (B1678402), or other protonable nitrogen atoms, into the linker can significantly improve aqueous solubility.[1][9]

  • Optimize the Linker: Consider using shorter or more polar linkers. For example, incorporating polyethylene (B3416737) glycol (PEG) chains into the linker is a common and effective strategy to increase hydrophilicity and solubility.

  • Modify the Ligands: While more complex, subtle modifications to the VHL ligand or the warhead that do not compromise binding affinity but introduce polarity can also be beneficial.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with (S,R,S)-AHPC-Me-8-bromooctanoic acid-containing PROTACs.

Problem Potential Cause Recommended Solution
Compound precipitates out of solution during dilution in aqueous buffer for in vitro assays. The PROTAC has very low aqueous solubility and is crashing out when the concentration of the organic solvent (e.g., DMSO) is reduced.1. Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as tolerable for your cell system (typically ≤ 0.5%).2. Use a Formulation Strategy: Prepare an amorphous solid dispersion (ASD) or a cyclodextrin complex of your PROTAC to increase its apparent solubility (see Experimental Protocols section).3. Test in Biorelevant Media: Some PROTACs show improved solubility in biorelevant buffers like Fasted-State Simulated Intestinal Fluid (FaSSIF).[2]
Inconsistent results in cell-based degradation assays (e.g., Western Blot, DC50 determination). Poor solubility is leading to aggregation and an inaccurate effective concentration of the PROTAC in the cell culture media.[3][10] Aggregates can also cause non-specific cellular toxicity.1. Confirm Solubilization: Before adding to media, visually inspect your stock solution for any precipitates. Briefly sonicate if necessary.2. Perform a Kinetic Solubility Assay: Determine the actual solubility of your compound in the specific assay buffer you are using (see Experimental Protocols section). Work at concentrations below this limit.3. Filter Stock Solutions: After dilution, filter the solution to remove any potential aggregates before adding it to the cells.
Low or no degradation of the target protein observed. The PROTAC may not be reaching its intracellular target in sufficient concentrations due to poor solubility and low cell permeability.[3]1. Optimize Concentration: Perform a full dose-response curve, including lower concentrations, as high concentrations of poorly soluble compounds can lead to aggregation and reduced efficacy.[10]2. Increase Incubation Time: An incubation time of 8-24 hours is typically sufficient for degradation, but for challenging compounds, you may need to optimize this.[10]3. Re-evaluate Linker Design: The hydrophobic 8-bromooctanoic acid linker might be a primary contributor to both poor solubility and permeability. Consider synthesizing a new version with a more polar linker (e.g., a PEG-based linker).

Quantitative Data on Solubility Enhancement

PROTAC (E3 Ligase)Enhancement StrategyInitial Solubility (µM)Enhanced Solubility (µM)Fold Increase
VHL-based PROTACAddition of a dibasic piperazine to the linker~1~170~170
ARCC-4 (CRBN-based)Amorphous Solid Dispersion (ASD) with HPMCAS polymer (20% drug load)< 1 (in pH 6.8 buffer)~15 (supersaturated)>15
AZ1 (CRBN-based)Amorphous Solid Dispersion (ASD) with HPMCAS polymer~5 (amorphous API)~10 (supersaturated)~2

Data is compiled from various sources and is intended for illustrative purposes.[1][6][8]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol determines the solubility of a compound in a specific buffer over time, which is highly relevant for in vitro assays.

Materials:

  • PROTAC compound

  • DMSO (anhydrous)

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well filter plate (e.g., 0.45 µm PVDF)

  • 96-well UV-transparent plate

  • Plate reader capable of UV-Vis measurements

  • Multichannel pipette

Procedure:

  • Prepare Stock Solution: Create a high-concentration stock solution of your PROTAC in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Dispense into Assay Plate: Add a small, fixed volume (e.g., 2 µL) of each concentration from the DMSO plate to a 96-well plate containing the assay buffer (e.g., 198 µL). This creates a consistent final DMSO concentration.

  • Incubate: Shake the plate for a defined period (e.g., 1.5 - 2 hours) at room temperature.

  • Filter: Transfer the solutions to a 96-well filter plate and centrifuge to separate any precipitated compound from the soluble fraction.

  • Measure Absorbance: Transfer the filtrate to a UV-transparent plate and measure the absorbance at a wavelength where the PROTAC absorbs.

  • Quantify: Compare the absorbance readings to a standard curve of the PROTAC prepared in a solvent where it is fully soluble (e.g., DMSO or acetonitrile) to determine the concentration. The highest concentration that remains in solution is the kinetic solubility.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation

This is a common method for preparing ASDs in a lab setting.[1]

Materials:

  • PROTAC compound

  • Polymer (e.g., HPMCAS, PVP)

  • Volatile solvent system (e.g., dichloromethane/methanol mixture)

  • Glass vial or round-bottom flask

  • Rotary evaporator or vacuum oven

Procedure:

  • Dissolve Components: Weigh and dissolve the PROTAC and the chosen polymer (e.g., at a 1:4 drug-to-polymer ratio) in the solvent system. Ensure both are fully dissolved.

  • Evaporate Solvent:

    • For Rotary Evaporator: Attach the flask to a rotary evaporator and remove the solvent under reduced pressure to form a thin film on the flask wall.

    • For Vacuum Oven: Pour the solution into a shallow glass dish, creating a thin film. Place the dish in a vacuum oven at a controlled temperature to slowly evaporate the solvent until a dry film is formed.[1]

  • Collect and Dry: Scrape the solid material from the glass surface.

  • Final Drying: Further dry the collected solid under high vacuum for several hours to remove any residual solvent.

  • Characterization (Optional but Recommended): Characterize the resulting solid using techniques like Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD) to confirm that the PROTAC is in an amorphous state.[6]

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC ((S,R,S)-AHPC-Me-Linker-Warhead) POI Target Protein (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Binds Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary VHL->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action for an (S,R,S)-AHPC-Me-based PROTAC.

Solubility_Workflow Start Poorly Soluble PROTAC Identified Assess Assess Solubility (e.g., Kinetic Assay) Start->Assess IsSoluble Solubility Sufficient for Assay? Assess->IsSoluble Proceed Proceed with Experiment IsSoluble->Proceed Yes Existing Existing Compound? IsSoluble->Existing No Formulate Formulation Strategy (ASD, Cyclodextrin) Formulate->Assess Redesign Chemical Modification (Modify Linker/Ligands) Redesign->Proceed Existing->Formulate Yes Existing->Redesign No

Caption: Decision workflow for addressing PROTAC solubility issues.

ASD_Structure Amorphous Solid Dispersion (ASD) cluster_asd Polymer Matrix p1 Polymer d1 PROTAC p2 Polymer p3 Polymer d2 PROTAC p4 Polymer p5 Polymer d3 PROTAC p6 Polymer p7 Polymer p8 Polymer

Caption: PROTAC molecules dispersed amorphously within a polymer matrix.

References

Technical Support Center: Overcoming Off-Target Effects with (S,R,S)-AHPC-Me-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S,R,S)-AHPC-Me-based Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you design, execute, and interpret experiments, with a focus on identifying and mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is (S,R,S)-AHPC-Me and why is its stereochemistry important for PROTACs?

(S,R,S)-AHPC-Me is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4] Its specific (S,R,S) stereochemistry is crucial for binding to the VHL protein, mimicking the interaction of its natural substrate, Hypoxia-Inducible Factor 1α (HIF-1α).[5][6] PROTACs incorporating this ligand can recruit the VHL E3 ligase complex to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. Using an incorrect stereoisomer, such as the (R,R,S) or (S,S,S) form, will abrogate binding to VHL and render the PROTAC inactive, making it a critical negative control in experiments.[7]

Q2: What are the common causes of off-target effects with (S,R,S)-AHPC-Me-based PROTACs?

Off-target effects with these PROTACs can arise from several factors:

  • Promiscuous Warhead: The ligand targeting your protein of interest (the "warhead") may have affinity for other proteins with similar binding domains, leading to their unintended degradation.[7][8]

  • High PROTAC Concentrations: Using excessive concentrations can lead to non-specific interactions and the formation of non-productive binary complexes, which can sequester the PROTAC, the target, or the E3 ligase, leading to the "hook effect" and potentially off-target pharmacology.[7][9]

  • Neosubstrate Degradation: The formation of the ternary complex (Target Protein-PROTAC-VHL) can create a novel protein interface on the VHL ligase, leading to the recruitment and degradation of proteins that are not the intended target.[8]

  • VHL Ligand-Mediated Effects: Although (S,R,S)-AHPC-Me is highly selective for VHL, at high concentrations it could potentially modulate VHL's endogenous functions, such as the HIF-1α pathway.[8]

Q3: How can I experimentally identify off-target effects of my (S,R,S)-AHPC-Me-based PROTAC?

A multi-pronged approach is recommended for robust off-target identification:

  • Quantitative Proteomics: This is the gold standard for unbiasedly identifying off-target protein degradation. Mass spectrometry-based techniques, such as TMT or label-free quantification, compare the abundance of thousands of proteins in cells treated with your PROTAC to vehicle-treated controls.[7]

  • Western Blotting: This targeted approach is used to validate the degradation of potential off-targets identified through proteomics.[7]

  • Cellular Thermal Shift Assay (CETSA): CETSA can determine if the PROTAC directly engages with a potential off-target protein in a cellular context by measuring changes in the protein's thermal stability upon ligand binding.[8]

  • NanoBRET™ Target Engagement Assays: This live-cell assay can quantify the binding of the PROTAC to both the intended target and potential off-targets.[8]

Troubleshooting Guides

Problem 1: High levels of off-target protein degradation are observed in my proteomics data.

This is a common challenge when developing PROTACs. Follow these steps to troubleshoot:

Troubleshooting StepRecommended ActionExpected Outcome
1. Validate Off-Target Hits Confirm the degradation of top off-target candidates using an orthogonal method like Western blotting.Rule out false positives from the proteomics screen.
2. Assess Direct Engagement Use CETSA or NanoBRET™ to determine if the PROTAC directly binds to the identified off-target proteins.Differentiate between direct degradation targets and downstream effects of on-target degradation.
3. Titrate PROTAC Concentration Perform a dose-response experiment to find the lowest effective concentration that maintains on-target degradation while minimizing off-target effects.Identify an optimal concentration window for your experiments.
4. Use Control Compounds Include an inactive diastereomer of the (S,R,S)-AHPC-Me ligand in your PROTAC as a negative control. Also, test the "warhead" compound alone.Determine if the off-target effects are dependent on VHL recruitment and/or are caused by the warhead's promiscuity.[7]
5. Modify the PROTAC If off-target effects persist, consider redesigning the PROTAC by optimizing the linker length and composition, or by improving the selectivity of the warhead.[8]Enhance the selectivity of the PROTAC for the intended target.
Problem 2: Inconsistent or no degradation of the target protein.

If you are not observing the expected degradation of your target protein, consider the following:

Troubleshooting StepRecommended ActionExpected Outcome
1. Verify Compound Integrity Confirm the purity and chemical structure of your synthesized (S,R,S)-AHPC-Me-based PROTAC using LC-MS and NMR.Ensure you are working with the correct, high-purity compound.
2. Confirm Target Engagement Use CETSA or NanoBRET™ to verify that your PROTAC is binding to the target protein within the cell.Confirm that the "warhead" portion of your PROTAC is active.
3. Confirm VHL Engagement Perform a competitive binding assay with free (S,R,S)-AHPC-Me ligand or use an inactive diastereomer control to confirm VHL-dependent degradation.Verify that the PROTAC is successfully recruiting the VHL E3 ligase.
4. Assess Ternary Complex Formation Use co-immunoprecipitation (Co-IP) or NanoBRET™ ternary complex assays to confirm the formation of the Target-PROTAC-VHL complex.Determine if the linker is of appropriate length and flexibility to allow for a productive ternary complex.
5. Check for Proteasome-Mediated Degradation Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132).If degradation is rescued, it confirms the involvement of the ubiquitin-proteasome system.[10]
6. Evaluate E3 Ligase Expression Confirm that your cell line expresses sufficient levels of VHL using Western blotting or qPCR.Ensure the necessary cellular machinery for degradation is present.[8]

Data Presentation

Table 1: Representative Quantitative Proteomics Data for a BET Degrader (ARV-771) Utilizing an (S,R,S)-AHPC-Me-based VHL Ligand

This table provides a hypothetical example of what to expect from a quantitative proteomics experiment comparing the on-target and off-target effects of a VHL-based BET degrader like ARV-771.

ProteinGene NameLog2 Fold Change (PROTAC vs. Vehicle)p-valueOn-Target/Off-Target
BRD4BRD4-3.8< 0.0001On-Target
BRD2BRD2-3.5< 0.0001On-Target
BRD3BRD3-3.1< 0.0001On-Target
c-MycMYC-2.5< 0.001Downstream Effect
CDK9CDK9-0.2> 0.05Not Significant
HEXIM1HEXIM11.5< 0.01Upregulated Protein
Off-Target Kinase XOTKX-1.8< 0.05Potential Off-Target
Off-Target Protein YOTPY-1.5< 0.05Potential Off-Target

Note: This data is illustrative. Actual results will vary depending on the specific PROTAC, cell line, and experimental conditions.

Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol outlines the steps to confirm the formation of the Target-PROTAC-VHL ternary complex.

Materials:

  • Cells treated with (S,R,S)-AHPC-Me-based PROTAC or vehicle control.

  • Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors).

  • Antibody against the target protein or VHL.

  • Protein A/G magnetic beads.

  • Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration).

  • Elution Buffer (e.g., SDS-PAGE sample buffer).

Procedure:

  • Cell Lysis: Lyse treated cells in Co-IP Lysis Buffer on ice for 30 minutes.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.

    • Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Wash the beads three times with ice-cold Wash Buffer to remove non-specific binders.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluates by Western blotting, probing for the target protein, VHL, and other components of the E3 ligase complex (e.g., Cullin-2) to confirm the presence of the ternary complex.

Protocol 2: In-Cell Ubiquitination Assay

This assay confirms that the PROTAC induces ubiquitination of the target protein.

Materials:

  • Cells treated with PROTAC, vehicle control, and PROTAC + proteasome inhibitor (e.g., MG132).

  • Denaturing Lysis Buffer (e.g., RIPA buffer with 1% SDS).

  • Antibody against the target protein.

  • Antibody against ubiquitin (e.g., P4D1 clone).

  • Protein A/G magnetic beads.

Procedure:

  • Cell Treatment: Treat cells with the PROTAC, with or without a proteasome inhibitor, for a time course determined to be optimal for ubiquitination (typically shorter than for degradation).

  • Denaturing Lysis: Lyse cells in Denaturing Lysis Buffer and heat to 95°C to dissociate protein complexes.

  • Immunoprecipitation:

    • Dilute the lysate to reduce the SDS concentration.

    • Immunoprecipitate the target protein using a specific antibody and Protein A/G beads.

  • Western Blot Analysis: Elute the immunoprecipitated protein and analyze by Western blotting. Probe one membrane with an antibody against the target protein and another with an antibody against ubiquitin. A high-molecular-weight smear in the ubiquitin blot for the PROTAC-treated sample indicates poly-ubiquitination of the target protein.

Mandatory Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway PROTAC (S,R,S)-AHPC-Me PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex Binds Target Target Protein (POI) Target->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ub_Target Poly-ubiquitinated Target Protein Ubiquitination->Ub_Target Tags Proteasome 26S Proteasome Ub_Target->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Mediates Peptides Peptides Degradation->Peptides Results in

Caption: The catalytic cycle of a (S,R,S)-AHPC-Me-based PROTAC.

Off_Target_Troubleshooting Start High Off-Target Degradation Observed in Proteomics Validate Validate with Western Blot Start->Validate Direct_Binding Assess Direct Binding (CETSA / NanoBRET) Validate->Direct_Binding If validated Dose_Response Perform Dose-Response Direct_Binding->Dose_Response If direct binding confirmed Controls Use Inactive Controls Dose_Response->Controls If off-targets persist Redesign Redesign PROTAC Controls->Redesign If VHL-dependent Resolved Issue Resolved Redesign->Resolved

Caption: Troubleshooting workflow for high off-target degradation.

BRD4_Signaling cluster_1 Downstream Effects of BRD4 Degradation PROTAC BET PROTAC (e.g., ARV-771) BRD4 BRD4 PROTAC->BRD4 Degrades Myc c-Myc Transcription BRD4->Myc Regulates Notch1 Notch1 Signaling BRD4->Notch1 Regulates Cell_Cycle Cell Cycle Progression Myc->Cell_Cycle Promotes Apoptosis Apoptosis Myc->Apoptosis Inhibits Notch1->Cell_Cycle Promotes

Caption: Simplified signaling pathways affected by BRD4 degradation.[11]

References

Technical Support Center: Optimizing PROTAC Linker Length with an 8-Bromooctanoic Acid Base

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on optimizing Proteolysis-Targeting Chimera (PROTAC) linker length, with a specific focus on utilizing alkyl linkers derived from synthons like 8-bromooctanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical for efficacy?

A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two parts.[1][2] The linker's primary function is to enable the formation of a stable and productive ternary complex, consisting of the POI, the PROTAC, and the E3 ligase.[1][3] The length of this linker is a crucial parameter.[1][4] An optimal length facilitates the correct orientation and proximity between the target protein and the E3 ligase, leading to efficient ubiquitin transfer to the POI and its subsequent degradation by the proteasome.[3] If a linker is too short, it can cause steric hindrance, preventing the ternary complex from forming.[1][3] Conversely, a linker that is too long can result in an unstable, overly flexible complex, leading to inefficient ubiquitination.[1][3]

Q2: What are the common types of linkers, and where do linkers derived from 8-bromooctanoic acid fit in?

A2: The most common linkers used in initial PROTAC screening are flexible alkyl chains and polyethylene (B3416737) glycol (PEG) chains due to their synthetic accessibility.[3][5] 8-bromooctanoic acid is a building block for creating alkyl-based linkers.[6][7] Alkyl chains, like the C8 chain from 8-bromooctanoic acid, offer significant conformational flexibility.[5] While this flexibility can be advantageous, there is also a growing trend towards using more rigid linkers containing elements like piperazine (B1678402) or piperidine (B6355638) rings to improve conformational stability and cell permeability.[3][]

Q3: How should I systematically approach the optimization of an alkyl linker's length?

A3: A systematic approach is essential for identifying the optimal linker length.[] This typically involves synthesizing a library of PROTACs where the POI-binding warhead and the E3 ligase ligand remain constant, but the linker length is varied.[3][9] For alkyl linkers, this can be achieved by using a series of α,ω-dihaloalkanes or ω-haloalkanoic acids of different lengths (e.g., 6, 8, 10, 12 carbons) to connect the two ligands. Each variant is then tested to evaluate its degradation efficiency and establish a structure-activity relationship (SAR).[10]

Q4: Besides length, what other linker properties should I consider?

A4: While length is critical, the linker's chemical composition significantly impacts the PROTAC's overall physicochemical properties.[5][11] By incorporating polar groups (like amides or ethers found in PEG linkers), you can improve aqueous solubility.[5] Conversely, more lipophilic alkyl linkers can influence cell permeability.[5] The linker's attachment points, or "exit vectors," on the two ligands are also crucial and should ideally be at solvent-exposed regions that do not interfere with protein binding.[9][12]

Troubleshooting Guide

Problem Potential Linker-Related Cause(s) Suggested Troubleshooting Steps & Solutions
No Target Degradation 1. Steric Hindrance : The linker is too short, preventing the formation of a stable ternary complex.[3][12] 2. Unproductive Ternary Complex : The linker length and geometry orient the POI and E3 ligase in a way that is not conducive to ubiquitin transfer. Lysine residues on the POI may be out of reach.[9][12] 3. Poor Physicochemical Properties : The linker contributes to low aqueous solubility or poor cell permeability, preventing the PROTAC from reaching its target.[9][12]1. Synthesize a Library : Create and test a series of PROTACs with systematically varied linker lengths (e.g., increase the alkyl chain by 2-carbon units at a time).[9] 2. Modify Attachment Points : Change the "exit vector" on the warhead or E3 ligase ligand. Computational modeling can help predict more favorable geometries.[9] 3. Alter Linker Composition : To improve solubility, consider incorporating more polar PEG units instead of a purely alkyl chain.[] To improve permeability, a balance of hydrophilic and lipophilic properties is needed.[]
"Hook Effect" Observed Suboptimal Ternary Complex Stability : At high concentrations, the PROTAC favors the formation of binary complexes (POI-PROTAC or E3-PROTAC) over the productive ternary complex. A well-designed linker can enhance positive cooperativity, where the binding of the first protein increases affinity for the second, stabilizing the ternary complex.[9][12]1. Optimize Linker for Cooperativity : A linker that better pre-organizes the two ligands for simultaneous binding can enhance ternary complex stability and mitigate the hook effect.[12] 2. Introduce Rigidity : Incorporating rigid elements (e.g., piperazine, alkynes) into the linker can reduce conformational flexibility, which may favor the formation of a more stable ternary complex.[][9]
Off-Target Degradation Lack of Selectivity : The current linker allows for the formation of productive ternary complexes with unintended proteins.1. Vary Linker Length and Rigidity : A shorter or more rigid linker can impose stricter conformational requirements for ternary complex formation, thereby enhancing selectivity for the intended target.[3]
Metabolic Instability Linker Susceptibility to Cleavage : The linker itself may be metabolized by intracellular enzymes, leading to inactivation of the PROTAC.1. Modify Linker Structure : Replace metabolically liable functional groups within the linker. For instance, alkyl chains are generally more stable to enzymatic degradation than some other functionalities.[14]

Quantitative Data on Linker Length Optimization

The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[12] The tables below summarize data from published studies.

Table 1: Estrogen Receptor α (ERα) Degradation

Linker Length (atoms)DC₅₀ (Concentration for 50% degradation)Dₘₐₓ (Maximum Degradation)Reference
9Less EffectiveLower Degradation[15][16]
12Moderately EffectiveModerate Degradation[15][16]
16 Optimal Highest Degradation [4][15][16]
19Less EffectiveLower Degradation[15][16]
21Less EffectiveLower Degradation[15][16]

Table 2: p38α Kinase Degradation

Linker Length (atoms)DC₅₀ (Concentration for 50% degradation)Dₘₐₓ (Maximum Degradation)Reference
<15Sub-optimalReduced Degradation[1][17]
15-17 Optimal Highest Degradation [1][17]
>17Sub-optimalReduced Degradation[1][17]

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC using an 8-Bromooctanoic Acid-Based Linker

This protocol describes a general method for coupling a POI ligand (containing a free amine) and an E3 ligase ligand (containing a free hydroxyl group) using an 8-bromooctanoic acid linker.

  • Activate the Linker : In an inert atmosphere, dissolve 8-bromooctanoic acid in a suitable solvent (e.g., Dichloromethane). Add a coupling agent (e.g., HBTU) and a base (e.g., DIPEA). Stir for 15-30 minutes at room temperature to form the activated ester.

  • First Coupling Reaction : Add the POI ligand (with an available amine) to the activated linker solution. Let the reaction proceed at room temperature for 2-4 hours or until TLC/LC-MS analysis shows completion.

  • Purification : Purify the resulting bromo-linker-POI conjugate using column chromatography.

  • Second Coupling Reaction : Dissolve the purified conjugate and the E3 ligase ligand (with an available hydroxyl or thiol group) in a polar aprotic solvent (e.g., DMF). Add a suitable base (e.g., K₂CO₃) to facilitate the nucleophilic substitution reaction.

  • Reaction Monitoring : Heat the reaction (e.g., to 60-80 °C) and monitor its progress by LC-MS. The reaction may take several hours to overnight.

  • Final Purification : Upon completion, purify the final PROTAC product using preparative HPLC to yield the desired compound. Characterize the final product by ¹H NMR and HRMS.

Protocol 2: Western Blot for Target Protein Degradation

This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[1]

  • Cell Culture and Treatment : Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours).

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE : Normalize protein amounts for all samples, add Laemmli buffer, boil, and load onto an SDS-PAGE gel.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting : Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4 °C. Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[9]

  • Detection and Analysis : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software, normalize the target protein signal to the loading control, and plot the dose-response curve to determine DC₅₀ and Dₘₐₓ values.[9]

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway cluster_1 Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds Ternary POI-PROTAC-E3 E3 E3 Ligase E3->PROTAC Binds POI_Ub Poly-ubiquitinated POI Ternary->POI_Ub Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome POI_Ub->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The general mechanism of PROTAC-induced protein degradation.

Optimization_Workflow start Define POI Ligand & E3 Ligase Ligand synthesis Synthesize PROTAC Library (Varying Alkyl Linker Length, e.g., C6, C8, C10) start->synthesis screen Primary Screen: Western Blot for Degradation synthesis->screen decision Degradation Observed? screen->decision optimize Determine DC50 & Dmax Identify Optimal Length(s) decision->optimize Yes troubleshoot Troubleshoot: - Check Permeability - Confirm Target Engagement - Redesign Linker (Composition/Attachment) decision->troubleshoot No secondary Secondary Assays: - Cell Viability (Toxicity) - Off-Target Analysis optimize->secondary finish Lead PROTAC Candidate secondary->finish troubleshoot->synthesis

Caption: Experimental workflow for optimizing PROTAC alkyl linker length.

Troubleshooting_Tree start Initial Result: No Target Degradation q1 Does Ternary Complex Form? (e.g., Co-IP, SPR, AlphaLISA) start->q1 c1 Cause: Steric Hindrance or Poor Cooperativity q1->c1 No q2 Is the PROTAC Cell Permeable? q1->q2 Yes s1 Solution: Synthesize PROTACs with Longer Linkers c1->s1 c2 Cause: Poor Physicochemical Properties from Linker q2->c2 No c3 Cause: Unproductive Complex Geometry q2->c3 Yes s2 Solution: Modify Linker Composition (e.g., add polar groups) c2->s2 s3 Solution: Vary Linker Length (shorter/longer) &/or Change Attachment Points c3->s3

Caption: A logical decision tree for troubleshooting no degradation.

References

Technical Support Center: PROTAC Synthesis with (S,R,S)-AHPC-Me-8-bromooctanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of Proteolysis Targeting Chimeras (PROTACs) using (S,R,S)-AHPC-Me-8-bromooctanoic acid as the E3 ligase ligand-linker conjugate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for synthesizing a PROTAC using this compound and an amine-containing warhead?

A1: The most common strategy is to form an amide bond between the carboxylic acid of the this compound and a primary or secondary amine on your warhead (the ligand for your protein of interest). This is typically achieved using a peptide coupling agent.

Q2: What are the critical reagents for the amide coupling reaction?

A2: The key reagents include:

  • This compound: Your E3 ligase ligand-linker conjugate.

  • Amine-functionalized warhead: Your protein of interest ligand.

  • Coupling agent: Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HBTU/HOBt are commonly used to activate the carboxylic acid.[1][2]

  • Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is essential to neutralize acidic byproducts and facilitate the reaction.[1][2]

  • Anhydrous solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) is typically used to dissolve the reactants.[1]

Q3: What are the common reasons for low or no yield in the amide coupling step?

A3: Low yields in amide coupling are a frequent issue in PROTAC synthesis.[3] The primary causes include:

  • Poor reagent quality: Moisture-sensitive coupling reagents (e.g., HATU) or impure starting materials can inhibit the reaction.[3]

  • Suboptimal reaction conditions: Incorrect stoichiometry of reagents, inappropriate temperature, or insufficient reaction time can lead to incomplete conversion.[4]

  • Poor solubility of reactants: If the warhead or linker conjugate is not fully dissolved, the reaction kinetics will be significantly hindered.[4]

  • Side reactions: The formation of byproducts, such as N-acylurea when using carbodiimides, can consume the starting material.[3] With uronium-based reagents like HATU, a potential side reaction is the guanidinylation of the amine, which terminates the desired reaction.[5]

Q4: How can I monitor the progress of the reaction?

A4: The most effective way to monitor the reaction is by using Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of starting materials and the formation of the desired PROTAC product.[3]

Q5: What is the recommended method for purifying the final PROTAC?

A5: Due to the often-similar polarities of the final PROTAC and unreacted starting materials or byproducts, purification can be challenging. The most common and effective method is reverse-phase high-performance liquid chromatography (preparative RP-HPLC).[1][3]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of your PROTAC using this compound.

Problem 1: Low or No Product Formation Detected by LC-MS
Potential Cause Troubleshooting Step
Poor Reagent Quality Ensure all reagents are fresh and of high purity. Use anhydrous solvents and handle moisture-sensitive coupling reagents under an inert atmosphere (e.g., argon or nitrogen).[3]
Incomplete Carboxylic Acid Activation Pre-activate the this compound with the coupling agent (e.g., HATU) and base (e.g., DIPEA) for 15-30 minutes before adding the amine-containing warhead.[2][6]
Suboptimal Reaction Temperature While most amide couplings proceed at room temperature, gentle heating (e.g., 40-50 °C) may be necessary for less reactive amines.[4]
Incorrect Stoichiometry A slight excess of the amine-functionalized warhead (1.1-1.2 equivalents) and the coupling agent (1.2 equivalents) relative to the carboxylic acid can help drive the reaction to completion.[1][3] Ensure a sufficient amount of base (2-3 equivalents) is used.[1]
Poor Solubility If reactants are not fully dissolved, consider using a co-solvent or gently sonicating the mixture.[4]
Problem 2: Multiple Peaks Observed in LC-MS, Difficult Purification
Potential Cause Troubleshooting Step
Formation of Side Products If using a uronium-based coupling reagent like HATU, consider the possibility of guanidinylation of your amine warhead.[5] Using phosphonium-based reagents like PyBOP may offer a cleaner reaction profile.[5]
Degradation of Starting Material or Product Prolonged reaction times or excessive heat can lead to degradation. Monitor the reaction by LC-MS to determine the optimal reaction time and avoid unnecessary exposure to harsh conditions.[4]
Incomplete Reaction If starting materials are still present, refer to the troubleshooting steps for low or no product formation.
Complex Reaction Mixture Optimize your preparative RP-HPLC gradient to achieve better separation of the desired product from impurities.

Quantitative Data Summary

Optimizing the stoichiometry and reaction parameters is crucial for a successful amide coupling reaction. The following table provides typical ranges for these parameters.

Parameter Typical Range Impact on Yield
This compound : Amine Warhead 1 : 1.0-1.2A slight excess of the amine can help drive the reaction to completion.
Coupling Agent : Carboxylic Acid 1.1-1.5 : 1Ensures complete activation of the carboxylic acid.[3]
Base : Carboxylic Acid 2-3 : 1Neutralizes acidic byproducts and facilitates the reaction.[1]
Reaction Temperature Room Temperature to 50 °CHigher temperatures may be needed for less reactive starting materials.[4]
Reaction Time 4-24 hoursMonitor by LC-MS to determine the optimal time.[1]
Typical Yields 20-70%Highly dependent on the specific substrates and reaction conditions.[3]

Experimental Protocols

Protocol 1: Amide Coupling for PROTAC Synthesis

This protocol provides a general procedure for the amide bond formation between this compound and an amine-functionalized warhead using HATU as the coupling agent.

Materials:

  • This compound

  • Amine-functionalized warhead

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.[3]

  • Add DIPEA (2.5 equivalents) to the reaction mixture and stir for another 15 minutes to allow for pre-activation of the carboxylic acid.[2][3]

  • Add the amine-functionalized warhead (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by LC-MS every 1-2 hours until the starting material is consumed or the reaction plateaus.[1]

  • Upon completion, quench the reaction by adding a small amount of water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative reverse-phase HPLC.

  • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Reaction Monitoring by LC-MS

Instrumentation:

  • Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS)

Procedure:

  • At desired time points, carefully withdraw a small aliquot (approx. 5 µL) of the reaction mixture.

  • Dilute the aliquot with a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a concentration appropriate for your instrument.

  • Inject the diluted sample into the LC-MS system.

  • Analyze the chromatogram and mass spectrum to identify the peaks corresponding to the starting materials and the desired PROTAC product.

  • Track the decrease in the peak area of the starting materials and the increase in the peak area of the product over time to determine the reaction progress.

Mandatory Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Combine this compound, Coupling Agent (HATU), and Base (DIPEA) in Anhydrous DMF preactivation 2. Pre-activate for 15-30 min reagents->preactivation add_warhead 3. Add Amine-Functionalized Warhead preactivation->add_warhead reaction 4. React for 4-24h at RT add_warhead->reaction monitoring 5. Monitor by LC-MS reaction->monitoring quench 6. Quench Reaction with Water reaction->quench monitoring->reaction Continue if incomplete extract 7. Liquid-Liquid Extraction quench->extract purify 8. Purify by Preparative RP-HPLC extract->purify characterize 9. Characterize by LC-MS and NMR purify->characterize

Caption: Experimental workflow for PROTAC synthesis via amide coupling.

Troubleshooting_Logic start Low or No PROTAC Yield check_reagents Check Reagent Quality (Anhydrous, Purity) start->check_reagents check_conditions Review Reaction Conditions (Stoichiometry, Temp.) check_reagents->check_conditions [ Reagents OK ] optimize_reagents Use Fresh/Anhydrous Reagents check_reagents->optimize_reagents [ Reagents Suspect ] check_solubility Assess Solubility of Reactants check_conditions->check_solubility [ Conditions OK ] optimize_conditions Adjust Stoichiometry & Temperature check_conditions->optimize_conditions [ Conditions Suboptimal ] improve_solubility Use Co-solvents or Sonication check_solubility->improve_solubility [ Poor Solubility ] success Improved Yield check_solubility->success [ Solubility OK, Re-evaluate ] optimize_reagents->start optimize_conditions->start improve_solubility->start

Caption: Troubleshooting decision tree for low PROTAC synthesis yield.

References

How to prevent degradation of (S,R,S)-AHPC-Me-8-bromooctanoic acid during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to prevent the degradation of (S,R,S)-AHPC-Me-8-bromooctanoic acid during its synthesis. This molecule is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), where maintaining its structural and stereochemical integrity is paramount for its biological function.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stereochemistry so important?

A1: this compound is an E3 ligase ligand-linker conjugate. The "(S,R,S)-AHPC-Me" portion is a derivative of a von Hippel-Lindau (VHL) E3 ligase ligand, crucial for recruiting the VHL protein in PROTAC-mediated protein degradation. The "8-bromooctanoic acid" is a linker component with a reactive bromine atom for conjugation to a target protein ligand. The specific (S,R,S) stereochemistry of the AHPC core is essential for high-affinity binding to the VHL E3 ligase. Any deviation from this stereochemistry, such as racemization, can significantly diminish or abolish the PROTAC's efficacy.

Q2: What are the most common degradation pathways to consider during the synthesis?

A2: The primary degradation pathways of concern are:

  • Epimerization/Racemization: The chiral centers in the hydroxyproline (B1673980) core of the AHPC ligand are susceptible to racemization, particularly the α-carbon to the carbonyl group, under certain reaction conditions (e.g., exposure to strong bases or elevated temperatures during coupling reactions).

  • Side Reactions of the Linker: The terminal bromine on the octanoic acid linker is a leaving group and can undergo nucleophilic substitution or elimination reactions, especially in the presence of nucleophilic reagents or bases.

  • Intramolecular Cyclization: Although less common under controlled conditions, there is a potential for the terminal amine of the AHPC core (once deprotected) to react with the electrophilic terminal bromine of the linker, leading to an undesired cyclized byproduct.

  • Hydrolysis: Amide bonds within the AHPC structure can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the cleavage of the molecule.

Q3: How does the choice of coupling reagents affect the stability of the AHPC core?

A3: The choice of coupling reagents for amide bond formation is critical. While carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common, their use with proline or hydroxyproline derivatives can lead to extensive racemization. Interestingly, the addition of 1-hydroxybenzotriazole (B26582) (HOBt), which is typically used to suppress racemization, can paradoxically enhance it in the case of proline esters.[1] Therefore, careful selection and optimization of the coupling strategy are necessary. Alternative methods, such as the mixed anhydride (B1165640) procedure in a suitable solvent like tetrahydrofuran, may offer better stereochemical preservation.[1]

Q4: What general precautions can be taken to minimize degradation?

A4: To maintain the integrity of this compound during synthesis, consider the following:

  • Temperature Control: Perform reactions at low temperatures (e.g., 0 °C) whenever possible to slow down the rates of side reactions, including epimerization.

  • pH Management: Avoid strongly acidic or basic conditions. Use mild bases for deprotection and neutralization steps.

  • Inert Atmosphere: For sensitive reactions, working under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen and moisture.

  • Orthogonal Protecting Group Strategy: Employ protecting groups that can be removed under specific, mild conditions without affecting other parts of the molecule. This allows for the selective deprotection and reaction of different functional groups, minimizing the exposure of sensitive moieties to harsh reagents.

  • Reaction Monitoring: Closely monitor the progress of reactions using techniques like TLC or LC-MS to avoid prolonged reaction times that can lead to increased degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of Stereochemical Purity (Epimerization/Racemization) Use of strong bases or high temperatures.- Perform reactions at lower temperatures (e.g., 0°C).- Use milder bases like DIPEA (N,N-diisopropylethylamine) instead of stronger, non-hindered bases.
Inappropriate coupling reagents.- Avoid the combination of carbodiimides and HOBt for coupling with the hydroxyproline moiety.[1]- Consider using alternative coupling reagents like HATU or COMU, or employ a mixed anhydride method.
Low Yield of the Desired Product Degradation of the starting material or product.- Verify the stability of your compound under the reaction and workup conditions by performing small-scale stability tests.- Minimize reaction and workup times.
Inefficient coupling reaction.- Ensure all reagents are pure and anhydrous.- Optimize the stoichiometry of coupling reagents and additives.
Product loss during purification.- Use purification techniques that minimize exposure to harsh conditions (e.g., flash chromatography with a neutral solvent system, preparative HPLC with a suitable mobile phase).
Presence of Unexpected Side Products Nucleophilic substitution at the 8-bromo position.- Avoid using strong nucleophiles in the presence of the 8-bromooctanoic acid linker.- If a nucleophilic reagent is necessary for another part of the synthesis, consider adding the linker in a later step.
Intramolecular cyclization.- If the synthesis involves a deprotected amine on the AHPC core and the bromo-linker, perform the subsequent coupling reaction promptly and at a low temperature to favor the intermolecular reaction over intramolecular cyclization.
Elimination of HBr from the linker.- Use non-nucleophilic, sterically hindered bases to prevent elimination reactions.

Experimental Protocols

Protocol: Amide Coupling of 8-Bromooctanoic Acid to a Protected (S,R,S)-AHPC-Me Amine Precursor

This protocol outlines a general procedure for the amide coupling step, emphasizing measures to prevent degradation.

Materials:

  • Protected (S,R,S)-AHPC-Me amine precursor

  • 8-Bromooctanoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the protected (S,R,S)-AHPC-Me amine precursor (1.0 eq) in anhydrous DMF.

  • Activation of Carboxylic Acid: In a separate flask, dissolve 8-bromooctanoic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF. Stir the solution at room temperature for 15 minutes.

  • Coupling Reaction: Cool the solution of the activated carboxylic acid to 0 °C using an ice bath. Add DIPEA (2.0 eq) dropwise. To this mixture, add the solution of the amine precursor dropwise.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 4-12 hours).

  • Work-up: Quench the reaction by adding cold water. Extract the product with an organic solvent such as ethyl acetate (B1210297) or DCM. Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using a neutral solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired product.

Visual Guides

Logical Workflow for Synthesis

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_controls Critical Control Points start Start: Protected (S,R,S)-AHPC-Me & 8-Bromooctanoic Acid coupling Amide Coupling (Critical Step) start->coupling HATU, DIPEA, 0°C to RT deprotection Final Deprotection (if necessary) coupling->deprotection Mild Conditions control1 Maintain Low Temperature coupling->control1 control2 Use Mild Base coupling->control2 control3 Monitor Reaction Closely coupling->control3 purification Purification (Chromatography/HPLC) deprotection->purification analysis Final Product Characterization (NMR, MS, HPLC) purification->analysis control4 Neutral pH Workup purification->control4

Caption: A logical workflow for the synthesis, highlighting critical control points to prevent degradation.

Potential Degradation Pathway: Epimerization of the Hydroxyproline Core

Epimerization_Pathway correct_stereo (S,R,S)-AHPC-Me derivative (Desired Stereochemistry) enolate Planar Enolate Intermediate (Loss of Stereochemistry) correct_stereo->enolate α-proton abstraction harsh_conditions Harsh Conditions: - Strong Base - High Temperature harsh_conditions->enolate promotes enolate->correct_stereo Reprotonation (retention) epimerized_product Epimerized Product (Undesired Stereoisomer) enolate->epimerized_product Reprotonation (inversion) Troubleshooting_Tree start Low Yield or Impure Product? check_stereo Check Stereochemical Purity (Chiral HPLC) start->check_stereo Yes other_issues Other Issues (e.g., poor coupling) start->other_issues No epimerization Epimerization Detected check_stereo->epimerization Yes no_epimerization Stereochemistry Intact check_stereo->no_epimerization No check_side_products Analyze Side Products (LC-MS, NMR) linker_reaction Side Reaction on Linker (e.g., substitution) check_side_products->linker_reaction Yes check_side_products->other_issues No solution1 Optimize Coupling: - Lower Temperature - Change Reagents - Use Milder Base epimerization->solution1 no_epimerization->check_side_products solution2 Modify Synthesis Route: - Protect Linker - Add Linker Last linker_reaction->solution2 solution3 Optimize Coupling Conditions: - Check Reagent Purity - Adjust Stoichiometry other_issues->solution3

References

Technical Support Center: Overcoming Poor Cell Permeability of PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor cell permeability in Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: Why is cell permeability a significant hurdle for PROTACs?

PROTACs are inherently large molecules, often with a high molecular weight (MW > 800 Da) and a large topological polar surface area (TPSA).[1][2] These characteristics place them "beyond the Rule of Five" (bRo5), a set of guidelines used to predict the oral bioavailability of small molecule drugs.[1][2] Their size and polarity can hinder their ability to passively diffuse across the lipid bilayer of the cell membrane to reach their intracellular targets.[2][3][4]

Q2: My PROTAC is potent in biochemical assays but shows weak activity in cells. Is this likely a permeability issue?

Yes, a significant drop in potency between biochemical/cell-free assays and cell-based assays is a strong indicator of poor cell permeability.[2] If the PROTAC cannot efficiently enter the cell, it cannot engage the target protein and the E3 ligase to form the necessary ternary complex for degradation.[3] To confirm this, it is recommended to perform direct permeability assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 assay.[2][3]

Q3: What is the "hook effect" and how does it relate to PROTAC concentration?

The "hook effect" describes a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations.[3][5] This occurs because an excess of the PROTAC leads to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex (target-PROTAC-E3 ligase) required for ubiquitination and subsequent degradation.[3] It is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to rule out the hook effect as a reason for poor performance.[3][5]

Q4: How can the linker component of a PROTAC be modified to improve cell permeability?

The linker plays a critical role in the overall physicochemical properties of a PROTAC.[2][6] Several linker modification strategies can be employed to enhance permeability:

  • Length and Composition: Shorter and more rigid linkers are often preferred to minimize molecular weight and TPSA.[1][2][7] Replacing flexible polyethylene (B3416737) glycol (PEG) linkers with more rigid structures like a 1,4-disubstituted phenyl ring has been shown to improve permeability.[8]

  • Rigidity: Incorporating cyclic elements such as piperidine (B6355638) or piperazine (B1678402) can create more rigid linkers that may adopt conformations more favorable for membrane crossing.[2][5][7]

  • Amide-to-Ester Substitution: Replacing an amide bond within the linker with an ester can reduce the number of hydrogen bond donors and increase lipophilicity, thereby improving permeability.[1][9]

Q5: What is the "chameleon effect" and how can it be leveraged?

The "chameleon effect," or molecular chameleonicity, refers to the ability of some PROTACs to adopt different conformations in different environments.[3] In the aqueous extracellular space, the PROTAC may be in an extended conformation. However, upon encountering the nonpolar environment of the cell membrane, it can fold into a more compact structure, shielding its polar surface area and facilitating passage.[3] This can be encouraged by designing PROTACs that can form intramolecular hydrogen bonds.[1][8]

Q6: Are there other strategies to enhance PROTAC delivery into cells?

Yes, several advanced delivery strategies are being explored to overcome permeability issues:

  • Prodrug Approach: Masking polar functional groups with lipophilic moieties that are cleaved off by intracellular enzymes can enhance cell entry.[1]

  • Antibody-PROTAC Conjugates (Ab-PROTACs): Conjugating a PROTAC to an antibody that targets a specific cell surface receptor can facilitate targeted delivery and uptake.[3][10]

  • Formulation Strategies: Encapsulating PROTACs in nanoparticles, liposomes, or polymeric micelles can improve their solubility and delivery.[4][11][12][13]

Troubleshooting Guide

This guide addresses common experimental issues related to poor PROTAC cell permeability.

Problem Possible Cause(s) Suggested Solution(s)
No or low target degradation observed in cells, despite potent biochemical activity. 1. Poor Cell Permeability: The PROTAC is not efficiently entering the cells.[3] 2. Inefficient Ternary Complex Formation: The PROTAC is not effectively bridging the target protein and the E3 ligase inside the cell.[3] 3. "Hook Effect": The PROTAC concentration is too high, leading to the formation of non-productive binary complexes.[3] 4. PROTAC Instability: The PROTAC may be degrading in the cell culture medium.[3]1. Assess Permeability: Use PAMPA or Caco-2 assays to quantify permeability.[3] Consider redesigning the linker or employing uptake-enhancing strategies. 2. Confirm Target Engagement: Use cellular target engagement assays like NanoBRET™ to confirm the PROTAC is binding to both the target and the E3 ligase within the cell.[14][15][16] 3. Optimize Concentration: Perform a broad dose-response curve to identify the optimal concentration for degradation.[3] 4. Check Stability: Evaluate the stability of the PROTAC in your experimental media over the time course of the experiment using methods like LC-MS.
High variability in permeability assay results. 1. Inconsistent Cell Monolayer (for Caco-2): The integrity and confluency of the cell monolayer may vary between experiments. 2. Compound Solubility Issues: The PROTAC may have poor solubility in the assay buffer.[3]1. Standardize Cell Culture: Use cells within a defined passage number range and ensure consistent seeding densities. Monitor monolayer integrity using transepithelial electrical resistance (TEER) measurements.[3] 2. Improve Solubility: Employ formulation strategies or modify the PROTAC to enhance its solubility.[3]
Discrepancy between PAMPA and Caco-2 permeability data. 1. Active Transport Mechanisms: Caco-2 assays account for both passive diffusion and active transport, while PAMPA only measures passive permeability.[3] 2. Cellular Metabolism: The PROTAC may be metabolized by Caco-2 cells.[3]1. Investigate Transporters: If Caco-2 permeability is higher than PAMPA, it may indicate active uptake. If it is lower, it could be due to active efflux.[3] Use efflux pump inhibitors in your Caco-2 assay to confirm.[3] 2. Assess Metabolic Stability: Evaluate the metabolic stability of your PROTAC in the presence of liver microsomes or hepatocytes.[3]

Data Presentation: Physicochemical Properties of PROTACs

The following table summarizes key physicochemical properties that influence the cell permeability of PROTACs. Lower values for MW, TPSA, HBD, and HBA are generally desirable for improved passive diffusion.

PropertyTypical Range for PROTACsDesired Trend for Improved Permeability
Molecular Weight (MW) > 800 Da[2]Lower
Topological Polar Surface Area (TPSA) High[2]Lower
Hydrogen Bond Donors (HBDs) High[2]Lower
Hydrogen Bond Acceptors (HBAs) High[2]Lower
Calculated LogP (cLogP) 3.5 - 7.6 (example series)[17]Optimal range (e.g., 3-5) to balance solubility and membrane partitioning[9]
Number of Rotatable Bonds (NRotB) High[8]Lower/Optimized for conformational flexibility

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures the passive diffusion of a compound across an artificial lipid membrane.

Materials:

  • 96-well donor and acceptor plates

  • Artificial membrane solution (e.g., phosphatidylcholine in dodecane)[2]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC and control compounds

  • LC-MS/MS for quantification

Procedure:

  • Prepare Acceptor Plate: Add PBS to the wells of the acceptor plate.[2]

  • Prepare Donor Plate: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.[2]

  • Add the PROTAC solution (dissolved in PBS, with minimal DMSO) to the wells of the donor plate.[2]

  • Assay Incubation: Place the donor plate on top of the acceptor plate and incubate at room temperature with gentle shaking for 4-18 hours.[2]

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.[2]

  • Calculate Apparent Permeability (Papp): The Papp value is calculated using a standard formula that considers the volumes, surface area, and incubation time.[1]

Protocol 2: Caco-2 Permeability Assay

This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and express transporters, thus modeling the human intestinal barrier. It can assess both passive diffusion and active transport.

Materials:

  • Caco-2 cells

  • Transwell™ plates with permeable supports

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS)

  • Test PROTAC and control compounds

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells on the Transwell™ inserts and culture for 21-25 days to allow for differentiation and monolayer formation. Monitor monolayer integrity by measuring TEER.

  • Permeability Measurement (Apical to Basolateral - A to B): a. Wash the Caco-2 monolayers with pre-warmed HBSS.[1] b. Add the PROTAC dosing solution to the apical (top) chamber and fresh HBSS to the basolateral (bottom) chamber.[1] c. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[1] d. Collect samples from both chambers for analysis.[1]

  • Permeability Measurement (Basolateral to Apical - B to A): a. Follow the same procedure as above, but add the PROTAC dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.[1]

  • Sample Analysis: Quantify the PROTAC concentration in the collected samples using LC-MS/MS.[1]

  • Calculate Papp and Efflux Ratio: a. Calculate the Papp values for both the A to B and B to A directions.[1] b. The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 is indicative of active efflux.[1]

Protocol 3: Cellular Uptake Assay

This assay directly measures the amount of PROTAC that accumulates inside cells over time.

Materials:

  • Target cell line

  • Cell culture plates

  • Test PROTAC

  • Ice-cold PBS

  • Trypsin-EDTA

  • Lysis buffer

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

  • PROTAC Treatment: Replace the medium with fresh medium containing the test PROTAC at the desired concentration. Include a vehicle control.[18]

  • Incubation: Incubate the cells for various time points (e.g., 1, 4, 8, 24 hours) at 37°C.[18]

  • Cell Harvesting and Lysis: a. At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular PROTAC.[18] b. Detach the cells using trypsin-EDTA and collect them.[18] c. Lyse the cells using a suitable lysis buffer.

  • Analysis and Calculation: a. Quantify the amount of PROTAC in the cell lysate using LC-MS/MS.[18] b. Normalize the amount of PROTAC to the total protein content to determine the intracellular concentration.[18]

Visualizations

PROTAC_Mechanism_of_Action cluster_extracellular cluster_intracellular extracellular Extracellular Space cell_membrane PROTAC_in PROTAC cell_membrane->PROTAC_in intracellular Intracellular Space PROTAC_out PROTAC PROTAC_out->cell_membrane 1. Cell Permeation Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC_in->Ternary_Complex 2. Binds POI POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex 3. Binds E3 Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI 4. Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome 5. Recognition Degradation Degraded Fragments Proteasome->Degradation 6. Degradation

Caption: The PROTAC mechanism of action begins with cell permeation.

Troubleshooting_Workflow Start Poor Cellular Activity (Low Target Degradation) Check_Permeability Assess Cell Permeability (e.g., PAMPA, Caco-2) Start->Check_Permeability Permeability_OK Permeability is Adequate Check_Permeability->Permeability_OK Yes Permeability_Poor Permeability is Poor Check_Permeability->Permeability_Poor No Check_Ternary Assess Ternary Complex Formation (e.g., NanoBRET) Permeability_OK->Check_Ternary Optimize_PROTAC Optimize PROTAC Properties: - Modify Linker - Reduce TPSA/HBD - Induce 'Chameleon Effect' Permeability_Poor->Optimize_PROTAC Enhance_Uptake Enhance Cellular Uptake: - Prodrug Strategy - Nanoparticle Formulation - Ab-PROTAC Conjugates Permeability_Poor->Enhance_Uptake Optimize_PROTAC->Start Re-evaluate Enhance_Uptake->Start Re-evaluate Ternary_OK Efficient Complex Formation Check_Ternary->Ternary_OK Yes Ternary_Poor Inefficient Complex Formation Check_Ternary->Ternary_Poor No Check_Hook Evaluate Dose Response (Check for Hook Effect) Ternary_OK->Check_Hook Redesign_PROTAC Redesign PROTAC: - Optimize Linker Length/Exit Vector - Change E3 Ligase or Target Ligand Ternary_Poor->Redesign_PROTAC Redesign_PROTAC->Start Re-evaluate Hook_Present Hook Effect Observed Check_Hook->Hook_Present Yes End Potent Cellular Degrader Check_Hook->End No Hook Effect & Degradation Observed Optimize_Dose Optimize PROTAC Concentration Hook_Present->Optimize_Dose Optimize_Dose->End

Caption: Troubleshooting workflow for poor PROTAC cellular activity.

References

Strategies to reduce the hook effect in PROTAC experiments

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to understanding and mitigating the hook effect in Proteolysis Targeting Chimera (PROTAC) experiments is presented below, structured as a technical support center with FAQs and troubleshooting guides. This resource is designed for researchers, scientists, and professionals in the field of drug development.

Technical Support Center: PROTAC Hook Effect

This guide provides detailed information and practical strategies to identify, understand, and mitigate the hook effect in PROTAC-mediated protein degradation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the hook effect in the context of PROTACs?

The hook effect, also known as the prozone effect, is a phenomenon observed in PROTAC experiments where an excess concentration of the PROTAC molecule leads to a decrease in the degradation of the target protein. This results in a bell-shaped dose-response curve, where the degradation is maximal at an optimal PROTAC concentration and decreases at higher concentrations.

Q2: What causes the hook effect in PROTAC experiments?

The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations. A productive PROTAC-induced degradation requires the formation of a ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase. However, at excessive concentrations, the PROTAC can independently bind to the target protein and the E3 ligase, forming two separate binary complexes (Target-PROTAC and PROTAC-E3 Ligase). These binary complexes are unable to bring the target protein and the E3 ligase into proximity, thus inhibiting the formation of the productive ternary complex and subsequent ubiquitination and degradation of the target protein.

Q3: Why is it important to mitigate the hook effect?

Mitigating the hook effect is crucial for several reasons:

  • Accurate determination of potency: The hook effect can lead to an underestimation of a PROTAC's potency (DC50 and Dmax values).

  • Misinterpretation of structure-activity relationships (SAR): If the hook effect is not considered, potent PROTACs might be incorrectly discarded during screening campaigns.

  • Clinical translation: Understanding the optimal therapeutic window is essential for in vivo studies and clinical applications to avoid suboptimal dosing.

Troubleshooting Guide

Problem: My dose-response curve for protein degradation shows a bell shape (hook effect).

This is a classic indication of the hook effect. Here are the steps to troubleshoot and mitigate this issue:

Step 1: Confirm the presence of the hook effect.

  • Action: Extend the PROTAC concentration range in your degradation assay. Use a wider range of concentrations, especially on the higher end, to clearly define the bell-shaped curve.

Step 2: Optimize PROTAC Concentration.

  • Action: Perform a detailed dose-response experiment with narrower concentration intervals around the suspected optimal concentration to precisely determine the concentration that yields maximal degradation.

Step 3: Evaluate Ternary Complex Formation.

  • Action: Directly measure the formation of the ternary complex (Target-PROTAC-E3 Ligase) using biophysical assays.

    • Recommended Assays:

      • Fluorescence Resonance Energy Transfer (FRET): Measures the proximity of the labeled target protein and E3 ligase.

      • Surface Plasmon Resonance (SPR): Monitors the binding kinetics of the components.

      • Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding.

Step 4: Modify Experimental Conditions.

  • Action: Adjusting incubation times and other assay parameters can sometimes help to mitigate the hook effect.

    • Shorter Incubation Times: At very high PROTAC concentrations, shorter incubation times may favor the formation of the ternary complex before the equilibrium shifts towards binary complexes.

    • Kinetic Analysis: Instead of endpoint measurements, perform a time-course experiment to understand the kinetics of degradation at different PROTAC concentrations.

Quantitative Data Summary

The following table summarizes hypothetical data from a PROTAC experiment demonstrating the hook effect and the effect of an optimized PROTAC (PROTAC B) with reduced hook effect.

PROTAC Concentration% Target Protein Degradation (PROTAC A)% Target Protein Degradation (PROTAC B)
0.1 nM15%20%
1 nM55%65%
10 nM90%95%
100 nM95%98%
1 µM70%96%
10 µM40%92%
100 µM20%85%

Interpretation: PROTAC A exhibits a significant hook effect at concentrations above 100 nM. PROTAC B has been optimized to maintain high degradation even at higher concentrations, indicating a reduced hook effect.

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation
  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC. It is crucial to include a wide range of concentrations (e.g., 0.1 nM to 100 µM) to observe the potential hook effect. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control.

Protocol 2: In-Cell Ternary Complex Detection using NanoBRET™
  • Cell Transfection: Co-transfect cells with plasmids encoding the target protein fused to HaloTag® and the E3 ligase (e.g., CRBN) fused to NanoLuc® luciferase.

  • Cell Plating: Plate the transfected cells in a 96-well plate.

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the target protein.

  • PROTAC Addition: Add the PROTAC at various concentrations to the wells.

  • Substrate Addition: Add the Nano-Glo® Luciferase Assay Substrate.

  • BRET Measurement: Measure the donor (NanoLuc®) emission at 460 nm and the acceptor (NanoBRET™ 618) emission at 618 nm using a plate reader capable of measuring BRET.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. An increase in the BRET ratio indicates the formation of the ternary complex.

Visualizations

cluster_0 Productive Ternary Complex Formation (Optimal PROTAC Concentration) cluster_1 Hook Effect (Excess PROTAC Concentration) Prot Target Protein Ternary Productive Ternary Complex Prot->Ternary E3 E3 Ligase E3->Ternary PROTAC1 PROTAC PROTAC1->Ternary Ub Ubiquitination Ternary->Ub Deg Degradation Ub->Deg Prot2 Target Protein Binary1 Non-Productive Binary Complex 1 Prot2->Binary1 E3_2 E3 Ligase Binary2 Non-Productive Binary Complex 2 E3_2->Binary2 PROTAC2_1 PROTAC PROTAC2_1->Binary1 PROTAC2_2 PROTAC PROTAC2_2->Binary2 NoDeg No Degradation Binary1->NoDeg Binary2->NoDeg Start Start: Observe bell-shaped dose-response curve Extend_Conc Step 1: Extend PROTAC concentration range Start->Extend_Conc Confirm_Hook Is hook effect confirmed? Extend_Conc->Confirm_Hook Optimize_Conc Step 2: Optimize PROTAC concentration Confirm_Hook->Optimize_Conc Yes Re_evaluate Re-evaluate PROTAC design or assay Confirm_Hook->Re_evaluate No Measure_Ternary Step 3: Measure ternary complex formation (e.g., FRET, SPR) Optimize_Conc->Measure_Ternary Modify_Conditions Step 4: Modify experimental conditions (e.g., time) Measure_Ternary->Modify_Conditions End End: Hook effect mitigated Modify_Conditions->End High_Conc High PROTAC Concentration Formation_Binary1 Formation of Target-PROTAC Binary Complex High_Conc->Formation_Binary1 Formation_Binary2 Formation of E3-PROTAC Binary Complex High_Conc->Formation_Binary2 Reduced_Ternary Reduced Ternary Complex Formation Formation_Binary1->Reduced_Ternary Formation_Binary2->Reduced_Ternary Decreased_Deg Decreased Target Protein Degradation Reduced_Ternary->Decreased_Deg

Technical Support Center: Improving the In Vivo Stability of (S,R,S)-AHPC-Me-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of PROTACs utilizing the (S,R,S)-AHPC-Me von Hippel-Lindau (VHL) E3 ligase ligand.

Troubleshooting Guide

This guide addresses common problems encountered during the development of (S,R,S)-AHPC-Me-based PROTACs, offering potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions & Next Steps
1. Poor In Vivo Exposure Despite Good In Vitro Potency A. Rapid Metabolic Clearance: The PROTAC is quickly metabolized and eliminated from the body.[1] B. Low Oral Bioavailability: The PROTAC is poorly absorbed from the gastrointestinal tract due to its large size and physicochemical properties.[1][2] C. Poor Cell Permeability: The molecule cannot efficiently cross cell membranes to reach its intracellular target.[1]A. Investigate Metabolic Hotspots:     i. Conduct in vitro metabolism studies (liver microsomes, S9 fractions, hepatocytes) to identify major metabolites.[3]     ii. Specifically investigate for cleavage of the VHL ligand by prolyl endopeptidases.[4][5]     iii. Analyze for oxidation of the tert-butyl group or hydroxyproline (B1673980) ring of the AHPC-Me moiety. B. Modify Molecular Structure:     i. Linker Modification: Replace metabolically labile linkers (e.g., long PEG chains) with more rigid or stable structures like alkyl chains or piperazine (B1678402) rings.[4]     ii. VHL Ligand Modification: Synthesize analogs of the (S,R,S)-AHPC-Me ligand designed to be resistant to enzymatic cleavage.[4][5] C. Formulation Strategies: For in vivo studies, use formulation agents such as Solutol® EL or cyclodextrins to improve solubility and absorption.[1]
2. High Variability in Pharmacokinetic (PK) Data A. Pre-analytical Instability: The PROTAC is degrading in the biological matrix (e.g., plasma) after sample collection but before analysis.[4] B. Analytical Method Issues: The LC-MS/MS method may not be optimized, leading to in-source fragmentation or poor sensitivity.[4] C. Formulation Issues: Inconsistent dosing formulation leads to variable absorption.A. Standardize Sample Handling:     i. Immediately quench enzymatic activity upon sample collection.     ii. Minimize the time samples spend in the autosampler before injection.[4] B. Optimize LC-MS/MS Method:     i. Develop a sensitive and robust quantification method, ensuring stability in the autosampler.[2]     ii. Use multi-stage fragmentation to confidently identify metabolite structures.[3] C. Ensure Homogeneous Formulation: Prepare and administer dosing solutions consistently for all study arms.
3. PROTAC is Metabolically Unstable in Liver Microsome/Hepatocyte Assays A. Cytochrome P450 (CYP) Metabolism: Oxidative metabolism is occurring, often on the linker or exposed aliphatic regions of the ligands.[4] B. Amide Hydrolysis: The amide bonds within the PROTAC structure, including the VHL ligand, are being cleaved by hydrolases. C. Cleavage by Peptidases: Prolyl endopeptidases present in liver fractions can cleave the VHL ligand.[4][5]A. Block Metabolic Sites:     i. Introduce fluorine atoms at metabolically active sites to block CYP-mediated oxidation.     ii. Replace metabolically weak moieties with more stable alternatives (e.g., replace a phenyl ring with a pyridine). B. Modify Linker Chemistry:     i. Shorten aliphatic linkers or incorporate cyclic groups (piperazine, triazole) to increase stability. C. Design Resistant VHL Ligands: Synthesize and test analogs of (S,R,S)-AHPC-Me with modifications that sterically hinder or prevent peptidase recognition.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic liabilities of the (S,R,S)-AHPC-Me VHL ligand?

A1: The most significant reported metabolic liability is the cleavage of the VHL ligand moiety itself by hepatic and extrahepatic prolyl endopeptidases.[4][5] This results in the inactivation of the PROTAC. Other potential metabolic "soft spots" identified in the parent VH032 scaffold include aliphatic oxidation of the tert-butyl group and the hydroxyproline ring, as well as amide hydrolysis.

Q2: How does the linker choice affect the in vivo stability of my (S,R,S)-AHPC-Me-based PROTAC?

A2: The linker is often the most metabolically vulnerable part of a PROTAC.[4] Long, flexible linkers like polyethylene (B3416737) glycol (PEG) can be susceptible to oxidative metabolism by CYP enzymes.[4] Modifying the linker by incorporating more rigid structures (e.g., piperazine, phenyl rings) or switching to more stable alkyl chains can significantly improve metabolic resistance and in vivo half-life.[4] However, these changes must be balanced against potential impacts on solubility and ternary complex formation.

Q3: My PROTAC shows a "hook effect" at high concentrations. Is this related to its stability?

A3: The "hook effect," where degradation efficacy decreases at high concentrations, is not directly a stability issue but a mechanism-of-action characteristic.[6] It occurs when excess PROTAC molecules form unproductive binary complexes (PROTAC-Target or PROTAC-VHL) instead of the productive ternary complex (Target-PROTAC-VHL). While not a stability problem, poor pharmacokinetics can make it difficult to maintain plasma concentrations within the optimal therapeutic window, potentially pushing concentrations into the range where the hook effect becomes prominent.

Q4: What kind of in vivo exposure can I expect from an (S,R,S)-AHPC-Me-based PROTAC?

A4: The pharmacokinetic profile is highly dependent on the entire molecular structure, not just the VHL ligand. However, data from the well-studied BET degrader ARV-771, which uses an (S,R,S)-AHPC-Me derivative, provides a useful benchmark. In a mouse xenograft model, a single 10 mg/kg subcutaneous dose of ARV-771 resulted in a plasma concentration of 1,200 ± 230 nM after 8 hours, which was sufficient to achieve robust target degradation in the tumor.[6][7]

Quantitative Data Summary

The following table presents pharmacokinetic data for ARV-771, a PROTAC utilizing a derivative of the (S,R,S)-AHPC-Me ligand, to serve as a reference for researchers.

CompoundTargetVHL LigandAnimal ModelDose & RoutePlasma Concentration (at 8h post-dose)Reference
ARV-771 BET Proteins(S,R,S)-AHPC-Me derivativeMouse (22Rv1 Xenograft)10 mg/kg, S.C.1,200 ± 230 nM[6][7]

Visual Diagrams

PROTAC Mechanism of Action

PROTAC_Mechanism POI Target Protein (POI) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary Binds PROTAC (S,R,S)-AHPC-Me PROTAC PROTAC->Ternary Bridges VHL VHL E3 Ligase VHL->Ternary Binds PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (from E1/E2) Ub->Ternary Recruited Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated targeted protein degradation pathway.

Troubleshooting Workflow for Poor In Vivo Stability

Troubleshooting_Workflow Start Problem: Poor In Vivo Exposure Metabolism_Check Assess In Vitro Metabolic Stability (Microsomes, Hepatocytes) Start->Metabolism_Check Is_Stable Metabolically Stable? Metabolism_Check->Is_Stable Permeability_Check Assess Permeability & Solubility Is_Stable->Permeability_Check Yes Metabolite_ID Identify Metabolic 'Hotspots' via LC-MS/MS Is_Stable->Metabolite_ID No Formulation Optimize Formulation (e.g., with cyclodextrins) Permeability_Check->Formulation Is_Peptidase VHL Ligand Cleavage? Metabolite_ID->Is_Peptidase Modify_VHL Modify AHPC-Me Moiety to Block Peptidase Is_Peptidase->Modify_VHL Yes Modify_Linker Modify Linker or POI Ligand to Block Oxidation/Hydrolysis Is_Peptidase->Modify_Linker No

Caption: Decision workflow for troubleshooting poor PROTAC in vivo stability.

Experimental Protocols

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This assay assesses the extent of Phase I metabolism of a PROTAC.

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the test PROTAC in DMSO.

    • Create a 100 µM working solution by diluting the stock in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4). The final DMSO concentration in the incubation should be ≤ 1%.

    • Prepare an NADPH regenerating system solution (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in buffer.

  • Incubation Procedure:

    • In a 96-well plate, pre-warm the HLM solution (0.5 mg/mL) at 37°C for 5-10 minutes.

    • Add the PROTAC working solution to the HLM mixture to achieve a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding 2-3 volumes of ice-cold acetonitrile (B52724) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples (e.g., at 4000 rpm for 15 minutes) to precipitate proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples using a validated LC-MS/MS method to determine the percentage of the parent PROTAC remaining at each time point.

    • Calculate the in vitro half-life (t½) from the disappearance rate of the parent compound.

Protocol 2: Metabolite Identification using LC-MS/MS

This protocol outlines a general approach for identifying the structures of metabolites formed in in vitro stability assays.

  • Sample Preparation:

    • Use quenched and centrifuged samples from the HLM or hepatocyte stability assays. Concentrate the samples if necessary to detect low-level metabolites.

  • LC-MS/MS System Setup:

    • Liquid Chromatography (LC): Use a UHPLC system with a C18 column. Employ a gradient elution with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[8]

    • Mass Spectrometry (MS): Use a high-resolution mass spectrometer (e.g., Orbitrap).[3]

  • Data Acquisition:

    • Acquire data in both positive and negative ion modes.

    • Use a data-dependent acquisition (DDA) method. This involves a full MS scan to detect parent ions, followed by MS/MS fragmentation scans of the most abundant ions to obtain structural information.[3]

    • To elucidate the specific site of modification, multi-stage fragmentation (MSn) can be employed, where a fragment ion from the MS/MS scan is further fragmented.[3]

  • Data Analysis:

    • Process the raw data using metabolite identification software (e.g., Compound Discoverer).

    • Search for expected metabolic transformations (e.g., hydroxylation, dealkylation, hydrolysis, glucuronidation) and compare the MS/MS fragmentation patterns of metabolites to the parent PROTAC.

    • Specifically, look for mass shifts corresponding to known liabilities, such as a mass reduction of ~200 Da, which indicates potential cleavage of the VHL ligand moiety.[4][5]

References

How to handle common issues in western blotting for protein degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve common issues encountered during the Western blot analysis of protein degradation.

General Workflow for Western Blotting

The following diagram illustrates the standard experimental workflow for a Western blot experiment focused on analyzing protein degradation.

WesternBlot_Workflow cluster_prep Sample Preparation cluster_separation Protein Separation & Transfer cluster_detection Immunodetection SampleCollection 1. Cell/Tissue Collection Lysis 2. Lysis with Protease/Phosphatase Inhibitors SampleCollection->Lysis Quantification 3. Protein Quantification (e.g., BCA Assay) Lysis->Quantification Denaturation 4. Denaturation (SDS + Heat) Quantification->Denaturation SDSPAGE 5. SDS-PAGE Electrophoresis Denaturation->SDSPAGE Transfer 6. Electrotransfer to Membrane (PVDF/Nitrocellulose) SDSPAGE->Transfer Stain 7. Ponceau S Stain (Verify Transfer) Transfer->Stain Blocking 8. Blocking (e.g., BSA or Milk) Stain->Blocking PrimaryAb 9. Primary Antibody Incubation Blocking->PrimaryAb Washing1 10. Washing PrimaryAb->Washing1 SecondaryAb 11. Secondary Antibody Incubation Washing1->SecondaryAb Washing2 12. Washing SecondaryAb->Washing2 Detection 13. Signal Detection (e.g., ECL) Washing2->Detection Analysis 14. Data Analysis & Quantification Detection->Analysis

Caption: Standard experimental workflow for Western blotting.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues in a question-and-answer format.

Category 1: Sample Preparation & Protein Integrity

Question: My target protein appears as a smear or as multiple bands below the expected molecular weight. What's happening?

Answer: This pattern is a classic sign of protein degradation.[1] Proteolytic enzymes released during cell lysis can quickly break down your target protein.[2][3]

Solutions:

  • Work Quickly and on Ice: Always keep your samples, buffers, and equipment on ice or at 4°C throughout the entire extraction process to slow down enzymatic activity.[4][5]

  • Use Fresh Protease Inhibitors: It is crucial to add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.[2] For studies involving phosphorylation, phosphatase inhibitors are also essential.[2]

  • Use Fresh Lysates: The age of a lysate can contribute to an increase in protein degradation. Using freshly prepared samples is highly recommended to minimize degradation products.[2]

  • Optimize Lysis Buffer: Ensure your lysis buffer is appropriate for the subcellular localization of your target protein (e.g., cytoplasmic, nuclear, mitochondrial). For nuclear or DNA-binding proteins, sonication may be required to release them effectively.[6]

Question: How do I choose and use protease and phosphatase inhibitors effectively?

Answer: A combination of different inhibitors is necessary for complete protein protection.[7] You can use commercially available cocktails or prepare your own.

Inhibitor ClassTargetExample CompoundWorking Concentration
Protease Serine ProteasesPMSF, AEBSF1 mM
Cysteine ProteasesLeupeptin1 µg/mL
MetalloproteasesEDTA1-5 mM
Phosphatase Ser/Thr PhosphatasesSodium Fluoride (NaF)10 mM
Tyr PhosphatasesSodium Orthovanadate (Na3VO4)1 mM
Alkaline PhosphatasesSodium Orthovanadate (Na3VO4)1 mM

Note: Always add inhibitors to the lysis buffer fresh before each experiment.[7] PMSF is unstable in aqueous solutions and should be added immediately before lysing cells.[8]

Category 2: Weak or No Signal

Question: I'm not seeing any bands for my target protein, but my loading control is visible. What should I check first?

Answer: This common issue can stem from problems with antibodies, protein abundance, or the transfer process.

NoSignal_Troubleshooting Start No Signal for Target Protein CheckTransfer Did protein transfer successfully? (Check Ponceau S stain) Start->CheckTransfer CheckAb Is the primary antibody working correctly? CheckTransfer->CheckAb Yes SolutionTransfer Troubleshoot Transfer: - Optimize transfer time/voltage - Check buffer composition - Ensure good gel-membrane contact CheckTransfer->SolutionTransfer No CheckProtein Is the target protein abundant enough? CheckAb->CheckProtein Yes SolutionAb Troubleshoot Antibody: - Increase concentration/incubation time - Use fresh antibody dilution - Confirm species compatibility - Run a positive control CheckAb->SolutionAb No CheckDetection Are detection reagents active? CheckProtein->CheckDetection Yes SolutionProtein Increase Protein Load: - Load more total protein (20-30µg typical) - Enrich target via IP - Use a positive control lysate CheckProtein->SolutionProtein No SolutionDetection Troubleshoot Detection: - Use fresh substrate - Increase exposure time - Check secondary antibody CheckDetection->SolutionDetection No

Caption: Troubleshooting flowchart for a weak or absent signal.

Troubleshooting Steps:

  • Confirm Protein Transfer: Before blocking, stain the membrane with Ponceau S to visualize total protein and confirm that transfer from the gel to the membrane was successful and even.[6][9]

  • Optimize Antibody Concentrations: The manufacturer's recommended dilution is a starting point. You may need to optimize it for your specific sample.[6] Try increasing the primary antibody concentration or extending the incubation time (e.g., overnight at 4°C).[10]

  • Check Protein Abundance: Your target protein may be expressed at low levels. Try loading more protein per lane (20-30 µg is standard, but up to 100 µg may be needed for modified proteins).[2] Consider using a positive control lysate known to express the protein.

  • Verify Antibody Activity: Ensure the antibody has not expired and has been stored correctly.[10] Avoid reusing diluted antibodies as they are less stable.[2] You can perform a dot blot to quickly check if the primary antibody is still active.[11][12]

  • Check Secondary Antibody and Detection Reagents: Confirm that your secondary antibody is compatible with the primary antibody's host species.[9] Also, ensure your detection substrate (e.g., ECL) has not expired.[10][13]

ParameterStandard RangeOptimization Tip
Protein Load 10-50 µgIncrease to 100 µg for low-abundance or modified proteins.[2]
Primary Antibody 1:500 - 1:10,000Titrate to find the optimal concentration.[6][14]
Secondary Antibody 1:5,000 - 1:200,000Titrate to balance signal and background.[6]
Incubation Time 1-2 hrs at RT or O/N at 4°COvernight at 4°C can increase signal for weak targets.[10]
Category 3: High Background & Non-Specific Bands

Question: My blot has a high, uniform background, making it difficult to see my bands. What causes this?

Answer: High background is often due to insufficient blocking, excessive antibody concentration, or inadequate washing.[1][15]

Solutions:

  • Optimize Blocking: Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent.[16][17] The most common are 5% non-fat dry milk or 3-5% Bovine Serum Albumin (BSA) in TBST or PBST.[1] Note: Avoid milk when detecting phosphoproteins, as it contains casein, a phosphoprotein that can cause high background.[18]

  • Reduce Antibody Concentration: Both primary and secondary antibody concentrations might be too high. Titrate them to find the lowest concentration that still provides a strong specific signal.[16][19]

  • Improve Washing Steps: Increase the number and/or duration of your washes after antibody incubations (e.g., 3-5 washes of 10-15 minutes each with agitation).[1][16] Ensure you are using a wash buffer containing a detergent like 0.1% Tween-20.[20]

  • Ensure Membrane is Not Dry: Never allow the membrane to dry out during any of the incubation steps, as this can cause high, patchy background.[17][21]

Question: I see multiple bands in addition to my band of interest. How can I get a cleaner blot?

Answer: Non-specific bands can arise from several sources, including antibody cross-reactivity, protein degradation, or post-translational modifications.[22]

Solutions:

  • Optimize Antibody Dilution: A primary antibody concentration that is too high can lead to binding to proteins with similar epitopes.[10] Try increasing the antibody dilution.

  • Prevent Protein Degradation: As mentioned earlier, degradation can produce smaller fragments that may be detected by the antibody. Ensure adequate use of protease inhibitors.[3]

  • Consider Post-Translational Modifications (PTMs): Modifications like glycosylation or ubiquitination can cause proteins to run at a higher molecular weight or appear as multiple bands.[2][22] Consult literature or databases like PhosphoSitePlus® to check for known PTMs for your target.[2]

  • Run a Secondary Antibody Control: To check if the secondary antibody is the source of non-specific binding, incubate a blot with only the secondary antibody (no primary). If bands appear, the secondary antibody is binding non-specifically.[16]

Experimental Protocols

Protocol 1: Sample Preparation from Cell Culture
  • Place the cell culture dish on ice and wash cells twice with ice-cold PBS.

  • Aspirate PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with freshly added protease and phosphatase inhibitor cocktails.[23] (Use ~1 mL per 10⁷ cells).

  • For adherent cells, use a cell scraper to collect the lysate. Transfer the suspension to a pre-chilled microcentrifuge tube.

  • Agitate the lysate for 30 minutes at 4°C (e.g., on a rocker).

  • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[24]

  • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Determine the protein concentration using a standard assay (e.g., BCA or Bradford).

  • Add SDS-PAGE loading buffer (e.g., Laemmli buffer) to the desired amount of protein. Heat the samples at 95-100°C for 5 minutes to denature the proteins.[4]

  • Samples are now ready for loading or can be stored at -20°C or -80°C.

Protocol 2: SDS-PAGE and Electrotransfer
  • Gel Electrophoresis: Load 10-50 µg of denatured protein sample per well of a polyacrylamide gel.[25] Run the gel at an appropriate voltage (e.g., 10-15 V/cm) until the dye front reaches the bottom.[6]

  • Transfer Sandwich Assembly: Pre-soak sponges, filter paper, and the membrane (activate PVDF with methanol) in transfer buffer. Assemble the transfer "sandwich" ensuring no air bubbles are trapped between the gel and the membrane.[21][26]

  • Electrotransfer: Transfer the proteins from the gel to the membrane. Transfer conditions (voltage, time) depend on the protein size and transfer system (wet or semi-dry).[6] Wet transfers are generally more efficient for large proteins.[6]

  • Verify Transfer: After transfer, briefly rinse the membrane in TBST and stain with Ponceau S for ~1-2 minutes to visualize protein bands. This confirms transfer efficiency before proceeding to immunodetection.[9] Destain with water or TBST.

Protocol 3: Immunodetection
  • Blocking: Incubate the membrane in blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) for at least 1 hour at room temperature with gentle agitation.[16]

  • Primary Antibody Incubation: Dilute the primary antibody in fresh blocking buffer to its optimal concentration. Incubate the membrane with the primary antibody solution for 2 hours at room temperature or overnight at 4°C with agitation.[10]

  • Washing: Decant the antibody solution. Wash the membrane three times for 10-15 minutes each in a generous volume of wash buffer (e.g., TBST) with agitation.[1]

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in fresh blocking buffer. Incubate the membrane for 1 hour at room temperature with agitation.[19]

  • Final Washing: Repeat the washing step as described in step 3.

  • Detection: Incubate the membrane with a chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions.[10]

  • Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure time to obtain a strong signal without saturating the bands.[16]

References

Technical Support Center: Optimizing Novel PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to optimize the DC50 and Dmax values of novel Proteolysis Targeting Chimeras (PROTACs).

Troubleshooting Guide

This section addresses common issues encountered during PROTAC development in a question-and-answer format.

Question 1: My dose-response curve shows a "hook effect," with degradation decreasing at high concentrations. What is happening and how can I fix it?

Answer: This is a classic phenomenon known as the "hook effect," which results in a bell-shaped dose-response curve instead of a standard sigmoidal one.[1][2] It occurs because PROTACs must form a productive ternary complex (Target Protein-PROTAC-E3 Ligase) to function.[3] At excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming non-productive binary complexes.[3] These binary complexes inhibit the formation of the necessary ternary complex, leading to reduced degradation.[3]

Troubleshooting Steps:

  • Adjust Concentration Range: The most direct solution is to perform a more detailed dose-response curve with a wider range of concentrations, particularly focusing on lower concentrations (pM to low µM range).[1] This will help accurately identify the optimal concentration for maximum degradation (Dmax) and the DC50 value.[1]

  • Assess Ternary Complex Cooperativity: The stability of the ternary complex is crucial.[4] Techniques like Surface Plasmon Resonance (SPR) or NanoBRET™ assays can measure the binding affinities and kinetics of your PROTAC to both the target and the E3 ligase, revealing if the complex formation is cooperative.[1][3] Positive cooperativity, where the binding of one component increases affinity for the other, is highly desirable for stabilizing the ternary complex.[1]

Hook_Effect cluster_0 Low/Optimal PROTAC Concentration cluster_1 High PROTAC Concentration POI_low Target Protein (POI) Ternary_low Productive Ternary Complex (POI-PROTAC-E3) POI_low->Ternary_low Binds PROTAC_low PROTAC PROTAC_low->Ternary_low E3_low E3 Ligase E3_low->Ternary_low Binds Degradation Ubiquitination & Degradation Ternary_low->Degradation Leads to POI_high Target Protein (POI) Binary_POI Non-Productive Binary Complex (POI-PROTAC) POI_high->Binary_POI Saturated by PROTAC_high1 PROTAC PROTAC_high1->Binary_POI PROTAC_high2 PROTAC Binary_E3 Non-Productive Binary Complex (E3-PROTAC) PROTAC_high2->Binary_E3 E3_high E3 Ligase E3_high->Binary_E3 Saturated by Troubleshooting_Low_Potency Start High DC50 / Low Potency Observed Check_Permeability Assess Cell Permeability (e.g., PAMPA) Start->Check_Permeability Improve_Permeability Improve Permeability: - Modify Linker - Prodrug Strategy - Intramolecular H-bonds Check_Permeability->Improve_Permeability No Check_Linker Is Linker Optimal? Check_Permeability->Check_Linker Yes Improve_Permeability->Check_Linker Modify_Linker Modify Linker: - Vary Length (PEG/Alkyl) - Change Attachment Points Check_Linker->Modify_Linker No Check_E3 Is E3 Ligase Choice Optimal? Check_Linker->Check_E3 Yes Modify_Linker->Check_E3 Change_E3 Test Alternative E3 Ligase (e.g., VHL, CRBN, RNF114) Check_E3->Change_E3 No End Potency Optimized Check_E3->End Yes Change_E3->End Troubleshooting_Low_Dmax Start Incomplete Degradation (Low Dmax) Check_Synthesis Is Protein Synthesis Rate High? Start->Check_Synthesis CHX_Assay Perform Cycloheximide (CHX) Chase Assay Check_Synthesis->CHX_Assay Yes Check_Stability Is PROTAC Stable? Check_Synthesis->Check_Stability No CHX_Assay->Check_Stability Stability_Assay Perform Cellular Stability Assay (LC-MS/MS) Check_Stability->Stability_Assay No Check_Mechanism Is Degradation Proteasome-Dependent? Check_Stability->Check_Mechanism Yes Stability_Assay->Check_Mechanism Proteasome_Inhibitor Co-treat with Proteasome Inhibitor (e.g., MG132) Check_Mechanism->Proteasome_Inhibitor No End Dmax Optimized Check_Mechanism->End Yes Proteasome_Inhibitor->End Western_Blot_Workflow A 1. Seed Cells in 6-well plates B 2. Treat with PROTAC Serial Dilution (18-24h) A->B C 3. Lyse Cells & Quantify Protein (BCA Assay) B->C D 4. SDS-PAGE Separation C->D E 5. Transfer to PVDF Membrane D->E F 6. Immunoblotting (Primary & Secondary Abs) E->F G 7. Image & Quantify Bands F->G H 8. Plot Dose-Response Curve & Calculate DC50/Dmax G->H

References

Validation & Comparative

A Comparative Guide to (S,R,S)-AHPC-Me and Other VHL Ligands for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of an E3 ubiquitin ligase ligand is a cornerstone in the rational design of potent and selective Proteolysis Targeting Chimeras (PROTACs). The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized ligases in PROTAC development, largely due to the availability of high-affinity, well-characterized small molecule ligands.[1] Among these, (S,R,S)-AHPC-Me has emerged as a highly effective VHL ligand, notably incorporated into the potent BET degrader, ARV-771.[2][3][4]

This guide provides an objective comparison of (S,R,S)-AHPC-Me with other widely used VHL ligands, supported by experimental data. We delve into detailed methodologies for key validation assays and provide visualizations of the underlying biological pathways and experimental workflows to aid researchers in the selection and characterization of VHL ligands for their PROTAC projects.

Quantitative Performance Comparison of VHL Ligands

The efficacy of a VHL ligand within a PROTAC is determined by its ability to promote the formation of a stable and productive ternary complex (Target Protein-PROTAC-VHL), which ultimately leads to efficient target degradation. Key quantitative metrics for comparison include binary binding affinity to VHL, ternary complex affinity, cooperativity, and the cellular degradation potency (DC50) and efficacy (Dmax) of the resulting PROTAC.

Table 1: VHL Ligand Binary Binding Affinities

This table summarizes the binding affinities of various VHL ligands to the VHL protein. A lower dissociation constant (Kd) or inhibition constant (Ki or IC50) indicates a higher binding affinity.

VHL LigandBinding Affinity (Kd/Ki/IC50)Measurement MethodReference
(S,R,S)-AHPC-Me derivative in ARV-771 Comparable to high-affinity VHL ligandsInferred from potent degradation[2][4]
VH032185 nM (Kd)Not Specified[5]
VH10144 nM (Kd)Not Specified[5]
VH29880-90 nM (Kd)ITC & Competitive FP[5]
VHL Ligand 14196 nM (IC50)Not Specified[5]
VL285340 nM (IC50)Not Specified[5]
VHL-IN-137 nMNot Specified[5]

Note: Direct comparison of binding affinities should be approached with caution, as values can vary depending on the specific experimental conditions and measurement techniques employed.[5]

Table 2: Comparative Degradation Efficiency of VHL-based PROTACs Targeting BET Proteins

The ultimate measure of a VHL ligand's utility is its performance within a PROTAC construct. This table presents data on the degradation efficiency of PROTACs utilizing different VHL ligands against the same target family, the BET proteins (e.g., BRD4).

PROTACVHL Ligand ScaffoldTarget Protein(s)DC50DmaxCell LineReference
ARV-771 (S,R,S)-AHPC-Me BET proteins (BRD2/3/4)<1 nM>95%22Rv1 (CRPC)[2][4][6]
MZ1VH032BRD425 - 920 nM>90%HeLa, HEK293[5][6]
SIM1VH032-basedBET proteins0.7 - 9.5 nMNot SpecifiedHEK293[5]

Key Observations:

  • PROTACs incorporating the (S,R,S)-AHPC-Me scaffold, such as ARV-771, have demonstrated exceptional potency, achieving sub-nanomolar DC50 values for the degradation of BET proteins.[2][4][6]

  • While also effective, PROTACs utilizing the parent VH032 ligand, such as MZ1, have shown a wider range of potencies that can be influenced by the linker and target-binding moiety.[5][6]

  • The high efficiency of ARV-771 underscores the importance of the specific stereochemistry and modifications of the (S,R,S)-AHPC-Me ligand in optimizing ternary complex formation and subsequent degradation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental sequences is crucial for a comprehensive understanding of PROTAC development and evaluation.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC ((S,R,S)-AHPC-Me based) PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Recruitment Ternary_Complex->PROTAC Ternary_Complex->VHL Release & Recycling PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Poly-ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

VHL_Signaling cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) or VHL Loss HIFa HIF-α OH_HIFa Hydroxylated HIF-α HIFa->OH_HIFa Hydroxylation PHD PHDs PHD->OH_HIFa VHL_complex VHL Complex (VHL, Elongin B/C, Cul2, Rbx1) OH_HIFa->VHL_complex Recognition Ub_HIFa Ubiquitinated HIF-α VHL_complex->Ub_HIFa Ubiquitination Proteasome_N Proteasome Ub_HIFa->Proteasome_N Degradation_N Degradation Proteasome_N->Degradation_N HIFa_H HIF-α HIF_complex HIF-α/β Complex HIFa_H->HIF_complex HIFb HIF-β HIFb->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Translocation Target_Genes Target Gene Expression (e.g., VEGF, GLUT1) Nucleus->Target_Genes Transcription

Caption: Simplified VHL-HIF-α signaling pathway.

Experimental_Workflow cluster_biophysical Biophysical & Biochemical Assays cluster_cellular Cell-Based Assays Binding_Assay 1. VHL Ligand Binding Assay (e.g., FP, ITC, SPR) Ternary_Complex_Assay 2. Ternary Complex Formation Assay (e.g., TR-FRET, NanoBRET) Binding_Assay->Ternary_Complex_Assay Cell_Treatment 3. Cell Treatment with Dose-Response of PROTAC Ternary_Complex_Assay->Cell_Treatment Degradation_Assay 4. Target Degradation Quantification (e.g., Western Blot, HiBiT) Cell_Treatment->Degradation_Assay Data_Analysis 5. Data Analysis (DC50 & Dmax Determination) Degradation_Assay->Data_Analysis

Caption: Experimental workflow for VHL PROTAC evaluation.

Detailed Experimental Protocols

Objective comparison of VHL ligands requires standardized and detailed methodologies. Below are protocols for key experiments used in VHL ligand and PROTAC characterization.

VHL Ligand Binding Assay: Fluorescence Polarization (FP) Competition Assay

This assay measures the binding affinity of a test VHL ligand by its ability to displace a fluorescently labeled probe from the VHL:ElonginB:ElonginC (VCB) complex.[1][7]

  • Principle: A small, fluorescently labeled VHL ligand (probe) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger VCB complex, its tumbling is restricted, and polarization increases. An unlabeled competitor ligand will displace the fluorescent probe, leading to a decrease in polarization.[1]

  • Materials:

    • Purified recombinant VCB complex.[7]

    • Fluorescently labeled VHL probe (e.g., FAM-labeled HIF-1α peptide or a small molecule fluorescent ligand like BDY FL VH032).[7]

    • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.005% (v/v) Tween-20.

    • Test VHL ligands (e.g., (S,R,S)-AHPC-Me) and a known reference ligand.

    • 384-well, low-volume, black microplates.

    • A microplate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Prepare serial dilutions of the test and reference VHL ligands in assay buffer.

    • In a microplate, add a fixed concentration of the VCB complex and the fluorescent probe to each well.

    • Add the serially diluted test ligands to the wells. Include controls for no competitor (maximum polarization) and no VCB complex (minimum polarization).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.[7]

    • Measure fluorescence polarization using the microplate reader with appropriate excitation and emission filters for the fluorophore used.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the competitor ligand concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the ligand that displaces 50% of the fluorescent probe).

    • The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, if the Kd of the fluorescent probe is known.

Ternary Complex Formation and Affinity: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile (Kd, enthalpy, entropy, and stoichiometry) of binary and ternary complex formation.[8]

  • Principle: ITC measures the heat released or absorbed during a binding event. By titrating a ligand into a solution containing a protein, the binding affinity and thermodynamics of the interaction can be determined.

  • Materials:

    • Isothermal Titration Calorimeter.

    • Purified VCB complex, purified target protein, and PROTAC.

    • Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). It is critical that all components are in the same buffer to minimize heats of dilution.[9]

  • Procedure:

    • Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer. Degas all solutions before use. Accurately determine the concentrations of all components.[8][9]

    • Binary Titrations:

      • To determine the PROTAC:VHL binding (Kd1), fill the ITC cell with the VCB complex (e.g., 10-20 µM) and the syringe with the PROTAC (e.g., 100-200 µM).

      • To determine the PROTAC:Target Protein binding (Kd2), fill the cell with the target protein and the syringe with the PROTAC.

    • Ternary Titration:

      • Fill the ITC cell with the VCB complex (e.g., 10-20 µM).

      • In the syringe, prepare a solution containing the PROTAC at a concentration 10-20 times that of the VCB complex, and the target protein at a saturating concentration relative to the PROTAC.

      • Perform a series of injections (e.g., 19 injections of 2 µL each) at a constant temperature (e.g., 25 °C).[8]

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine Kd, ΔH (enthalpy change), and n (stoichiometry).[8]

    • Calculate the cooperativity factor (α) using the binary and ternary Kd values: α = (Kd1 * Kd2) / (Kd_ternary_PROTAC_binding * Kd_protein_binding_to_PROTAC). A value of α > 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third component.

Cellular Target Degradation Assay: Western Blot

Western blotting is a widely used technique to quantify the reduction in the level of a target protein in cells following treatment with a PROTAC.[10][11]

  • Principle: This immunoassay uses antibodies to detect a specific protein that has been separated by size via gel electrophoresis. The intensity of the protein band is proportional to the amount of protein present.

  • Materials:

    • Cultured cells expressing the target protein.

    • PROTAC of interest.

    • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11]

    • BCA protein assay kit.

    • SDS-PAGE gels, buffers, and electrophoresis apparatus.

    • PVDF or nitrocellulose membranes and transfer apparatus.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies specific to the target protein and a loading control (e.g., GAPDH, β-actin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate and imaging system.

  • Procedure:

    • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO).[11][12]

    • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[11]

    • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.[13]

    • Immunoblotting:

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate the membrane with primary antibodies against the target protein and a loading control.

      • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detection and Analysis:

      • Apply the chemiluminescent substrate and capture the signal using an imaging system.

      • Quantify the band intensities using densitometry software.

  • Data Analysis:

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (the concentration of PROTAC that causes 50% degradation) and Dmax (the maximum percentage of degradation).[5]

Conclusion

(S,R,S)-AHPC-Me stands out as a highly potent VHL ligand for the development of PROTACs, as evidenced by the remarkable efficacy of degraders like ARV-771. Its specific stereochemical configuration appears to be crucial for promoting the formation of a stable and productive ternary complex, leading to efficient target protein degradation. While other VHL ligands such as VH032 and VH298 are also effective, the sub-nanomolar potency achieved with (S,R,S)-AHPC-Me-based PROTACs in certain contexts makes it a compelling choice for researchers aiming to develop highly potent degraders. The selection of the optimal VHL ligand will ultimately depend on a comprehensive evaluation of binding affinities, ternary complex thermodynamics, and cellular degradation efficiency in the context of the specific target protein and desired therapeutic application. The detailed protocols and workflows provided in this guide offer a robust framework for conducting such comparative analyses.

References

A Head-to-Head Comparison: (S,R,S)-AHPC-Me-8-bromooctanoic acid versus Thalidomide-based Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the burgeoning field of targeted protein degradation, the choice of E3 ligase recruiting element is a critical design parameter in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective, data-driven comparison between two of the most prevalently used systems: VHL-recruiting linkers, exemplified by (S,R,S)-AHPC-Me-8-bromooctanoic acid, and Cereblon-recruiting thalidomide-based linkers.

This document delves into the fundamental differences in their mechanisms of action, comparative performance across various protein targets, and their respective off-target profiles. By presenting quantitative data in clearly structured tables, detailing key experimental methodologies, and visualizing the underlying biological pathways, this guide aims to equip researchers with the necessary information to make informed decisions for their targeted protein degradation strategies.

At a Glance: Key Distinctions

FeatureThis compound (VHL-recruiting)Thalidomide-based Linkers (CRBN-recruiting)
E3 Ligase Recruited von Hippel-Lindau (VHL)Cereblon (CRBN)
Subcellular Localization Predominantly cytoplasmic, but also found in the nucleus.[1][]Primarily nuclear, but can shuttle to the cytoplasm.[1][]
Ternary Complex Stability Often forms highly stable ternary complexes, which can be advantageous for degrading stable proteins.[]Typically forms ternary complexes with faster turnover rates, potentially beneficial for rapidly dividing cells.[]
"Hook Effect" Generally less pronounced.[3]Often more pronounced, where degradation efficiency decreases at high concentrations.[3]
Off-Target Profile Considered to have a more selective off-target profile.[]Known to induce degradation of endogenous "neosubstrates" (e.g., IKZF1, IKZF3), which can lead to immunomodulatory effects.[4][5][6]
Physicochemical Properties VHL ligands are often larger and more polar, which can present challenges for cell permeability.[]Thalidomide (B1683933) and its analogs are smaller and more drug-like, though the overall PROTAC is still large.[1]

Mechanism of Action: A Tale of Two E3 Ligases

PROTACs function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. While the overarching principle is the same, the specific E3 ligase complexes recruited by (S,R,S)-AHPC-Me and thalidomide-based linkers have distinct biological characteristics.

(S,R,S)-AHPC-Me is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase, the substrate recognition component of the CRL2VHL complex.[7] In contrast, thalidomide and its derivatives (immunomodulatory imide drugs or IMiDs) recruit Cereblon (CRBN), the substrate receptor for the CRL4CRBN complex.[7] The differing subcellular localizations and endogenous substrates of these two E3 ligases can significantly impact the efficacy and selectivity of the resulting PROTAC.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_vhl VHL-based PROTAC cluster_crbn Thalidomide-based PROTAC POI_VHL Protein of Interest (POI) Ternary_VHL Ternary Complex (POI-PROTAC-VHL) POI_VHL->Ternary_VHL binds PROTAC_VHL (S,R,S)-AHPC-Me -based PROTAC PROTAC_VHL->Ternary_VHL bridges VHL_Complex CRL2-VHL Complex VHL_Complex->Ternary_VHL binds Ub_VHL Ubiquitination Ternary_VHL->Ub_VHL induces Degradation_VHL Proteasomal Degradation Ub_VHL->Degradation_VHL leads to POI_CRBN Protein of Interest (POI) Ternary_CRBN Ternary Complex (POI-PROTAC-CRBN) POI_CRBN->Ternary_CRBN binds PROTAC_CRBN Thalidomide -based PROTAC PROTAC_CRBN->Ternary_CRBN bridges CRBN_Complex CRL4-CRBN Complex CRBN_Complex->Ternary_CRBN binds Ub_CRBN Ubiquitination Ternary_CRBN->Ub_CRBN induces Degradation_CRBN Proteasomal Degradation Ub_CRBN->Degradation_CRBN leads to

PROTAC-mediated protein degradation pathways for VHL and CRBN-recruiting systems.

Quantitative Performance Comparison

The choice between a VHL and a CRBN-recruiting PROTAC is often target-dependent. Below are summaries of head-to-head comparisons from published studies targeting the same protein.

Case Study 1: EGFR Degraders
DegraderE3 Ligase RecruitedDC50 (HCC-827 cells)DC50 (H3255 cells)Reference
Compound 68VHL5.0 nM3.3 nM[8]
Compound 69CRBN11 nM25 nM[8]

DC50: Concentration of the PROTAC that induces 50% degradation of the target protein.

Case Study 2: BCL-XL Degraders
DegraderE3 Ligase RecruitedDC50 (MOLT-4 cells)Dmax (MOLT-4 cells)Reference
DT2216VHL63 nM90.8%[8]
CRBN-based PROTACCRBNLess potent in MOLT-4 cells (due to low CRBN expression)-[8]

Dmax: The maximal level of protein degradation achieved.

Case Study 3: KRAS G12C Degraders
DegraderE3 Ligase RecruitedUbiquitination EnhancementDegradation KineticsReference
VHL-based PROTACVHLMore potent (up to ~11-fold increase)Correlated with ubiquitination rates[9]
CRBN-based PROTACCRBNLess potent (~3-fold increase)Correlated with ubiquitination rates[9]

Physicochemical Properties and Cell Permeability

A significant challenge in PROTAC development is achieving favorable physicochemical properties, particularly for oral bioavailability.

This compound based PROTACs, and VHL-recruiting PROTACs in general, often have higher molecular weights and polarity, which can limit their passive diffusion across cell membranes.[4][10] Strategies to improve the solubility and permeability of VHL-based PROTACs include modifications to the VHL ligand and linker to reduce hydrogen bond donors and increase intramolecular hydrogen bonding.[4][10]

Thalidomide-based linkers are often incorporated into PROTACs that are closer to traditional "rule of five" space, though they are still large molecules.[11] The solubility of thalidomide itself is low, but the addition of linkers, particularly polyethylene (B3416737) glycol (PEG) linkers, can improve aqueous solubility.[9] However, there is a trade-off, as longer PEG chains can sometimes negatively impact cell permeability.[1]

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of successful PROTAC development. This section provides detailed methodologies for key experiments used to characterize and compare PROTACs.

Experimental_Workflow General Experimental Workflow for PROTAC Evaluation cluster_workflow Start PROTAC Synthesis and Characterization Target_Engagement Target Engagement (e.g., CETSA) Start->Target_Engagement Ternary_Complex Ternary Complex Formation (e.g., Co-IP) Target_Engagement->Ternary_Complex Degradation_Assay Protein Degradation (e.g., Western Blot) Ternary_Complex->Degradation_Assay Cellular_Phenotype Cellular Phenotype Assays (e.g., Viability, Apoptosis) Degradation_Assay->Cellular_Phenotype Off_Target Off-Target Analysis (e.g., Proteomics) Degradation_Assay->Off_Target End Lead Optimization Cellular_Phenotype->End Off_Target->End

References

The Gold Standard: Validating PROTAC-Induced Protein Degradation with CRISPR Controls

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by hijacking the cell's ubiquitin-proteasome system to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs trigger their complete removal.[1] This unique mechanism of action demands a rigorous and multi-faceted validation process to ensure on-target degradation and assess specificity.[2] While several orthogonal methods are employed for this purpose, CRISPR-based controls, particularly E3 ligase knockout, stand out as the gold standard for unequivocally validating a PROTAC's mechanism of action.[1][3]

This guide provides an objective comparison of CRISPR controls with other orthogonal methods for validating PROTAC-induced protein degradation. We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams to clarify complex pathways and workflows.

Comparative Analysis of Validation Methods

A robust validation strategy for a PROTAC candidate should employ a combination of orthogonal assays to build a comprehensive and reliable data package.[4] CRISPR/Cas9-mediated gene knockout of the recruited E3 ligase provides a definitive method to confirm that the PROTAC's activity is dependent on the intended E3 ligase.[1][3] If a PROTAC mediates degradation through a specific E3 ligase, knocking out that ligase should abolish the PROTAC's effect.[3]

Quantitative Data Comparison: CRISPR vs. Orthogonal Methods

The following table summarizes representative quantitative data for a hypothetical BRD4-degrading PROTAC, comparing the results obtained from CRISPR-based validation with other common orthogonal methods.

Validation MethodPrincipleQuantitative ReadoutKey AdvantagesKey Limitations
CRISPR/Cas9 E3 Ligase Knockout Gene for the recruited E3 ligase (e.g., CRBN, VHL) is knocked out.Rescue of target protein levels (Western blot, Mass Spec).Confirms the specific E3 ligase dependency of the PROTAC.[1]Can be time-consuming to generate stable knockout cell lines.
Western Blotting Antibody-based detection of target protein levels in cell lysates.DC50 (half-maximal degradation concentration), Dmax (maximum degradation).[1]Widely accessible, provides a direct measure of protein degradation.[1]Semi-quantitative, dependent on antibody quality.[1]
Mass Spectrometry (Proteomics) Unbiased identification and quantification of thousands of proteins.Fold change in protein abundance.Global off-target analysis, high specificity.[2]Complex data analysis, expensive instrumentation.[2]
HiBiT Luminescence Assay Bioluminescent measurement of protein levels in live cells using a tagged protein.Real-time degradation kinetics, DC50, Dmax.[5]High-throughput, sensitive, real-time measurements.[5][6]Requires CRISPR/Cas9-mediated endogenous tagging of the target protein.[6]
Quantitative PCR (qPCR) Measures mRNA levels of the target gene.Relative mRNA expression.Differentiates protein degradation from transcriptional downregulation.[4][6]Does not directly measure protein levels.[4][6]
Proteasome Inhibitor Co-treatment Cells are co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132).Rescue of target protein levels.Confirms that degradation is mediated by the proteasome.[1]Proteasome inhibitors can have off-target effects.[1]
Illustrative Experimental Data: Hypothetical BRD4 PROTAC

The table below presents hypothetical data for a BRD4-degrading PROTAC that utilizes the CRBN E3 ligase, demonstrating how CRISPR controls confirm its mechanism.

Cell LinePROTAC Concentration (nM)BRD4 Level (% of Control)CRBN Level (% of Control)Interpretation
Wild-Type0100100Baseline
Wild-Type105098Dose-dependent degradation of BRD4
Wild-Type10010101Near-complete degradation of BRD4
CRBN Knockout 0100<1Baseline in knockout cells
CRBN Knockout 1098<1Degradation is abrogated
CRBN Knockout 10095<1Confirms CRBN-dependency

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental steps is crucial for understanding and implementing robust validation strategies.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTACs mediate ternary complex formation, ubiquitination, and proteasomal degradation.

CRISPR_Validation_Workflow Experimental Workflow for PROTAC Validation using CRISPR Controls cluster_prep Cell Line Preparation cluster_experiment PROTAC Treatment and Analysis cluster_results Data Interpretation Generate_KO Generate E3 Ligase KO Cell Line using CRISPR/Cas9 Validate_KO Validate Knockout (Western Blot, Sequencing) Generate_KO->Validate_KO Treat_Cells Treat Wild-Type and KO Cells with PROTAC (Dose-Response) Validate_KO->Treat_Cells Cell_Lysis Cell Lysis and Protein Quantification Treat_Cells->Cell_Lysis Analysis Analyze Protein Levels (Western Blot / Mass Spec) Cell_Lysis->Analysis Compare Compare Degradation Profiles in WT vs. KO Cells Analysis->Compare Conclusion Confirm E3 Ligase- Dependent Degradation Compare->Conclusion

A logical workflow for validating a PROTAC candidate using CRISPR-generated E3 ligase knockout cells.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and comparison of experimental results.

Protocol 1: CRISPR/Cas9-Mediated E3 Ligase Knockout

This protocol outlines the generation of a stable E3 ligase knockout cell line to be used as a negative control for PROTAC validation.

  • sgRNA Design and Cloning: Design two to three single guide RNAs (sgRNAs) targeting an early exon of the gene encoding the desired E3 ligase (e.g., CRBN or VHL) to induce frameshift mutations. Clone the sgRNAs into a suitable Cas9 expression vector.

  • Transfection: Transfect the target cells with the sgRNA/Cas9 expression plasmid.

  • Single-Cell Cloning: After 48-72 hours, perform single-cell sorting into 96-well plates to isolate individual clones.

  • Clone Expansion and Screening: Expand the single-cell clones and screen for the absence of the target E3 ligase protein by Western blotting.

  • Genotype Verification: Confirm the gene knockout at the genomic level by Sanger sequencing of the targeted locus.

Protocol 2: Quantitative Western Blotting for PROTAC Efficacy

This protocol details the steps for quantifying the reduction in target protein levels following PROTAC treatment in both wild-type and E3 ligase knockout cells.

  • Cell Culture and Treatment: Seed wild-type and E3 ligase knockout cells in 6-well plates. Once they reach the logarithmic growth phase, treat the cells with a serial dilution of the PROTAC or vehicle control for the desired time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.[3]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.[3]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C. Use an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[3]

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot dose-response curves to determine the DC50 and Dmax values.[5]

Conclusion

The validation of PROTAC-mediated protein degradation is a critical step in the development of this exciting new class of therapeutics. While a suite of orthogonal methods is essential for a comprehensive understanding of a PROTAC's efficacy and selectivity, CRISPR/Cas9-mediated knockout of the recruited E3 ligase serves as the definitive experiment to confirm the on-target mechanism of action. By comparing the degradation of the target protein in wild-type versus E3 ligase knockout cells, researchers can unequivocally demonstrate the dependency of their PROTAC on the intended E3 ligase, thereby providing the highest level of confidence in their findings.

References

A Guide to Negative Control Experiments for (S,R,S)-AHPC-Me-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Validating On-Target Protein Degradation

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome. A crucial aspect of PROTAC research is the use of appropriate negative controls to unequivocally demonstrate that the observed biological effects are a direct result of the intended mechanism of action and not due to off-target effects or non-specific toxicity. This guide provides a comprehensive comparison of negative control strategies for PROTACs based on the (S,R,S)-AHPC-Me scaffold, a popular von Hippel-Lindau (VHL) E3 ligase ligand.

Key Negative Control Strategies

The two primary strategies for designing negative controls for (S,R,S)-AHPC-Me-based PROTACs involve targeted modifications to disrupt the formation of the key ternary complex (POI-PROTAC-E3 ligase).

  • E3 Ligase Binding-Deficient Control: This is the most common and informative negative control. It involves creating a molecule structurally almost identical to the active PROTAC but unable to recruit the VHL E3 ligase. This is typically achieved by using a stereoisomer of the VHL ligand. For (S,R,S)-AHPC-Me, the corresponding inactive diastereomer would have a different stereochemistry at the hydroxyproline, which abrogates its binding to VHL.[1] A well-documented example is the use of (S,S,S)-AHPC as a negative control for (S,R,S)-AHPC.[2][3][4]

  • Target Protein Binding-Deficient Control: This type of control is designed to bind to the E3 ligase but not to the protein of interest. This is accomplished by modifying the "warhead" component of the PROTAC that targets the POI. This can involve using an enantiomer or an epimer of the active warhead that has significantly reduced or no binding affinity for the target protein.

Comparative Data of an Active PROTAC and its Negative Control

A prime example illustrating the importance of a proper negative control is the BET degrader ARV-771 and its inactive diastereomer, ARV-766. ARV-771 utilizes an (S,R,S)-AHPC-Me derivative to recruit VHL. In contrast, ARV-766, with an opposite configuration at the hydroxyproline, is unable to bind VHL and thus serves as an excellent negative control.[1]

CompoundTarget ProteinCell LineDC50DmaxEffect on Cell Viability (IC50)Reference
ARV-771 (Active PROTAC) BRD2/3/422Rv1< 5 nM> 90%Significantly potent[1][5]
ARV-766 (Negative Control) BRD2/3/422Rv1InactiveMinimal DegradationMinimal effect[1]
ARV-771 (Active PROTAC) BRD2/3/4VCaP< 5 nM> 90%Significantly potent[1][5]
ARV-766 (Negative Control) BRD2/3/4VCaPInactiveMinimal DegradationMinimal effect[1]

Visualizing the Mechanism and Experimental Logic

To understand the critical role of negative controls, it is essential to visualize the PROTAC mechanism of action and the logical framework of the validation experiments.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_active Active PROTAC cluster_inactive Negative Control PROTAC POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex PROTAC (S,R,S)-AHPC-Me-based PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Poly_Ub Poly-ubiquitination Ternary_Complex->Poly_Ub Ub Ub Ubiquitin Proteasome 26S Proteasome Poly_Ub->Proteasome Degradation POI Degradation Proteasome->Degradation POI_neg Protein of Interest (POI) No_Complex No Ternary Complex Formation POI_neg->No_Complex PROTAC_neg Inactive Diastereomer (e.g., ARV-766) PROTAC_neg->No_Complex VHL_neg VHL E3 Ligase VHL_neg->No_Complex

Caption: The active PROTAC forms a ternary complex, leading to degradation, while the negative control fails to do so.

Detailed Experimental Protocols

Accurate and reproducible experimental data are fundamental to validating the specific activity of a PROTAC. Below are detailed protocols for key experiments.

Western Blot for Protein Degradation

This assay is the gold standard for quantifying the degradation of the target protein.

Materials:

  • Cell line expressing the protein of interest

  • Active PROTAC (e.g., ARV-771) and negative control (e.g., ARV-766)

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the active PROTAC and the negative control (e.g., 1 nM to 10 µM) for a specified time (e.g., 16-24 hours). Include a vehicle-only (DMSO) control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[6][7]

Western_Blot_Workflow Western Blot Experimental Workflow Start Start Cell_Treatment Cell Treatment with PROTAC & Control Start->Cell_Treatment Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection Secondary_Ab->Detection Analysis Data Analysis (DC50, Dmax) Detection->Analysis End End Analysis->End

Caption: A streamlined workflow for quantifying protein degradation using Western Blot.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay qualitatively or semi-quantitatively demonstrates the formation of the POI-PROTAC-VHL ternary complex in a cellular context.

Materials:

  • Cells expressing the POI

  • Active PROTAC and negative control

  • Proteasome inhibitor (e.g., MG132) to prevent degradation of the ubiquitinated POI

  • Lysis buffer

  • Primary antibodies: anti-POI, anti-VHL, and a negative control IgG

  • Protein A/G magnetic beads

  • Wash buffer and elution buffer

Protocol:

  • Cell Treatment: Treat cells with the active PROTAC or the negative control. It is advisable to pre-treat with a proteasome inhibitor to stabilize the ternary complex.

  • Cell Lysis: Lyse the cells and pre-clear the lysate to reduce non-specific binding.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the POI or VHL.

  • Pull-down: Add Protein A/G beads to pull down the antibody-protein complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding and then elute the protein complexes.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the POI and VHL. The presence of both proteins in the eluate from the active PROTAC-treated sample, but not in the negative control, indicates the formation of the ternary complex.[8]

Cell Viability Assay

This assay assesses the functional consequence of POI degradation on cell proliferation and viability.

Materials:

  • Cell line of interest

  • Active PROTAC and negative control

  • Opaque-walled 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

Protocol:

  • Cell Seeding: Seed cells in 96-well plates.

  • Compound Treatment: Treat the cells with a serial dilution of the active PROTAC and the negative control for a specified period (e.g., 72 hours).

  • Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value. A significant reduction in cell viability with the active PROTAC compared to the negative control corroborates that the cytotoxic effect is due to the degradation of the target protein.[6]

By employing these rigorous negative control experiments and detailed protocols, researchers can confidently validate the on-target activity of their (S,R,S)-AHPC-Me-based PROTACs, paving the way for the development of novel and effective therapeutics.

References

The Linker's Pivotal Role: A Comparative Analysis of PROTAC Efficacy with Varying Linker Lengths

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge where the linker, the bridge connecting the target protein binder and the E3 ligase recruiter, plays a critical role in determining the efficacy and selectivity of the final molecule. The length of this linker is a key parameter that can significantly influence the formation of a productive ternary complex, ultimately dictating the potency of target protein degradation. This guide provides a comparative analysis of PROTACs with different linker lengths, supported by experimental data, detailed protocols for key assays, and visualizations to elucidate the underlying principles.

Data Presentation: The Impact of Linker Length on PROTAC Performance

The efficacy of a PROTAC is primarily assessed by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.

The following tables summarize experimental data from various studies, highlighting the impact of linker length on the degradation of different target proteins.

Case Study 1: Estrogen Receptor-α (ERα) Degradation

In a foundational study, the systematic variation of an alkyl linker length in ERα-targeting PROTACs revealed a distinct optimal length for degradation in MCF-7 breast cancer cells.

PROTAC CompoundLinker Length (atoms)DC50 (µM)Dmax (%)
PROTAC 1 12~10>80
PROTAC 2 14~5>90
PROTAC 3 (Optimal) 16 ~1 >95
PROTAC 4 18~10>80
PROTAC 5 20>25~60

Data adapted from Cyrus et al. This study highlights that both excessively short and long linkers are detrimental to PROTAC activity, underscoring the necessity of a well-defined spatial orientation for efficient ternary complex formation.[1][2]

Case Study 2: Selective Degradation of EGFR vs. HER2

Linker length can also be exploited to achieve selectivity between closely related proteins. Lapatinib-based PROTACs targeting EGFR and HER2 demonstrated that a subtle change in linker length can switch the degradation profile from dual to selective.

PROTAC CompoundLinker CompositionEGFR DegradationHER2 Degradation
PROTAC A 2x PEG unitsYesYes
PROTAC B 3x PEG unitsYes (Selective) No

This study by Burslem et al. illustrates the power of linker optimization in fine-tuning PROTAC selectivity, a critical aspect for developing targeted therapies with minimal off-target effects.[3]

Case Study 3: p38α MAPK Isoform-Selective Degradation

By modifying the linker length and attachment point, researchers were able to develop isoform-selective PROTACs for the p38 MAPK family.

PROTAC CompoundLinker Length (atoms)Target IsoformDC50 (nM)Dmax (%)
SJFα 13p38α7.1697.4
SJFδ 10p38δ46.1799.4

This work demonstrates that linker modifications can exquisitely tune selectivity even among highly homologous protein isoforms.[4]

Case Study 4: SMARCA2/4 Degradation

Optimization of linkers for SMARCA2 and SMARCA4 degraders also revealed a significant dependence on linker length and composition for achieving high potency.

PROTAC CompoundLinker FeaturesSMARCA2 DC50 (nM)SMARCA4 DC50 (nM)
Initial Hit Short amine linker>1000>1000
Compound 5 Cyclobutyl moiety<100<100
ACBI1 (Optimized) Phenyl ring in linker611

The introduction of rigidity and specific structural elements within the linker, in addition to optimizing its length, can lead to substantial improvements in degradation potency.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. Below are protocols for key experiments cited in the context of evaluating PROTACs with varying linker lengths.

Western Blotting for Protein Degradation

Objective: To quantify the extent of target protein degradation upon treatment with PROTACs.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., MCF-7 for ERα) at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Denature the protein lysates by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometrically quantify the protein bands and normalize the target protein levels to the loading control. Calculate DC50 and Dmax values from the dose-response curves.

Cell Viability Assay (MTS/CellTiter-Glo)

Objective: To assess the cytotoxic or anti-proliferative effects of PROTAC-mediated target degradation.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTACs for a specified duration (e.g., 72 hours).

  • Assay:

    • For MTS assay: Add CellTiter 96 AQueous One Solution Reagent to each well and incubate. Measure the absorbance at 490 nm.

    • For CellTiter-Glo assay: Add CellTiter-Glo Reagent to each well, which induces cell lysis and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve.

Biophysical Assays for Ternary Complex Formation

Objective: To quantitatively measure the binding affinities and cooperativity of the PROTAC-induced ternary complex.

1. Surface Plasmon Resonance (SPR)

Methodology:

  • Immobilization: Immobilize the E3 ligase (e.g., VHL) on a sensor chip.

  • Binary Interaction: Inject the PROTAC over the E3 ligase surface to measure the binary binding affinity (KD).

  • Ternary Complex Formation: Inject a mixture of the PROTAC and the target protein over the E3 ligase surface.

  • Data Analysis: Determine the binding kinetics (kon and koff) and affinity (KD) for both binary and ternary interactions. The cooperativity factor (α) can be calculated as the ratio of the binary KD to the ternary KD.

2. Isothermal Titration Calorimetry (ITC)

Methodology:

  • Sample Preparation: Place the E3 ligase in the ITC cell and the PROTAC in the injection syringe.

  • Binary Titration (E3-PROTAC): Titrate the PROTAC into the E3 ligase solution and measure the heat changes to determine the binding affinity (KD1) and thermodynamic parameters (ΔH, ΔS).

  • Binary Titration (Target-PROTAC): In a separate experiment, titrate the PROTAC into the target protein solution to determine KD2.

  • Ternary Complex Titration: Titrate the target protein into a solution containing the E3 ligase and the PROTAC.

  • Data Analysis: Analyze the thermograms to determine the affinity of the ternary complex and calculate the cooperativity factor.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the study of PROTAC efficacy.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds to POI PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3_Ligase->PROTAC Recruits E3 Ligase Ub Ubiquitin Proteasome 26S Proteasome POI_bound POI POI_bound->Proteasome Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound E3_bound E3 Ligase PROTAC_bound->E3_bound E3_bound->POI_bound Ubiquitination

Caption: The general mechanism of action for a PROTAC.

Linker_Length_Efficacy cluster_linker Linker Length cluster_complex Ternary Complex cluster_efficacy Degradation Efficacy Too_Short Too Short Steric_Clash Steric Hindrance Too_Short->Steric_Clash Optimal Optimal Productive_Complex Productive Conformation Optimal->Productive_Complex Too_Long Too Long Unstable_Complex Instability/Unproductive Conformation Too_Long->Unstable_Complex Low_Efficacy1 Low (High DC50, Low Dmax) Steric_Clash->Low_Efficacy1 High_Efficacy High (Low DC50, High Dmax) Productive_Complex->High_Efficacy Low_Efficacy2 Low (High DC50, Low Dmax) Unstable_Complex->Low_Efficacy2

Caption: The relationship between linker length and PROTAC efficacy.

Experimental_Workflow start PROTAC Synthesis (Varying Linker Lengths) cell_treatment Cell Treatment (Dose-Response) start->cell_treatment biophysical_assays Biophysical Assays (SPR, ITC) start->biophysical_assays western_blot Western Blotting cell_treatment->western_blot cell_viability Cell Viability Assay (IC50) cell_treatment->cell_viability data_analysis Quantification (DC50, Dmax) western_blot->data_analysis conclusion Optimal Linker Identification data_analysis->conclusion cell_viability->conclusion binding_analysis Binding Affinity (Kd) Cooperativity (α) biophysical_assays->binding_analysis binding_analysis->conclusion

Caption: A typical experimental workflow for evaluating PROTACs.

Conclusion

The length of the linker is a critical parameter in PROTAC design, with a profound impact on the resulting Dmax and DC50 values. The presented data and methodologies underscore the necessity of systematic linker optimization for each new target and E3 ligase pair. While general principles are emerging, the optimal linker length remains an empirically determined parameter. The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative studies and accelerate the development of potent and selective protein degraders.

References

A Comparative Guide to Orthogonal Methods for Validating PROTAC Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs mediate its degradation, offering a powerful strategy to target the "undruggable" proteome.[1] The efficacy of a PROTAC is fundamentally dependent on its ability to form a stable ternary complex with the target Protein of Interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[2]

Robust validation of this target engagement is a critical step in the development of any PROTAC-based therapeutic. Relying on a single analytical method is insufficient; therefore, a suite of orthogonal techniques is crucial to generate a reliable and complete data package. This guide provides an objective comparison of key orthogonal methods, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in designing effective validation strategies.

The PROTAC Mechanism of Action: A Stepwise Process

PROTACs are heterobifunctional molecules composed of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase (like Cereblon or VHL), and a linker connecting the two.[1] Their mechanism can be summarized in the following key steps, each of which can be interrogated with specific assays:

  • Binary Engagement: The PROTAC independently binds to the POI and the E3 ligase.

  • Ternary Complex Formation: The PROTAC brings the POI and E3 ligase into close proximity to form a POI-PROTAC-E3 ligase ternary complex.[2]

  • Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI.

  • Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.[1]

This guide will focus on methods to validate the initial and most crucial steps: target engagement and ternary complex formation.

Comparison of Orthogonal Validation Methods

A multi-pronged approach to validation provides a higher degree of confidence in a PROTAC's efficacy and specificity. The following table summarizes key methodologies used to assess PROTAC target engagement and ternary complex formation.

Method Principle Quantitative Readout Throughput Key Advantages Key Limitations
Cellular Thermal Shift Assay (CETSA) [3]Ligand binding stabilizes the target protein against heat-induced denaturation.[4]Thermal shift (ΔTm), Isothermal dose-response EC50.Low to MediumConfirms intracellular target binding in a native environment without modifying the compound or protein.[3]Indirect measure of binding; lower throughput for full melt curves.
NanoBRET™ Target Engagement Assay [5]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer.[6]IC50 (displacement of tracer), DC50 (degradation).HighReal-time kinetics in live cells, high sensitivity, suitable for screening.[5]Requires genetic modification of the target protein; potential for steric hindrance from the tag.
Immunoprecipitation-Western Blot (IP-WB) [7]Antibody-based pulldown of the target protein followed by detection of the co-precipitated E3 ligase.Relative band intensity of co-precipitated proteins.LowDirectly demonstrates the formation of the ternary complex in a cellular context.Semi-quantitative, dependent on antibody quality, potential for false negatives due to transient interactions.[7]
Surface Plasmon Resonance (SPR) [8]Measures changes in refractive index upon binding of molecules to a sensor surface.Association rate (ka), Dissociation rate (kd), Equilibrium dissociation constant (KD), Cooperativity (α).[9]MediumProvides detailed kinetic and thermodynamic data in a label-free, real-time manner.[10]In vitro assay, may not fully recapitulate cellular conditions; requires purified proteins.[8]
Isothermal Titration Calorimetry (ITC) [11]Measures the heat released or absorbed during a binding event.[11]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[11]LowGold standard for thermodynamic characterization of binding; provides a complete thermodynamic profile.[11]Requires large amounts of purified protein; low throughput.[10]
Quantitative Mass Spectrometry (Proteomics) Global or targeted quantification of protein levels in cell lysates.Fold change in protein abundance, DC50, Dmax.[12]HighUnbiased, proteome-wide view of degradation selectivity and off-target effects.[13]Technically complex, requires specialized instrumentation and bioinformatics expertise.

Quantitative Data Presentation

The following tables provide representative quantitative data for different PROTACs and targets, illustrating the outputs of various validation methods. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions.

Table 1: Cellular Target Engagement and Degradation Potency
PROTACTargetE3 LigaseCell LineMethodIC50/EC50 (nM)DC50 (nM)Dmax (%)Reference
dBET6BRD4CRBNMCF-7Phenotypic (Apoptosis)71--[14]
RC-1BTKCRBN-NanoBRET40->90[14]
MZ1BRD4VHLHeLaLive-cell imaging-~100>90[15]
dBET1BRD4CRBN22Rv1Western Blot-500~80[15]
Table 2: Biophysical Characterization of Binary and Ternary Complexes
PROTACBinding Partner 1Binding Partner 2MethodKD (nM)Cooperativity (α)Reference
MZ1VCB Complex-SPR75.2-[8]
CPS2CDK2-SPR136.4-[16]
CPS2CDK2CRBN-DDB1SPR-~98[16]
GenericProtein AProtein BITC40 (Protein in cell)-[17]

Experimental Protocols

Detailed methodologies for key validation experiments are provided below. These protocols are intended as a guide and may require optimization for specific targets and cell lines.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm intracellular target engagement by observing ligand-induced thermal stabilization of the target protein.[4]

Protocol:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 1-4 hours) at 37°C.

  • Heat Challenge: Harvest cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C for 3 minutes) using a thermal cycler. Include a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble target protein at each temperature by Western Blot or other protein quantification methods like ELISA or mass spectrometry.

  • Data Analysis: Quantify the band intensities and normalize them to the non-heated control. Plot the percentage of soluble protein against temperature to generate melt curves. A shift in the melting curve in the presence of the PROTAC indicates target engagement. For isothermal dose-response experiments, heat all samples at a single temperature near the Tagg and plot the soluble protein fraction against the PROTAC concentration.[18]

NanoBRET™ Target Engagement Assay

Objective: To quantitatively measure the binding of a PROTAC to its target protein in living cells.[5]

Protocol:

  • Cell Preparation: Transfect cells (e.g., HEK293T) with a vector expressing the target protein fused to NanoLuc® luciferase. Plate the transfected cells in a white, 96-well assay plate.[19]

  • Compound and Tracer Addition: Prepare serial dilutions of the PROTAC. Add the diluted PROTAC or vehicle control to the wells. Add the fluorescent NanoBRET™ tracer at a predetermined optimal concentration.[20]

  • Incubation: Incubate the plate for a period (e.g., 2 hours) at 37°C in a CO2 incubator to allow the binding to reach equilibrium.[20]

  • Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor. Read the plate within 20 minutes on a luminometer equipped with filters to detect both the donor (450 nm) and acceptor (610 nm) emission wavelengths.[19][20]

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the logarithm of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the PROTAC required to displace 50% of the tracer.[20]

Immunoprecipitation-Western Blot (IP-WB) for Ternary Complex Detection

Objective: To demonstrate the PROTAC-induced formation of the ternary complex (POI-PROTAC-E3 ligase) within cells.[7]

Protocol:

  • Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control for a time that maximizes ternary complex formation before significant degradation occurs (this may require a time-course experiment). Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.[21]

  • Immunoprecipitation: Pre-clear the cell lysates with protein A/G beads. Incubate the lysates with an antibody against the target protein overnight at 4°C. Add protein A/G beads to capture the antibody-protein complexes.

  • Washes and Elution: Wash the beads several times with lysis buffer to remove non-specific binders. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against the target protein and the E3 ligase.

  • Data Analysis: An increased signal for the E3 ligase in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the binding kinetics and affinity of the PROTAC to its target and E3 ligase, and to characterize the formation of the ternary complex.[8]

Protocol:

  • Immobilization: Immobilize one of the binding partners (e.g., the E3 ligase) onto an SPR sensor chip.[8]

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure their binary interaction (ka, kd, KD).

    • In a separate experiment, inject the POI over the immobilized E3 ligase to check for any direct interaction.

  • Ternary Complex Analysis:

    • Inject a series of concentrations of the POI pre-incubated with a saturating concentration of the PROTAC over the immobilized E3 ligase surface.

    • Alternatively, inject a series of concentrations of the PROTAC mixed with a constant concentration of the POI.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic (ka, kd) and affinity (KD) constants for both binary and ternary complex formation. Calculate the cooperativity factor (α), which is the ratio of the PROTAC's affinity for one protein in the absence and presence of the other. An α > 1 indicates positive cooperativity.[9]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Objective: To obtain a complete thermodynamic profile of the PROTAC binding to its target protein and/or E3 ligase.[11]

Protocol:

  • Sample Preparation: Prepare purified protein (e.g., POI) in a well-defined buffer. Dissolve the PROTAC in the exact same buffer to minimize heats of dilution. Degas both solutions before use.[11]

  • Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the protein solution into the sample cell and the PROTAC solution into the injection syringe.[11]

  • Titration: Perform a series of small, timed injections of the PROTAC solution into the protein solution while monitoring the heat change.[11]

  • Data Analysis: Integrate the heat flow peaks for each injection and plot them against the molar ratio of PROTAC to protein. Fit the resulting isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.[11]

Mandatory Visualizations

PROTAC_Mechanism

CETSA_Workflow Start Start Treat_Cells Treat cells with PROTAC or vehicle control Start->Treat_Cells Heat_Challenge Apply heat gradient to cell aliquots Treat_Cells->Heat_Challenge Lyse_Cells Lyse cells Heat_Challenge->Lyse_Cells Centrifuge Centrifuge to separate soluble and aggregated proteins Lyse_Cells->Centrifuge Analyze_Supernatant Analyze soluble protein in supernatant (e.g., Western Blot) Centrifuge->Analyze_Supernatant Plot_Data Plot % soluble protein vs. temperature Analyze_Supernatant->Plot_Data End Determine ΔTm Plot_Data->End

NanoBRET_Workflow Start Start Transfect Transfect cells with Target-NanoLuc® construct Start->Transfect Plate_Cells Plate cells in 96-well assay plate Transfect->Plate_Cells Add_Compound Add serial dilutions of PROTAC Plate_Cells->Add_Compound Add_Tracer Add fluorescent tracer Add_Compound->Add_Tracer Incubate Incubate at 37°C Add_Tracer->Incubate Add_Substrate Add NanoBRET® substrate Incubate->Add_Substrate Read_Plate Read luminescence at 450nm and 610nm Add_Substrate->Read_Plate Calculate_IC50 Calculate BRET ratio and determine IC50 Read_Plate->Calculate_IC50

IP_WB_Workflow Start Start Treat_Cells Treat cells with PROTAC or vehicle Start->Treat_Cells Lyse_Cells Lyse cells in non-denaturing buffer Treat_Cells->Lyse_Cells IP Immunoprecipitate POI with specific antibody Lyse_Cells->IP Wash Wash beads to remove non-specific binders IP->Wash Elute Elute protein complexes Wash->Elute WB Western Blot for POI and E3 Ligase Elute->WB Analyze Analyze for co-precipitation of E3 Ligase WB->Analyze

Conclusion

The validation of PROTAC target engagement is a multifaceted process that requires a thoughtful and rigorous experimental approach. No single method can provide a complete picture of a PROTAC's mechanism of action. By employing a combination of orthogonal techniques, researchers can build a comprehensive understanding of their molecule's behavior, from initial target binding in a purified system to the direct demonstration of ternary complex formation in a cellular environment. This guide provides a framework for designing and executing a robust validation strategy, ultimately enabling the development of more effective and selective protein-degrading therapeutics.

References

Navigating the Proteome: A Comparative Guide to Mass Spectrometry Methods for Confirming PROTAC-Induced Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation (TPD), the robust confirmation of PROTAC (Proteolysis-Targeting Chimera)-induced protein knockdown is a critical checkpoint. Mass spectrometry (MS)-based proteomics has emerged as the gold standard for this application, offering unparalleled sensitivity, specificity, and a global view of the cellular proteome. This guide provides an objective comparison of key MS-based methodologies, complete with supporting data, detailed experimental protocols, and visual workflows to empower informed decisions in your PROTAC development pipeline.

The advent of PROTACs represents a paradigm shift in therapeutics, moving beyond simple inhibition to the complete removal of disease-causing proteins. These heterobifunctional molecules co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[1][2] Validating the on-target efficacy and understanding the off-target effects of these degraders is paramount. Mass spectrometry provides a powerful analytical lens to peer into the complex proteomic changes elicited by PROTACs.

This guide will delve into the two main arms of quantitative proteomics used for this purpose: Targeted Proteomics and Discovery Proteomics , along with a specialized technique for assessing target engagement, Thermal Proteome Profiling (TPP) .

At a Glance: Comparing Mass Spectrometry Methods for PROTAC Analysis

FeatureTargeted Proteomics (SRM/PRM)Discovery Proteomics (TMT, SILAC, Label-Free)Thermal Proteome Profiling (CETSA-MS)
Primary Goal Absolute or relative quantification of a pre-defined set of proteins (e.g., the target protein and key biomarkers).Unbiased, proteome-wide identification and quantification of protein abundance changes.Assessment of target engagement and off-target binding by measuring changes in protein thermal stability.
Selectivity HighModerate to HighHigh
Sensitivity Very HighHighModerate
Throughput High (for a limited number of targets)Moderate to HighModerate
Key Outputs DC50, Dmax, degradation kinetics for specific proteins.Fold-change of thousands of proteins, identification of off-target effects and neo-substrates.Thermal stability shifts (ΔTm), confirmation of direct target and off-target binding.
Best For Validating on-target degradation, routine screening of PROTAC efficacy.Comprehensive selectivity profiling, understanding downstream pathway effects, identifying unexpected off-targets.Confirming direct binding of the PROTAC to the target and identifying off-target engagement in a cellular context.

The PROTAC Mechanism and the Role of Mass Spectrometry

PROTACs function by forming a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of the target, marking it for degradation by the proteasome. Mass spectrometry can interrogate multiple stages of this process, from confirming the degradation of the target to identifying other proteins whose levels are altered.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation MS Mass Spectrometry Analysis Degradation->MS Quantification

Caption: The PROTAC-mediated protein degradation pathway and the central role of mass spectrometry in quantifying the resulting protein level changes.

I. Discovery Proteomics: A Global View of PROTAC Effects

Discovery proteomics provides an unbiased and comprehensive analysis of the entire proteome, making it invaluable for assessing the selectivity of a PROTAC and understanding its broader biological consequences.

A. Tandem Mass Tag (TMT) Labeling

TMT is a chemical labeling technique that allows for the multiplexed analysis of up to 18 samples in a single mass spectrometry run. This high-throughput capability is ideal for dose-response and time-course studies of PROTACs.

TMT_Workflow start Start: Cell Culture & Treatment lysis Cell Lysis & Protein Extraction start->lysis digestion Protein Digestion (Trypsin) lysis->digestion tmt_labeling Peptide Labeling with TMT Reagents digestion->tmt_labeling pooling Pooling of Labeled Samples tmt_labeling->pooling lc_ms LC-MS/MS Analysis pooling->lc_ms data_analysis Data Analysis: Protein ID & Quantification lc_ms->data_analysis end End: On- & Off-Target Identification data_analysis->end

Caption: Experimental workflow for TMT-based quantitative proteomics to assess PROTAC-induced degradation.

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with the PROTAC at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Extraction: Harvest and wash the cells. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Digestion: Quantify the protein concentration in each lysate. Take equal amounts of protein from each sample, reduce the disulfide bonds, alkylate the cysteine residues, and digest the proteins into peptides using trypsin.

  • TMT Labeling: Label the peptides from each condition with a specific isobaric TMT tag according to the manufacturer's protocol.

  • Sample Pooling and Fractionation: Combine the TMT-labeled peptide samples into a single mixture. For complex proteomes, perform offline fractionation to increase proteome coverage.

  • LC-MS/MS Analysis: Analyze the pooled and fractionated peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

  • Data Analysis: Process the raw mass spectrometry data using specialized software (e.g., Proteome Discoverer, MaxQuant). Identify peptides and proteins by searching the data against a relevant protein database. Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags. Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon PROTAC treatment.

B. Stable Isotope Labeling by Amino acids in Cell culture (SILAC)

SILAC is a metabolic labeling approach where cells are cultured in media containing "light" or "heavy" isotopically labeled amino acids. This allows for the direct comparison of protein abundance between two or three conditions with high accuracy.

  • Cell Culture and Labeling: Culture cells for at least five passages in SILAC medium containing either normal ("light") or heavy isotope-labeled essential amino acids (e.g., 13C6-lysine and 13C6,15N4-arginine).

  • PROTAC Treatment: Treat the "heavy" labeled cells with the experimental PROTAC and the "light" labeled cells with a vehicle control (or vice versa in a label-swap replicate).

  • Cell Lysis and Protein Mixing: Harvest and lyse the cells from both populations. Combine equal amounts of protein from the "light" and "heavy" cell lysates.

  • Protein Digestion: Reduce, alkylate, and digest the mixed protein sample into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis: Process the raw data and identify peptides. Quantify the relative abundance of each protein by calculating the ratio of the signal intensities of the "heavy" and "light" peptide pairs.

C. Label-Free Quantification (LFQ)

LFQ is a cost-effective discovery proteomics method that does not require isotopic labels. It compares the signal intensities of peptides across different LC-MS/MS runs.

  • Sample Preparation: Prepare cell lysates and digest proteins as described in the TMT protocol, but without the labeling step.

  • LC-MS/MS Analysis: Analyze each sample in a separate LC-MS/MS run. It is crucial to maintain high reproducibility in the chromatography and mass spectrometry performance.

  • Data Analysis: Use specialized software to align the chromatograms from different runs and compare the peak intensities or spectral counts of the same peptides across samples to determine relative protein abundance.

II. Targeted Proteomics: Precise Quantification of Key Proteins

Targeted proteomics focuses on the highly sensitive and specific quantification of a predefined list of proteins. This approach is ideal for validating the on-target degradation of the POI and for monitoring a small number of known off-targets or biomarkers.

A. Parallel Reaction Monitoring (PRM)

PRM is a targeted mass spectrometry method that uses a high-resolution mass analyzer (like an Orbitrap) to detect all fragment ions of a specific peptide precursor simultaneously. This provides high specificity and confidence in peptide identification and quantification.

  • Sample Preparation: Prepare cell lysates and digest proteins as described in the TMT protocol.

  • Peptide Selection and Method Development: Select 2-3 unique, proteotypic peptides for the target protein. These peptides should be readily detectable by mass spectrometry. Optimize the collision energy for each target peptide to achieve optimal fragmentation.

  • Mass Spectrometry Analysis: Analyze the peptide samples on a quadrupole-Orbitrap mass spectrometer. Create an inclusion list containing the precursor m/z, charge state, and retention time for each target peptide.

  • Data Analysis: Process the PRM data using software like Skyline. Extract the chromatograms for the fragment ions of each target peptide. Calculate the peak area for each fragment ion and sum them to determine the relative abundance of the peptide. Normalize the data to a stable housekeeping protein or use an internal standard for absolute quantification.

B. Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM)

SRM/MRM is another targeted proteomics technique, typically performed on a triple quadrupole mass spectrometer. It offers exceptional sensitivity and a wide dynamic range for quantifying a select number of peptides.

III. Thermal Proteome Profiling (TPP / CETSA-MS): Assessing Target Engagement

Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS) is a powerful technique for confirming direct target engagement by a PROTAC in a cellular context. It measures changes in the thermal stability of proteins upon ligand binding.

CETSA_Workflow start Start: Cell Culture & Treatment heating Heating Cells to a Range of Temperatures start->heating lysis Cell Lysis heating->lysis separation Separation of Soluble & Aggregated Proteins lysis->separation digestion Protein Digestion of Soluble Fraction separation->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Data Analysis: Quantification of Protein Abundance lc_ms->data_analysis end End: Determination of Thermal Stability Shifts data_analysis->end

Caption: Experimental workflow for Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS).

  • Cell Culture and Treatment: Treat intact cells with the PROTAC or vehicle control at the desired concentration for a specific duration.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes), followed by cooling.

  • Cell Lysis and Separation: Lyse the cells and separate the soluble (folded) proteins from the aggregated (unfolded) proteins by centrifugation.

  • Sample Preparation for MS: Collect the soluble fractions, digest the proteins into peptides, and label them with TMT reagents for multiplexed analysis.

  • LC-MS/MS Analysis: Analyze the labeled peptides by LC-MS/MS.

  • Data Analysis: Quantify the relative abundance of each protein at each temperature point. Plot the abundance of each protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the PROTAC indicates direct target engagement.

Quantitative Data Summary

The following tables provide an illustrative comparison of the type of quantitative data obtained from different mass spectrometry methods for a hypothetical BRD4-targeting PROTAC. Actual values will vary depending on the specific PROTAC, target, and experimental conditions.

Table 1: On-Target Degradation of BRD4

MethodDC50 (nM)Dmax (%)
Targeted Proteomics (PRM) 15>95
Discovery Proteomics (TMT) 20>90

Table 2: Off-Target Analysis (Illustrative Data)

ProteinMethodLog2 Fold Change (PROTAC vs. Vehicle)p-valueConclusion
BRD4 (Target) TMT-4.5< 0.001On-target degradation
BRD2 TMT-1.2< 0.05Potential off-target degradation
BRD3 TMT-0.8> 0.05No significant degradation
IKZF1 (Neo-substrate) TMT-3.0< 0.01Neo-substrate degradation

Table 3: Target Engagement by CETSA-MS

ProteinΔTm (°C) with PROTACConclusion
BRD4 +3.5Direct target engagement
CRBN (E3 Ligase) +2.8Direct E3 ligase engagement
BRD2 +1.5Potential off-target engagement

Conclusion

The selection of the most appropriate mass spectrometry method for confirming PROTAC-induced degradation depends on the specific research question and the stage of drug development. For initial, high-throughput screening of on-target activity, targeted proteomics methods like PRM offer excellent sensitivity and precision. For a comprehensive understanding of a PROTAC's selectivity and its impact on the cellular proteome, discovery proteomics approaches such as TMT and SILAC are indispensable. Furthermore, CETSA-MS provides crucial, orthogonal data to confirm direct target engagement within the complex cellular environment. A multi-pronged approach, leveraging the strengths of these different mass spectrometry techniques, will ultimately provide the most robust and comprehensive validation of your PROTAC's mechanism of action and its potential as a therapeutic agent.

References

A Comparative Guide to VHL and CRBN-Based PROTACs for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation (TPD) has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), which offer a novel therapeutic modality for eliminating disease-causing proteins. A critical design choice in developing a PROTAC is the selection of an E3 ubiquitin ligase to recruit. Among the hundreds of E3 ligases, Von Hippel-Lindau (VHL) and Cereblon (CRBN) have emerged as the most widely utilized due to the availability of well-characterized, high-affinity small molecule ligands.[1][2]

This guide provides an objective, side-by-side comparison of VHL and CRBN-based PROTACs, supported by experimental data, to assist researchers in making informed decisions for their drug discovery programs.

Mechanism of Action: A Tale of Two E3 Ligases

PROTACs are heterobifunctional molecules comprised of a ligand for a protein of interest (POI), a ligand for an E3 ligase, and a chemical linker.[3] Their mechanism relies on inducing proximity between the POI and the E3 ligase, forming a ternary complex (POI-PROTAC-E3 ligase). This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[4][5]

While both VHL and CRBN are substrate receptor components of Cullin-RING E3 ubiquitin ligase (CRL) complexes (CRL2VHL and CRL4CRBN respectively), they exhibit fundamental differences in their structure and substrate recognition, which significantly impacts PROTAC design and performance.[6]

  • VHL: Often described as a "pivoting clamp," VHL naturally recognizes hydroxylated proline motifs with high specificity.[] VHL-recruiting ligands mimic this interaction, leading to a more structurally defined ternary complex. This high specificity can translate to greater selectivity for the target protein.[]

  • CRBN: In contrast, CRBN acts more like a "pivoting door," capturing transient neo-substrates upon ligand binding.[] CRBN ligands, such as derivatives of thalidomide (B1683933) and pomalidomide (B1683931), can induce conformational changes that create new binding surfaces, leading to broader substrate promiscuity.[][]

VHL_vs_CRBN_Mechanism

Caption: Comparative mechanisms of VHL and CRBN-based PROTACs.

Key Characteristics and Design Considerations

The choice between VHL and CRBN recruitment impacts nearly every aspect of a PROTAC's profile, from its chemical properties to its biological activity.[]

FeatureVHL-Based PROTACsCRBN-Based PROTACs
E3 Ligase Ligands Larger, often based on a hydroxyproline (B1673980) scaffold.[]Smaller, more drug-like (e.g., thalidomide, pomalidomide derivatives).[][]
Selectivity Generally higher selectivity due to the specific binding pocket of VHL.[] Less prone to off-target degradation.Broader substrate promiscuity.[] Known off-target degradation of neosubstrates like zinc-finger transcription factors (e.g., IKZF1/3).[][]
Cellular Permeability Can be challenging due to higher molecular weight and polarity.[]Generally better physicochemical properties and cell permeability.[]
Expression Profile Highest levels in renal cortex, hepatocytes, and vascular endothelium.[] Low expression in some tumors may limit potency.[]Ubiquitously expressed, with high levels in hematopoietic, neural, and epithelial tissues.[]
Subcellular Location Predominantly cytoplasmic and nuclear.[]Shuttles between the nucleus and cytoplasm.[]
Kinetics Forms relatively stable, long-lived ternary complexes, suitable for persistent degradation signals.[]Exhibits rapid turnover rates, advantageous for degrading fast-paced signals.[]
"Hook Effect" Often reported to have a less pronounced hook effect.[6]Can exhibit a significant hook effect, where high concentrations lead to reduced degradation.[9]
Resistance VHL is a tumor suppressor, reducing the risk of resistance via loss of the ligase.[]CRBN can be inactivated or expressed at low levels in certain cancer types, potentially leading to resistance.[10]

Quantitative Performance Data

Table 1: Comparative Degradation of BRD4 (Note: Data is compiled from different studies and experimental conditions may vary.)

PROTAC ExampleE3 Ligase RecruitedTarget ProteinDC₅₀DₘₐₓCell Line
PROTAC 139 VHLBRD43.3 nM[1]97%[1]PC3
dBET1 CRBNBRD4~18 nM>95%22Rv1
MZ1 VHLBRD4~25 nM>90%HeLa
ARV-771 VHLBET Bromodomains---

Table 2: Degradation of E3 Ligases by Hetero-bifunctional PROTACs (Data from a study where PROTACs were designed to induce degradation of one E3 ligase by the other.)[2]

PROTAC ExampleHijacked E3 LigaseDegraded E3 LigaseDC₅₀DₘₐₓCell Line
Compound 14a VHLCRBN200 nM[2]98%[2]HeLa
TD-165 VHLCRBN20.4 nM[9]99.6%[9]HEK293T
TD-158 VHLCRBN44.5 nM[9]97.1%[9]HEK293T

These data highlight that the choice of E3 ligase can lead to potent degraders in both classes, but the optimal choice is highly dependent on the specific protein target and cellular context.[6] For example, while potent CRBN-based degraders exist for many targets, VHL-recruiting PROTACs have generally been more efficient for degrading challenging targets like KRAS mutants.[11]

Experimental Protocols

Validating a PROTAC's mechanism of action and efficacy requires a series of robust biochemical, biophysical, and cell-based assays.[12][13]

Experimental_Workflow cluster_design Design & Synthesis cluster_validation In Vitro & Biophysical Validation cluster_cellular Cellular Assays Design PROTAC Design (POI Ligand, Linker, E3 Ligand) Synthesis Chemical Synthesis Design->Synthesis Binding 1. Binary Binding Assays (SPR, ITC) PROTAC to POI PROTAC to E3 Ligase Synthesis->Binding Ternary 2. Ternary Complex Formation (SPR, Co-IP, FRET) Binding->Ternary Ubiquitination 3. In Vitro Ubiquitination Assay Ternary->Ubiquitination Degradation 4. Protein Degradation (Western Blot, MS-Proteomics) Determine DC50 & Dmax Ubiquitination->Degradation Mechanism 5. Mechanism of Action (Proteasome/Neddylation Inhibition) Degradation->Mechanism Selectivity 6. Selectivity Profiling (Global Proteomics) Degradation->Selectivity

Caption: General experimental workflow for PROTAC development and validation.

4.1. Western Blotting for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)

This is the most fundamental assay to quantify POI degradation.[5]

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293T) at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[5]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[5]

  • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and heat samples. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[5]

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody specific for the POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).[5]

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Visualize bands using an ECL substrate and an imaging system.[5]

  • Quantification: Use densitometry software to quantify band intensity. Normalize the POI signal to the loading control. Calculate DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values by fitting the data to a dose-response curve.

4.2. Binding Affinity and Ternary Complex Formation (Surface Plasmon Resonance - SPR)

SPR is used to measure the binding kinetics and affinity of the PROTAC to its individual partners and to assess the stability of the ternary complex.[14]

  • Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip surface.

  • Binary Interaction (PROTAC to E3): Inject a series of PROTAC concentrations over the immobilized E3 ligase to determine the binding affinity (Kd).

  • Binary Interaction (PROTAC to POI): Immobilize the POI and inject PROTAC concentrations to determine its Kd for the target.

  • Ternary Complex Formation: Inject a pre-incubated mixture of the PROTAC and the POI over the immobilized E3 ligase. An increase in signal compared to the PROTAC alone indicates ternary complex formation. Analyze the sensorgrams to determine the association (kₒₙ) and dissociation (kₒբբ) rates.[14]

4.3. Mechanism of Action Controls

To confirm that degradation is dependent on the ubiquitin-proteasome system:[15]

  • Proteasome Inhibition: Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132 or carfilzomib). A rescue of the POI from degradation confirms its dependence on the proteasome.[16]

  • Neddylation Inhibition: The activity of Cullin-RING ligases depends on neddylation. Co-treat cells with the PROTAC and a NEDD8-activating enzyme inhibitor (e.g., MLN4924). A rescue of the POI indicates that degradation is mediated by a CRL complex.[15]

Signaling Pathway Visualization

The following diagrams illustrate the key steps in the degradation pathway mediated by VHL and CRBN-based PROTACs.

VHL_Pathway POI Target Protein (POI) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary PROTAC VHL-based PROTAC PROTAC->Ternary VHL VHL E3_Complex CRL2-VHL Complex VHL->E3_Complex CRL2 Elongin B/C Cullin 2 Rbx1 CRL2->E3_Complex E3_Complex->Ternary PolyUbi Polyubiquitinated POI Ternary->PolyUbi Ubiquitination E2 E2-Ub E2->Ternary Proteasome 26S Proteasome PolyUbi->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Signaling pathway for a VHL-based PROTAC.

CRBN_Pathway POI Target Protein (POI) Ternary POI-PROTAC-CRBN Ternary Complex POI->Ternary PROTAC CRBN-based PROTAC PROTAC->Ternary CRBN CRBN E3_Complex CRL4-CRBN Complex CRBN->E3_Complex CRL4 DDB1 Cullin 4A Roc1 CRL4->E3_Complex E3_Complex->Ternary PolyUbi Polyubiquitinated POI Ternary->PolyUbi Ubiquitination E2 E2-Ub E2->Ternary Proteasome 26S Proteasome PolyUbi->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Signaling pathway for a CRBN-based PROTAC.

Conclusion

Both VHL and CRBN-based PROTACs are powerful tools for achieving targeted protein degradation. The decision of which E3 ligase to recruit is a critical design choice that influences a PROTAC's selectivity, physicochemical properties, and overall pharmacological profile.[] CRBN-based PROTACs often benefit from smaller, more drug-like ligands but can be hindered by off-target effects and potential resistance.[][] VHL-based PROTACs may offer superior selectivity and a reduced risk of resistance but can present challenges related to molecular weight and cell permeability.[] Ultimately, the optimal choice is target- and context-dependent, and a thorough evaluation of both systems is often necessary to develop an effective and safe therapeutic.

References

The Inactive Epimer of (S,R,S)-AHPC-Me: An Essential Negative Control for PROTAC Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specificity of Proteolysis-Targeting Chimeras (PROTACs) is paramount to ensure that the observed biological effects are a direct result of the intended mechanism of action. The use of a well-defined negative control is a critical component of this validation process. This guide provides a comprehensive comparison of the active VHL ligand, (S,R,S)-AHPC-Me, with its inactive epimer, demonstrating the latter's crucial role as a negative control in PROTAC-mediated protein degradation studies.

The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a frequently utilized component in the design of PROTACs. The small molecule (S,R,S)-AHPC-Me is a well-characterized, high-affinity ligand for VHL and serves as a cornerstone for the development of potent PROTACs such as ARV-771.[1][2][3] The specific stereochemistry of (S,R,S)-AHPC-Me is essential for its binding to VHL. Altering this stereochemistry, specifically at the hydroxyproline (B1673980) ring, results in an inactive epimer that is incapable of binding to VHL. This inactive epimer, when incorporated into a PROTAC, serves as an ideal negative control to confirm that the degradation of the target protein is dependent on the formation of a productive ternary complex between the target protein, the PROTAC, and the VHL E3 ligase.

Comparative Analysis: Active vs. Inactive Epimer

The most direct comparison illustrating the importance of the correct VHL ligand stereochemistry comes from studies on the BET degrader ARV-771 and its diastereomer, ARV-766. ARV-771 incorporates a derivative of the active (S,R,S)-AHPC-Me ligand, while ARV-766 contains the epimer with the opposite configuration at the hydroxyproline, rendering it unable to bind to VHL.

CompoundVHL Ligand StereochemistryTarget ProteinVHL BindingTarget Protein Degradation
ARV-771 Active (S,R,S)BET proteins (BRD2/3/4)YesPotent degradation (DC50 < 5 nM)
ARV-766 Inactive epimerBET proteins (BRD2/3/4)NoNo degradation

This table summarizes the key differences in the activity of PROTACs containing the active versus the inactive VHL ligand epimer.

Experimental data demonstrates that while ARV-771 potently degrades BET proteins in a VHL-dependent manner, ARV-766 is completely inactive in inducing degradation, despite having a comparable binding affinity for the target BET bromodomains. This stark difference in activity underscores the necessity of VHL binding for PROTAC function and validates the use of the inactive epimer as a robust negative control.

Visualizing the PROTAC Mechanism and the Role of the Negative Control

The following diagrams illustrate the PROTAC mechanism of action and the logical basis for using an inactive epimer as a negative control.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC Active PROTAC ((S,R,S)-AHPC-Me based) Target Target Protein PROTAC->Target binds VHL VHL E3 Ligase PROTAC->VHL binds Ternary_Complex Ternary Complex (Target-PROTAC-VHL) Target->Ternary_Complex VHL->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination induces Proteasome 26S Proteasome Ubiquitination->Proteasome signals for Degradation Target Protein Degradation Proteasome->Degradation results in Negative_Control_Logic Logic of the Inactive Epimer as a Negative Control cluster_active Active PROTAC cluster_inactive Negative Control (Inactive Epimer) Active_PROTAC Binds Target Binds_VHL Binds VHL Active_PROTAC->Binds_VHL Degradation_Yes Degradation Binds_VHL->Degradation_Yes Inactive_PROTAC Binds Target No_Bind_VHL Does NOT Bind VHL Inactive_PROTAC->No_Bind_VHL Degradation_No No Degradation No_Bind_VHL->Degradation_No

References

Navigating Selectivity: A Comparative Guide to (S,R,S)-AHPC-Me-based PROTACs through Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. Within this class of molecules, those utilizing the (S,R,S)-AHPC-Me scaffold to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase have demonstrated significant therapeutic potential. A critical determinant of their clinical success lies in their selectivity – the ability to degrade the intended target protein with minimal impact on the broader proteome. This guide provides a comprehensive comparison of the selectivity of (S,R,S)-AHPC-Me-based PROTACs, supported by quantitative proteomics data and detailed experimental methodologies.

Performance Comparison of VHL-based BET Degraders

To illustrate the selectivity profiles of (S,R,S)-AHPC-Me-based PROTACs, we compare the well-characterized BET degrader ARV-771 with another VHL-based BET degrader, MZ1. While a direct head-to-head quantitative proteomics study under identical conditions is not publicly available, analysis of individual studies provides valuable insights into their selectivity.

FeatureARV-771 ((S,R,S)-AHPC-Me-based)MZ1 (Alternative VHL-based)
Target Proteins Pan-BET degrader (BRD2, BRD3, BRD4)[1]Preferentially degrades BRD4 over BRD2/3[2]
Cell Line (Proteomics) HepG2 (Hepatocellular Carcinoma)[3]HeLa (Cervical Cancer) - illustrative[2]
Quantitative Proteomics Findings Degrades BRD2, BRD3, and BRD4.[3] Downregulated 190 proteins and upregulated 83 proteins.[3]Degrades BRD2, BRD3, and BRD4, with a preference for BRD4.[2]
Key Off-Target Effects/Signaling Pathways Alters cell cycle, apoptosis, and p53 signaling pathways.[3]Less pronounced hook effect compared to some CRBN-based PROTACs.[2]
DC50 < 5 nM for BRD2/3/4 in 22Rv1 cells[4]~13 nM for BRD4 in HeLa cells[2]
Dmax Not explicitly stated in proteomics context.>95% for BRD4 in HeLa cells[2]

Note: The data presented for ARV-771 and MZ1 are derived from separate studies and different cell lines, which may influence the observed outcomes. This table serves as an illustrative comparison of their reported selectivity profiles.

Signaling Pathways and Mechanisms

The primary mechanism of action for (S,R,S)-AHPC-Me-based PROTACs involves the recruitment of the VHL E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of target proteins, such as the BET family members, can have profound effects on various signaling pathways.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC (S,R,S)-AHPC-Me-based PROTAC Ternary Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary Target Target Protein (e.g., BRD4) Target->Ternary VHL VHL E3 Ligase VHL->Ternary Ub_Target Polyubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

PROTAC Mechanism of Action

Degradation of BET proteins by PROTACs like ARV-771 has been shown to impact key cellular processes. Quantitative proteomics analysis of ARV-771-treated cells revealed significant alterations in pathways controlling the cell cycle, apoptosis, and the p53 tumor suppressor network.[3]

Signaling_Pathways cluster_1 Downstream Effects of BET Degradation BET_Degradation BET Protein Degradation (e.g., by ARV-771) Transcription Altered Gene Transcription BET_Degradation->Transcription Cell_Cycle Cell Cycle Arrest Apoptosis Induction of Apoptosis p53_Pathway p53 Signaling Pathway Modulation Transcription->Cell_Cycle Transcription->Apoptosis Transcription->p53_Pathway

Affected Signaling Pathways

Experimental Protocols

Accurate assessment of PROTAC selectivity relies on robust and well-controlled experiments. The following are detailed protocols for key assays used in the quantitative proteomic evaluation of (S,R,S)-AHPC-Me-based PROTACs.

Quantitative Proteomics using Mass Spectrometry

This is the gold standard for an unbiased, proteome-wide assessment of PROTAC selectivity.

Objective: To identify and quantify the global changes in protein abundance following treatment with an (S,R,S)-AHPC-Me-based PROTAC.

Methodology:

  • Cell Culture and Treatment:

    • Culture the desired cell line (e.g., HepG2, 22Rv1) to 70-80% confluency.

    • Treat cells with the (S,R,S)-AHPC-Me-based PROTAC at various concentrations (e.g., 0.1, 1, 10, 100 nM) and for different time points (e.g., 4, 8, 16, 24 hours).

    • Include a vehicle control (e.g., DMSO) and a negative control (an inactive epimer of the PROTAC, if available).

  • Cell Lysis and Protein Digestion:

    • Harvest cells by scraping and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of each lysate using a BCA assay.

    • Reduce the proteins with dithiothreitol (B142953) (DTT), alkylate with iodoacetamide (B48618) (IAA), and digest into peptides overnight using trypsin.

  • Peptide Labeling (for multiplexed analysis):

    • For relative quantification between different treatment conditions, label the resulting peptide mixtures with isobaric tags (e.g., Tandem Mass Tags - TMT).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Separate the peptides by reverse-phase liquid chromatography using a nano-flow HPLC system.

    • Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap).

    • The mass spectrometer will perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to fragment the peptides and obtain their tandem mass spectra.

  • Data Analysis:

    • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

    • Identify peptides and proteins by searching the spectra against a protein database (e.g., UniProt).

    • Quantify the relative abundance of proteins across the different conditions based on the reporter ion intensities (for TMT) or precursor ion intensities (for label-free quantification).

    • Perform statistical analysis to identify proteins that are significantly up- or downregulated upon PROTAC treatment.

Proteomics_Workflow cluster_2 Quantitative Proteomics Workflow A Cell Culture & PROTAC Treatment B Cell Lysis & Protein Extraction A->B C Protein Digestion to Peptides B->C D Peptide Labeling (e.g., TMT) C->D E LC-MS/MS Analysis D->E F Data Analysis & Quantification E->F G Identification of Up/Downregulated Proteins F->G

Experimental Workflow
Quantitative Western Blotting for Target Validation

This method is used to validate the degradation of the target protein and selected off-target proteins identified by mass spectrometry.

Objective: To confirm and quantify the degradation of specific proteins of interest.

Methodology:

  • Cell Culture and Treatment: As described in the quantitative proteomics protocol.

  • Cell Lysis and Protein Quantification: As described in the quantitative proteomics protocol.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or β-actin) to account for variations in protein loading.

Conclusion

The selectivity of (S,R,S)-AHPC-Me-based PROTACs is a paramount consideration in their development as therapeutic agents. Quantitative proteomics provides a powerful and unbiased approach to comprehensively assess their on- and off-target effects. As demonstrated by the comparison of ARV-771 and MZ1, subtle differences in PROTAC design can lead to distinct selectivity profiles, highlighting the importance of rigorous characterization. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers to evaluate the selectivity of novel (S,R,S)-AHPC-Me-based PROTACs and to advance the development of this promising class of targeted protein degraders.

References

Safety Operating Guide

Proper Disposal of (S,R,S)-AHPC-Me-8-bromooctanoic acid: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical procedures for the proper disposal of (S,R,S)-AHPC-Me-8-bromooctanoic acid. This compound is a potent, biologically active, brominated organic molecule and must be handled as hazardous waste. Adherence to these guidelines is critical to ensure personnel safety and environmental compliance.

Immediate Safety and Handling Precautions

Due to its potent biological activity as a PROTAC-related chemical and the corrosive nature of its brominated component, this compound requires strict handling protocols.[1][2] All personnel must be familiar with the potential hazards before handling.

Required Personal Protective Equipment (PPE): All personnel handling this compound or its waste must use the following PPE.[1][2][3]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side shields.Protects against splashes and aerosols that can cause serious eye damage.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact; the compound is classified as causing severe skin burns.[2]
Body Protection A full-length laboratory coat.Protects skin and personal clothing from contamination.[1]
Respiratory Use only in a chemical fume hood. For spill cleanup, a NIOSH-approved respirator may be necessary.[2][3]Minimizes inhalation risk. The compound may cause respiratory irritation.[2]

Step-by-Step Disposal Procedure

The disposal of this compound involves a systematic process of waste segregation, collection, labeling, and professional disposal.

All materials that have come into contact with this compound must be treated as hazardous waste.[1] Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Segregate waste into two main categories:

    • Solid Hazardous Waste: Includes unused or expired product, contaminated labware (pipette tips, vials, tubes), contaminated consumables (absorbent paper, wipes), and contaminated PPE (gloves, etc.).[1][4]

    • Liquid Hazardous Waste: Includes any solutions containing the compound. This waste stream must be designated as Halogenated Organic Waste .[4][5]

  • Solid Waste:

    • Collect all solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[1]

    • Ensure the container is kept closed when not in use.

  • Liquid Waste:

    • Collect all liquid waste in a separate, sealed, and shatter-resistant container specifically designated for Halogenated Organic Solvents .[4]

    • Never mix with non-halogenated waste streams.[5]

Proper labeling is mandatory for regulatory compliance and safety. All waste containers must be clearly and accurately labeled.[1][4]

Label InformationExample
Waste Type "Hazardous Waste" / "Halogenated Organic Waste"
Full Chemical Name "this compound" and list any solvents.
Concentration (if applicable) List the approximate concentration of the active compound.
Date of Accumulation The date the first piece of waste was added to the container.
Principal Investigator Name of the PI or research group responsible.
  • Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[1]

  • This area should be away from general lab traffic, clearly marked, and provide secondary containment to prevent spills.

  • The compound is incompatible with strong oxidizing agents and strong bases; ensure waste is not stored near these materials.[6]

  • Do not dispose of this chemical down the drain or in regular trash. [2][7]

  • Arrange for pickup and disposal through your institution's licensed professional waste disposal service.

  • The recommended final disposal method for this type of waste is incineration at a licensed hazardous waste facility equipped with appropriate emission controls to handle halogenated compounds.[7][8]

Chemical and Physical Properties Summary

Understanding the properties of the components underscores the need for careful handling and disposal.

Property(S,R,S)-AHPC-Me8-Bromooctanoic acid
CAS Number 1948273-02-6[9]17696-11-6[6]
Molecular Formula C₂₃H₃₂N₄O₃S[9]C₈H₁₅BrO₂[10]
Molecular Weight 444.59 g/mol [9]223.11 g/mol [11]
Appearance Solid powder[9]Off-white powder or colorless oil[6]
Primary Hazard Potent VHL E3 Ligase Ligand used in PROTACs; handle as biologically active/cytotoxic.[9][][13]Corrosive; causes severe skin burns and eye damage.[2][11] Halogenated organic acid.
Storage 0 - 4 °C for short term, -20 °C for long term.[9]Ambient temperatures, in a dry, cool, well-ventilated place.[2][6]

Spill & Emergency Procedures

  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wearing full PPE, cover the spill with an absorbent material (e.g., vermiculite (B1170534) or sand).

    • Carefully collect the absorbed material into a labeled hazardous waste container.[2][4]

    • Clean the spill area with an appropriate decontaminating solution.

  • Personnel Exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[3]

    • Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]

    • Inhalation: Move to fresh air. Seek immediate medical attention.[3]

Disposal Workflow Diagram

The logical flow of the disposal process is critical to ensure safety and compliance.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal A Wear Full PPE (Goggles, Gloves, Lab Coat) B Handle Compound in Chemical Fume Hood A->B C Generate Waste (Solid or Liquid) B->C D Segregate Waste C->D E Solid Waste (Tips, Gloves, Vials) D->E Solid F Liquid Waste (Halogenated) (Solutions) D->F Liquid G Collect in Labeled Solid Hazardous Waste Container E->G H Collect in Labeled Liquid Halogenated Waste Container F->H I Store in Designated Satellite Accumulation Area G->I H->I J Contact Institutional EHS for Pickup I->J K Professional Disposal Service (Incineration) J->K

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling (S,R,S)-AHPC-Me-8-bromooctanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of (S,R,S)-AHPC-Me-8-bromooctanoic acid. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the recommended PPE.

PPE Category Specification Rationale
Gloves Double-gloving with nitrile gloves (minimum 0.11 mm thickness)Protects against skin contact with a potentially corrosive and biologically active substance. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove.
Eye and Face Protection Chemical safety goggles and a face shieldProvides protection against splashes and aerosols, safeguarding the eyes and face from a corrosive material.
Respiratory Protection NIOSH-approved N95 or higher-level respiratorRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.
Protective Clothing Disposable lab coat with tight-fitting cuffs, and disposable sleevesPrevents contamination of personal clothing and skin. Disposable garments are preferred to avoid cross-contamination.
Footwear Closed-toe shoes and disposable shoe coversProtects feet from spills and prevents the tracking of contaminants outside the laboratory.

Operational Plan for Handling

Adherence to a strict operational plan is essential to ensure safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

  • The recommended storage temperature is -20°C for long-term storage and 4°C for short-term storage.

  • Clearly label the storage location with appropriate hazard warnings.

2. Weighing and Aliquoting:

  • All weighing and aliquoting of the solid compound must be performed in a certified chemical fume hood or a containment ventilated enclosure (CVE).

  • Use dedicated spatulas and weighing boats.

  • Handle the powder gently to minimize the generation of dust.

  • After weighing, securely cap the stock container and decontaminate the exterior before returning it to storage.

3. Dissolution and Use in Experiments:

  • Prepare solutions inside a chemical fume hood.

  • Add the solvent to the solid compound slowly to avoid splashing.

  • Ensure all containers are clearly labeled with the compound name, concentration, solvent, and date of preparation.

  • When using the compound in experimental setups, ensure that the work area is clearly demarcated and that all necessary safety equipment is readily available.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Stream Disposal Procedure
Unused Solid Compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.
Contaminated Consumables (gloves, wipes, pipette tips, etc.) Place all contaminated solid waste into a dedicated, labeled hazardous waste bag or container.
Contaminated Liquid Waste (solvents, cell culture media, etc.) Collect all liquid waste containing the compound in a sealed, labeled, and chemically resistant container. Do not pour down the drain.
Contaminated Glassware Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol) three times. Collect the rinsate as hazardous liquid waste. After decontamination, the glassware can be washed normally.

Visual Workflows

The following diagrams illustrate the key workflows for handling and decision-making related to this compound.

handle_potent_compound cluster_receiving Receiving cluster_storage Storage cluster_handling Handling (in Fume Hood) cluster_disposal Disposal receive Receive Compound inspect Inspect for Damage receive->inspect store Store at -20°C inspect->store If OK label_storage Label Storage Area store->label_storage weigh Weigh Solid label_storage->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Use in Experiment dissolve->experiment collect_solid Collect Solid Waste experiment->collect_solid collect_liquid Collect Liquid Waste experiment->collect_liquid

Caption: Workflow for handling this compound.

ppe_decision cluster_ppe Personal Protective Equipment start Task Assessment gloves Double Nitrile Gloves start->gloves goggles Safety Goggles start->goggles face_shield Face Shield start->face_shield lab_coat Disposable Lab Coat start->lab_coat handling_solid Handling Solid? start->handling_solid respirator N95 Respirator handling_solid->gloves No handling_solid->respirator Yes

Caption: Decision-making process for selecting appropriate PPE.

References

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